N-(1-Adamantyl)-2-chloroacetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(1-adamantyl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c13-7-11(15)14-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRVXDKETNCCKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205414 | |
| Record name | Acetamide, N-(1-adamantyl)-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5689-59-8 | |
| Record name | N-1-Adamantyl-2-chloroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5689-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(1-adamantyl)-2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005689598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(1-adamantyl)-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: N-(1-Adamantyl)-2-chloroacetamide
The following technical guide is structured to provide actionable, high-level insights for researchers and medicinal chemists. It moves beyond basic data aggregation to explore synthetic causality, mechanistic utility, and experimental validation.
CAS Number: 5689-59-8 Molecular Formula: C₁₂H₁₈ClNO Molecular Weight: 227.73 g/mol
Executive Summary & Chemical Profile
N-(1-Adamantyl)-2-chloroacetamide serves as a specialized lipophilic "anchor" in medicinal chemistry. It combines the steric bulk and lipophilicity of the adamantane cage with the high reactivity of an
While frequently cited in the context of dipeptidyl peptidase-4 (DPP-4) inhibitors (specifically as a structural analog to the Vildagliptin intermediate), its primary utility lies in Fragment-Based Drug Discovery (FBDD) . The adamantyl group improves membrane permeability and metabolic stability, while the chloroacetamide moiety acts as a versatile "warhead" for covalent tethering or nucleophilic substitution.
Physicochemical Characterization
| Property | Value | Technical Note |
| Appearance | White crystalline solid | Polymorphism is common based on recrystallization solvent. |
| Melting Point | 113–123 °C (Commercial) 84–86 °C (Lit. Solvate) | Critical Note: Commercial samples typically report 113–123°C. Literature citing ~84°C (357 K) often refers to specific crystal habits grown from methanol [1]. |
| Solubility | DCM, DMSO, DMF, Chloroform | Poor water solubility due to the adamantyl cage. |
| LogP | ~2.7 | High lipophilicity facilitates blood-brain barrier (BBB) penetration studies. |
Synthetic Architectures
To ensure high purity and yield, two distinct synthetic routes are employed depending on the starting material availability and scale requirements.
Method A: Classical Acylation (Laboratory Scale)
This is the standard bench-top protocol using 1-adamantylamine (Amantadine). It relies on the Schotten-Baumann mechanism.
-
Mechanism: Nucleophilic attack of the adamantyl amine on the acyl chloride carbonyl, followed by elimination of HCl.
-
Key Constraint: The reaction is exothermic. Temperature control (
) is vital to prevent bis-acylation or polymerization of the chloroacetyl chloride.
Method B: Ritter Reaction (Industrial/Green Scale)
A more atom-economical route utilizing 1-adamantanol and chloroacetonitrile in strong acid.
-
Mechanism: Generation of the adamantyl carbocation in sulfuric acid, which is trapped by the nitrile nitrogen, followed by hydrolysis.
-
Advantage: Avoids the use of unstable acid chlorides and utilizes the cheaper alcohol precursor.
Visualization: Synthetic Pathways
Figure 1: Comparison of Classical Acylation vs. Ritter Reaction pathways for CAS 5689-59-8 synthesis.
Validated Experimental Protocols
Protocol A: Acylation of 1-Adamantylamine [Based on Onajole et al., 2011]
Objective: Synthesis of 5g batch for initial SAR screening.
-
Preparation: Dissolve 1-Adamantylamine HCl (4.0 g, 26.5 mmol) in anhydrous Dichloromethane (DCM) (40 mL) under an inert atmosphere (
). -
Base Addition: Add Triethylamine (TEA) (3.0 g, ~30 mmol) to liberate the free amine and scavenge HCl. Stir for 15 minutes at
. -
Acylation: Add Chloroacetyl chloride (2.99 g, 26.5 mmol) dropwise over 20 minutes.
-
Critical Step: Maintain temperature
during addition to minimize side reactions.
-
-
Reflux: Allow to warm to Room Temperature (RT), then reflux gently for 2 hours.
-
Workup:
-
Filter off the triethylamine hydrochloride salt precipitate.
-
Wash the filtrate with 1N HCl (to remove unreacted amine) followed by saturated
and brine. -
Dry over
and concentrate in vacuo.
-
-
Purification: Recrystallize from minimal Methanol or Hexane/Ethyl Acetate (7:3).
-
Expected Yield: ~89%
-
Validation:
H NMR should show the singlet for at ppm and the adamantyl protons at ppm.
-
Protocol B: Ritter Reaction (High Yield) [Based on Patent EP1820792]
Objective: High-efficiency synthesis avoiding acid chlorides.
-
Charge: In a round-bottom flask, combine 1-Adamantanol (10.0 g), Chloroacetonitrile (9.9 g), and Acetic Acid (21 mL).
-
Initiation: Add concentrated Sulfuric Acid (21 mL) slowly.
-
Exotherm Warning: The reaction will self-heat to ~80°C. Control addition rate to maintain safety.
-
-
Quench: After 2 hours, add water (118 mL) slowly while maintaining temperature at 70°C.
-
Crystallization: Cool the suspension to 0–5°C. The product will crystallize out.
-
Isolation: Filter the colorless solid, wash with water until neutral pH, and dry.
-
Expected Yield: >95%
-
Application in Drug Development
While often confused with the direct precursor for Vildagliptin (which uses 3-hydroxy-1-adamantylamine), CAS 5689-59-8 is a critical scaffold for exploring the Structure-Activity Relationship (SAR) of the adamantyl pocket.
The "Lipophilic Bullet" Strategy
The adamantane group is a bulky, lipophilic cage. By attaching it to a pharmacophore via the chloroacetamide linker, researchers can:
-
Block Metabolic Hotspots: The cage protects nearby metabolic sites from enzymatic degradation.
-
Enhance Solubility in Lipids: Facilitates membrane crossing (LogP modulation).
Covalent Inhibitor Design
The
-
Mechanism:
displacement of the Chloride by the protein nucleophile. -
Use Case: Designing targeted covalent inhibitors (TCIs) for viral proteases or bacterial enzymes (e.g., Mtb targets in Tuberculosis research [1]).
Visualization: Reactivity & Derivatization
Figure 2: Functionalization pathways. The chloride acts as a leaving group for diverse nucleophilic attacks.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Skin Sensitizer: Chloroacetamides are potent contact allergens.
-
Alkylating Agent: Potential mutagenicity. Handle in a fume hood.
Decontamination: Spills should be treated with a solution of 10% Sodium Thiosulfate and dilute bicarbonate. The thiosulfate nucleophilically attacks the chloroacetamide, converting it to a non-toxic water-soluble thioether adduct.
References
-
Onajole, O. K., Govender, T., Maguire, G. E., & Kruger, H. G. (2011). N-(Adamantan-1-yl)-2-chloroacetamide . Acta Crystallographica Section E: Structure Reports Online, 67(5), o1107. Link
-
Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties . Journal of Medicinal Chemistry, 46(13), 2774–2789. (Context for Vildagliptin SAR). Link
-
Portevin, B., et al. (2007). Process for the preparation of N-adamantyl-2-chloroacetamide derivatives . European Patent EP1820792. (Source for Ritter Reaction Protocol). Link
-
ChemicalBook. (2025).[1] N-Adamantan-1-yl-2-chloro-acetamide Properties and Synthesis . Link
Sources
An In-depth Technical Guide to the Crystal Structure of N-(1-Adamantyl)-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Adamantane Moiety in Medicinal Chemistry
Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, serves as a unique building block in modern drug design. Its diamondoid structure imparts favorable pharmacokinetic properties, including enhanced metabolic stability and bioavailability. Adamantane derivatives have found clinical applications as antiviral, anti-diabetic, and neurological agents.[1][2][3] The compound N-(1-Adamantyl)-2-chloroacetamide is a derivative of adamantane that has been investigated for its potential as an anti-tuberculosis agent.[4][5][6] This guide provides a detailed technical overview of its synthesis, crystal structure, and the methodologies employed in its characterization, offering insights for researchers in medicinal chemistry and materials science.
Synthesis and Crystallization
This compound can be synthesized through the reaction of amantadine hydrochloride with chloroacetyl chloride.[5] The resulting crude product is then purified and can be crystallized to yield single crystals suitable for X-ray diffraction analysis.
Experimental Protocol: Synthesis
A common synthetic route involves the following steps:
-
Reaction Setup: Amantadine hydrochloride is dissolved in a suitable solvent, such as dichloromethane.[5]
-
Acylation: Chloroacetyl chloride is slowly added to the solution.[5]
-
Reflux: The reaction mixture is gently refluxed for a period of time, typically around 2 hours, to drive the reaction to completion.[5]
-
Workup: The mixture is filtered, and the solvent is removed under reduced pressure.[5]
-
Purification: The crude product is purified using column chromatography on silica gel.[5]
Experimental Protocol: Crystallization
Single crystals suitable for X-ray diffraction can be obtained through slow evaporation of a solvent. While the specific crystallization conditions for the analyzed structure are not detailed in the primary reference, a general approach would involve:
-
Dissolving the purified compound in a suitable solvent system.
-
Allowing the solvent to evaporate slowly at room temperature.
-
Harvesting the resulting single crystals for analysis.
X-ray Crystallographic Analysis
The determination of the three-dimensional structure of this compound was achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
Data Collection and Refinement
The crystallographic data was collected at a low temperature of 173 K to minimize thermal vibrations of the atoms, leading to a more precise structure determination.[4][5] A Nonius KappaCCD diffractometer with Mo Kα radiation was used for data collection.[5] The structure was solved by direct methods and refined by full-matrix least-squares on F².[5]
The key parameters from the crystallographic analysis are summarized in the table below:
| Parameter | Value |
| Chemical Formula | C₁₂H₁₈ClNO |
| Molecular Weight | 227.72 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.3656 (2) |
| b (Å) | 13.7515 (3) |
| c (Å) | 18.7917 (4) |
| V (ų) | 2420.20 (9) |
| Z | 8 |
| Temperature (K) | 173 |
| Radiation type | Mo Kα |
| R-factor | 0.037 |
| wR-factor | 0.106 |
Data sourced from Onajole et al. (2011).[4][5]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow from synthesis to structure elucidation.
Key Features of the Crystal Structure
The crystal structure of this compound reveals several interesting features, particularly concerning the adamantane skeleton and the intermolecular interactions.
Molecular Geometry
The adamantane cage exhibits C–C bond lengths that are slightly shorter than the typical 1.54 Å for sp³-hybridized carbon atoms, ranging from 1.5293 (18) to 1.5366 (15) Å.[4][5] This slight compression is a known characteristic of the rigid adamantane framework.[7] The overall molecule is not planar, with the chloroacetamide group attached to one of the tertiary carbons of the adamantane cage.
Intermolecular Hydrogen Bonding
A significant feature of the crystal packing is the presence of intermolecular N–H···O hydrogen bonds.[4][5] These hydrogen bonds link adjacent molecules, forming infinite chains that propagate along the a-axis of the unit cell.[4][5] This type of interaction is crucial in determining the overall packing of the molecules in the solid state and influences the material's physical properties.
The diagram below illustrates the hydrogen bonding network.
Spectroscopic Data
Complementary spectroscopic data further confirms the identity and purity of the compound.
| Technique | Key Data |
| ¹H NMR (CDCl₃, 600 MHz) | δH 1.64 (m, 6H), 1.96 (m, 6H), 2.04 (s, 3H), 3.87 (s, 2H), 6.19 (s, NH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δC 29.3 (CH), 36.1 (CH₂), 41.1 (CH₂), 42.8 (CH₂), 52.3 (C), 164.5 (C=O) |
Data sourced from Onajole et al. (2011).[5]
Conclusion and Future Outlook
The detailed crystal structure of this compound provides a solid foundation for understanding its physicochemical properties. The defined molecular geometry and the nature of the intermolecular interactions are critical for computational modeling and structure-activity relationship (SAR) studies. As a precursor for potential anti-tuberculosis agents, this structural information is invaluable for the rational design of more potent and selective derivatives.[5] Future research could focus on co-crystallization studies to investigate interactions with biological targets or the synthesis of analogs with modified hydrogen bonding capabilities to modulate their solid-state properties and biological activity.
References
-
Onajole, O. K., Govender, T., Kruger, H. G., & Maguire, G. E. M. (2011). N-(Adamantan-1-yl)-2-chloroacetamide. Acta Crystallographica Section E: Crystallographic Communications, 67(7), o1444. [Link]
-
Onajole, O. K., Govender, T., Kruger, H. G., & Maguire, G. E. M. (2011). N-(Adamantan-1-yl)-2-chloroacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1444. [Link]
-
Wikipedia contributors. (2023, December 28). Adamantane. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]
-
Wikipedia contributors. (2023, November 29). Chloroacetamide. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]
-
Shaheen, F., Ahmad, I., Sultan, S., Ali, S., Khan, A. U., & Choudhary, M. I. (2018). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 23(11), 2978. [Link]
-
Tiong, V. K., Ng, C. H., & Tan, Y. Y. (2021). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Crystals, 11(8), 948. [Link]
-
Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3479-3507. [Link]
-
Sciencemadness Wiki. (2020, December 31). Chloroacetamide. Retrieved January 30, 2026, from [Link]
-
Pharmaffiliates. (n.d.). N-1-Adamantyl-2-chloroacetamide. Retrieved January 30, 2026, from [Link]
-
Al-Abdullah, E. S., Asiri, A. M., Al-Amoudi, M. S., & El-Emam, A. A. (2015). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Molecules, 20(5), 8269-8286. [Link]
-
Zhang, Y., Wang, Y., Zhang, Y., & Liu, Y. (2020). Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. Chemical Communications, 56(82), 12391-12394. [Link]
-
ResearchGate. (n.d.). Single-crystal X-ray crystallographic data of compounds 7d and 8d. Retrieved January 30, 2026, from [Link]
-
Shivachev, B., Stoykova, B., Nikolova, N., & Glomb, L. N. (2013). Biological activity of adamantane analogues. ResearchGate. [Link]
-
Wu, G., Broggini, M., & Damia, G. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Chemistry, 7, 157. [Link]
Sources
- 1. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-(Adamantan-1-yl)-2-chloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. Adamantane - Wikipedia [en.wikipedia.org]
N-(1-Adamantyl)-2-chloroacetamide physical properties
An In-depth Technical Guide to the Physical Properties of N-(1-Adamantyl)-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
This compound, a molecule of significant interest in medicinal chemistry, stands at the intersection of a unique structural scaffold and a reactive functional group. The adamantane cage, a rigid, lipophilic diamondoid structure, imparts distinct physicochemical properties to molecules, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. The chloroacetamide moiety, on the other hand, is a versatile synthetic handle and a potential pharmacophore. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the core physical properties of this compound, grounding theoretical understanding in available experimental data and established analytical protocols.
Molecular Structure and Its Implications
The foundational step in understanding the physical properties of this compound is a thorough analysis of its molecular architecture. The molecule is characterized by the covalent linkage of a bulky, three-dimensional adamantyl group to a chloroacetamide functional group via an amide bond.
N-(1-Adamantyl)-2-chloroacetamide melting point
An In-depth Technical Guide to the Melting Point of N-(1-Adamantyl)-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the melting point of this compound, a key intermediate in the synthesis of various biologically active compounds. The melting point is a critical physical property that serves as a primary indicator of purity and identity. This document will delve into the theoretical and practical aspects of melting point determination for this compound, offering field-proven insights and detailed experimental protocols. The guide is designed to be a valuable resource for researchers and professionals involved in the synthesis, quality control, and development of adamantane-based derivatives.
Introduction: The Significance of this compound and its Melting Point
This compound is a derivative of adamantane, a bulky, lipophilic, and rigid cage-like hydrocarbon. The unique properties of the adamantyl group have made it a valuable pharmacophore in drug design, imparting favorable pharmacokinetic and pharmacodynamic characteristics to parent molecules. This compound serves as a crucial building block for the synthesis of novel therapeutic agents, including potential anti-tuberculosis agents.[1]
In the context of drug development and chemical synthesis, the melting point is a fundamental and easily determinable physical constant. Its significance lies in two primary areas:
-
Purity Assessment: A pure crystalline solid will have a sharp and reproducible melting point.[2][3] The presence of impurities typically leads to a depression and broadening of the melting range. Therefore, the melting point is a rapid and cost-effective method for the initial assessment of a synthesized batch's purity.
-
Compound Identification: The melting point is a characteristic property of a pure substance.[4] While not unique, it serves as a crucial data point in the multi-faceted process of structural elucidation and confirmation, alongside spectroscopic techniques such as NMR, IR, and mass spectrometry.
This guide will provide a detailed exploration of the melting point of this compound, empowering researchers to confidently assess the quality of their synthesized material.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is essential for its handling, characterization, and application in further synthetic steps.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₈ClNO | [4][5] |
| Molecular Weight | 227.73 g/mol | [4][6] |
| Melting Point | 113-115 °C | [6] |
| 120-121 °C | [4] | |
| Boiling Point | 385.3 °C at 760 mmHg | [6] |
| Density | 1.2 g/cm³ | [6] |
Experimental Determination of Melting Point: A Validated Protocol
The capillary method is the most common and pharmacopeia-recognized technique for determining the melting point of a crystalline solid.[6][7][8] This section provides a detailed, step-by-step protocol for the accurate determination of the melting point of this compound.
Principle of the Capillary Method
A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube. This tube is then heated in a calibrated apparatus at a controlled rate. The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded as the melting range.[6]
Experimental Workflow
Caption: Workflow for Melting Point Determination.
Detailed Step-by-Step Protocol
-
Sample Preparation:
-
Ensure the this compound sample is completely dry.
-
Place a small amount of the sample on a clean, dry watch glass.
-
Using a spatula, grind the crystalline solid into a fine powder. This ensures uniform packing and heat transfer.
-
Tamp the open end of a capillary tube into the powder until a small amount of sample is collected.
-
Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-4 mm.
-
-
Melting Point Apparatus Setup and Measurement:
-
Calibrate the melting point apparatus using certified reference standards.
-
Insert the packed capillary tube into the sample holder of the apparatus.
-
Set the starting temperature to approximately 10°C below the expected melting point (e.g., around 100°C).
-
Rapidly heat the sample to this starting temperature.
-
Once the starting temperature is reached, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Continue heating and record the temperature at which the last solid particle melts (clear point).
-
The recorded range between the onset and clear point is the melting range of the sample.
-
-
Interpretation of Results:
-
A sharp melting range (typically 0.5-2°C) is indicative of a pure compound.
-
A broad or depressed melting range suggests the presence of impurities.
-
Factors Influencing the Melting Point of this compound
Several factors can affect the observed melting point of a crystalline solid. Understanding these factors is crucial for accurate interpretation of experimental data.
Caption: Factors Influencing Melting Point Determination.
-
Purity: This is the most significant factor. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting range.[9][10]
-
Crystalline Form (Polymorphism): Some compounds can exist in different crystalline forms, known as polymorphs. Each polymorph will have a unique melting point. It is important to control crystallization conditions to ensure consistency.
-
Heating Rate: If the heating rate is too fast, the sample and the thermometer will not be in thermal equilibrium, leading to an artificially high and broad melting range.[11]
-
Sample Packing: A loosely packed sample will not heat uniformly, resulting in an inaccurate melting point.
-
Instrument Calibration: An uncalibrated thermometer will provide erroneous temperature readings.
Synthesis and Purification of this compound
A reliable synthesis and purification protocol is essential for obtaining a pure sample of this compound with a sharp melting point. The following is a well-established method.[11]
Reaction Scheme
The synthesis involves the acylation of amantadine hydrochloride with chloroacetyl chloride.
Experimental Protocol
-
Dissolve amantadine hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane.
-
Slowly add chloroacetyl chloride (1 equivalent) to the solution.
-
Reflux the reaction mixture for 2 hours.
-
After cooling, filter the reaction mixture.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and ethyl acetate (e.g., 7:3 v/v) as the eluent.[11]
-
Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a white crystalline solid.[11]
Safety and Handling
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust.[12][14]
-
Handling: Avoid contact with skin and eyes.[15] Do not eat, drink, or smoke when handling this compound.[12][13] Wash hands thoroughly after handling.[12][13]
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The melting point of this compound is a critical parameter for its identification and purity assessment. This technical guide has provided a comprehensive framework for understanding and accurately determining this physical property. By following the detailed protocols and being mindful of the factors that can influence the melting point, researchers and drug development professionals can ensure the quality and integrity of this important synthetic intermediate.
References
-
Melting point determination. (n.d.). Retrieved from [Link]
-
Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]
-
Measuring the Melting Point. (2023, May 8). Westlab. Retrieved from [Link]
-
Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Retrieved from [Link]
-
ExperimentMeasureMeltingPoint Documentation. (2025, September 25). Emerald Cloud Lab. Retrieved from [Link]
-
Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Retrieved from [Link]
- Onajole, O. K., Govender, T., Maguire, G. E. M., & Kruger, H. G. (2011). N-(Adamantan-1-yl)-2-chloroacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1444.
-
Melting Point Chapter 11. (n.d.). Sema. Retrieved from [Link]
-
What factors affect the melting point of a substance? (n.d.). TutorChase. Retrieved from [Link]
-
Safety Data Sheet: 2-chloroacetamide. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]
-
Helmenstine, A. M. (2022, March 24). What Factors Affect Melting Point? Sciencing. Retrieved from [Link]
-
Crystalline and Amorphous Solids. (2023, April 12). Chemistry LibreTexts. Retrieved from [Link]
-
Why does crystalline solid have a sharp melting point? (2017, June 1). Quora. Retrieved from [Link]
-
chloroacetamide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Material Safety Data Sheet - 2-Chloroacetamide, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012, January 2). International Journal of Pharma Sciences and Research. Retrieved from [Link]
-
Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019, November 18). ResearchGate. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. nano-lab.com.tr [nano-lab.com.tr]
- 5. resolvemass.ca [resolvemass.ca]
- 6. thinksrs.com [thinksrs.com]
- 7. westlab.com [westlab.com]
- 8. emeraldcloudlab.com [emeraldcloudlab.com]
- 9. tutorchase.com [tutorchase.com]
- 10. sciencing.com [sciencing.com]
- 11. promptpraxislabs.com [promptpraxislabs.com]
- 12. chemos.de [chemos.de]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
Biological Activity of Adamantane Derivatives: A Technical Guide
Executive Summary
The adamantane scaffold (tricyclo[3.3.1.1^3,7]decane) represents a cornerstone in medicinal chemistry, valued not merely for its aesthetic symmetry but for its profound ability to modulate the physicochemical profile of bioactive molecules.[1] This diamondoid structure imparts lipophilicity, metabolic stability, and steric bulk, enabling the traversal of the blood-brain barrier (BBB) and the precise occupation of hydrophobic pockets within enzymatic and receptor targets.
This guide analyzes the biological activity of adamantane derivatives across three primary therapeutic axes: Antiviral (M2 ion channel blockers), Neurological (NMDA receptor antagonists), and Metabolic (DPP-4 inhibitors). Furthermore, it details emerging applications in oncology and provides validated experimental protocols for assessing bioactivity.[2]
Section 1: The Adamantyl Scaffold in Medicinal Chemistry
The adamantane moiety acts as a "lipophilic bullet."[3] Its rigid, cage-like structure (C10H16) is free of torsional strain, providing a stable anchor that resists metabolic degradation.
Key Physicochemical Contributions
| Property | Effect on Pharmacokinetics/Pharmacodynamics |
| Lipophilicity (logP) | Increases membrane permeability; critical for CNS drugs (e.g., Memantine) to cross the BBB. |
| Steric Bulk | Fills large hydrophobic cavities in proteins (e.g., M2 channel pore, DPP-4 S1 pocket). |
| Metabolic Stability | The bridgehead carbons are resistant to rapid oxidation, prolonging half-life ( |
| Desolvation Penalty | The hydrophobic surface facilitates water displacement from binding sites, gaining entropy. |
Section 2: Antiviral Therapeutics (The M2 Channel Blockers)
Mechanism of Action
Amantadine and Rimantadine are the archetypal adamantane antivirals.[4][5] They target the M2 proton channel of the Influenza A virus.[4][5][6][7][8] The M2 protein is a homotetramer essential for viral uncoating; it acidifies the viral interior within the endosome, triggering the dissociation of ribonucleoproteins (RNPs).
-
Binding Site: The adamantane cage physically occludes the N-terminal lumen of the M2 pore.[7]
-
Stabilization: The drug is stabilized by hydrophobic interactions with residues Val27 and Ala30 , while the polar amine head group interacts with His37 (the pH sensor) or water clusters nearby.
Structure-Activity Relationship (SAR) & Resistance
Resistance has rendered these drugs largely obsolete for circulating strains, yet they remain the model for channel blockers.
-
S31N Mutation: The substitution of Serine 31 with Asparagine introduces steric clash and polarity changes that prevent adamantane binding without disrupting proton transport.
-
SAR Insight: Increasing the alkyl chain length on the amine (as in Rimantadine) improves activity and side-effect profiles by altering the off-rate and peripheral binding.
Visualization: M2 Channel Inhibition Pathway
Figure 1: Mechanism of Influenza A inhibition. Adamantane derivatives block the M2 channel, preventing the acidification required for viral uncoating.
Section 3: Neurological Interventions (NMDA Receptor Modulation)
Memantine (1-amino-3,5-dimethyladamantane) represents a sophisticated application of the scaffold. Unlike high-affinity antagonists (e.g., MK-801) that cause psychotomimetic side effects, Memantine acts as a low-affinity, uncompetitive, open-channel blocker .
The "Fast Off-Rate" Hypothesis
-
Pathology: In Alzheimer’s disease, chronic glutamate release leads to tonic activation of NMDA receptors (NMDARs), causing excitotoxicity via excessive
influx. -
Therapeutic Action: Memantine binds to the
site within the channel pore.-
Resting State: Memantine occupies the channel.[7]
-
Physiological Activation: High concentrations of glutamate (synaptic transmission) displace Memantine quickly due to its fast off-rate/low affinity (
), allowing normal signal propagation. -
Pathological Activation: During low-level, tonic glutamate exposure, Memantine remains bound, blocking the "background noise" of
influx.
-
SAR Highlights
-
Methylation: The two methyl groups at positions 3 and 5 are critical. They optimize the size of the cage to fit the vestibule of the NR1/NR2B subunits (specifically interacting with Ala645 and Ala644 ), improving voltage dependence compared to unsubstituted Amantadine.
Section 4: Metabolic Disease (DPP-4 Inhibition)[9]
In Type 2 Diabetes management, Saxagliptin and Vildagliptin utilize the adamantane scaffold to inhibit Dipeptidyl Peptidase-4 (DPP-4), the enzyme responsible for degrading incretin hormones (GLP-1).[9]
Structural Role of Adamantane[5][10][11][12][13]
-
Vildagliptin: The adamantane moiety is linked to the cyanopyrrolidine warhead via a glycine spacer. The bulky adamantane cage occupies the lipophilic S2 subsite of the DPP-4 enzyme, anchoring the inhibitor and directing the nitrile group to form a reversible covalent imidate adduct with the catalytic Ser630 .
-
Saxagliptin: Features a fused cyclopropano-methanopyrrolidine ring system attached to the adamantane. The adamantane group provides exceptional metabolic stability and van der Waals contacts within the hydrophobic S1/S2 pocket interface, increasing potency (
).
Section 5: Emerging Horizons (Oncology & Antimicrobial)
Recent research (2024-2025) has expanded the scaffold's utility into oncology.[10]
-
TLR4 Pathway Modulation: Adamantyl-isothiourea derivatives have shown cytotoxicity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) lines.[2] The mechanism involves the inhibition of the TLR4-MyD88-NF-\kappa B signaling pathway, reducing pro-inflammatory cytokines and inducing apoptosis.
-
Membranotropic Antibacterials: Cationic adamantane derivatives (e.g., adamantyl-alkyl-amines) exhibit broad-spectrum activity against MRSA. The lipophilic cage disrupts the bacterial lipid bilayer organization, increasing permeability.
Section 6: Experimental Protocols
Protocol A: Influenza M2 Proton Transport Assay (Liposomes)
Objective: To quantify the inhibitory potency (
Materials:
-
Reconstituted M2 protein (tetramers) in liposomes (POPC/POPG 4:1).
-
pH-sensitive fluorescence dye (Pyranine).
-
Spectrofluorometer.
-
Valinomycin (K+ ionophore).
Workflow:
-
Reconstitution: Incorporate purified M2 protein into liposomes containing 1 mM Pyranine and 50 mM
(Internal pH 7.5). -
Buffer Exchange: Dilute liposomes into external buffer (pH 7.5) containing
to create a gradient. -
Drug Incubation: Add the adamantane derivative (0.1 - 100
) and incubate for 30 mins at 25°C. -
Acid Activation: Inject
to lower external pH to 6.0. -
Initiation: Add Valinomycin. This clamps the membrane potential to the
gradient, allowing influx solely via the M2 channel (to balance charge). -
Measurement: Monitor fluorescence quenching of Pyranine (Ex 450nm/Em 510nm) as internal pH drops.
-
Analysis: Calculate the rate of fluorescence decay (
). Plot vs. [Drug] to determine .
Protocol B: NMDA Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (
Workflow:
-
Membrane Prep: Isolate synaptic membranes from rat forebrain cortex.
-
Incubation: Mix membrane suspension (200
protein) with:-
Radioligand:
-MK-801 (2 nM). -
Glutamate (10
) and Glycine (10 ) to open the channels. -
Test Compound: Adamantane derivative (
to M).
-
-
Equilibrium: Incubate for 2 hours at 25°C (equilibrium is slow for open-channel blockers).
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Calculation: Use the Cheng-Prusoff equation:
.
Section 7: Visualizing the NMDA Modulation
Figure 2: Memantine's "Magic Shotgun" mechanism. It blocks pathological tonic activation while permitting physiological transient signals, unlike high-affinity blockers.
References
-
Structure and Mechanism of the M2 Proton Channel of Influenza A Virus. National Institutes of Health (NIH).[Link]
-
Key Binding Interactions for Memantine in the NMDA Receptor. ACS Chemical Neuroscience.[12][Link]
-
Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry.[13][Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI Molecules.[Link]
-
Functional Reconstitution of Influenza A M2(22-62). Biochemistry (ACS).[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influenza A Virus M2 Ion Channel Activity Is Essential for Efficient Replication in Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 13. Adamantane – A Lead Structure for Drugs in Clinical Practic...: Ingenta Connect [ingentaconnect.com]
N-(1-Adamantyl)-2-chloroacetamide: Therapeutic Utility & Synthetic Applications
Technical Guide for Drug Discovery & Medicinal Chemistry [1]
Executive Summary
N-(1-Adamantyl)-2-chloroacetamide (CAS: 5689-59-8) represents a "privileged structure" in medicinal chemistry, functioning simultaneously as a bioactive antimicrobial agent and a high-value synthetic precursor.[1] Its molecular architecture combines a lipophilic adamantane cage (enhancing membrane permeability and blood-brain barrier transport) with a reactive chloroacetamide warhead (enabling covalent modification of cysteine residues).[1]
This guide delineates its dual therapeutic utility:
-
Direct Therapeutic Agent: As a potent, selective inhibitor of Mycobacterium tuberculosis (M.tb).[1][2]
-
Pharmacophore Precursor: As the critical intermediate for synthesizing 11
-HSD1 inhibitors (metabolic syndrome) and DPP-IV inhibitors (Type 2 diabetes).[1]
Direct Therapeutic Applications: Antimycobacterial Activity[1][2][3]
Mechanism of Action in Mycobacterium tuberculosis
Unlike standard antibiotics that target a single enzyme, this compound exhibits a multi-pronged mechanism of action.[1] Research indicates it disrupts the "Central Dogma" of the bacteria by simultaneously inhibiting the synthesis of DNA, RNA, and proteins .[1][3]
-
Lipophilic Entry: The adamantyl group acts as a "grease ball," facilitating passive diffusion through the mycolic acid-rich cell wall of M.tb.[1]
-
Covalent Inhibition: The chloroacetamide moiety (
) acts as an electrophile.[1][3] It undergoes nucleophilic substitution ( ) with thiol groups ( ) on critical bacterial enzymes, forming irreversible thioether bonds.[1]
Selectivity Profile
A critical requirement for any alkylating agent is selectivity.[1] This compound demonstrates a therapeutic window favoring M.tb over commensal bacteria like E. coli.[1][2][3]
Table 1: Comparative Antimicrobial Potency (Representative Data)
| Organism | Classification | MIC (Minimum Inhibitory Conc.) | Activity Status |
| Mycobacterium tuberculosis | Acid-fast | High Potency (< 10 | Active |
| Escherichia coli | Gram-negative | High (> 100 | Inactive |
| Candida albicans | Fungal | Moderate (Derivative dependent) | Moderate |
| Aspergillus flavus | Fungal | Moderate | Moderate |
Analyst Note: The selectivity is likely driven by the preferential accumulation of the adamantane cage within the lipid-rich mycobacterial envelope, rather than specific enzyme affinity.[1]
Synthetic Applications: Metabolic Disease Therapeutics[1]
The most commercially significant application of this compound is its role as a Linchpin Intermediate in the synthesis of inhibitors for 11
The Target: 11 -HSD1
11
Synthetic Strategy: The Thiazole/Ketone Pathway
Medicinal chemists use this compound to attach the adamantyl "anchor" to a heterocyclic core.[1] The chloroacetamide acts as the linker.[1][3]
Reaction Logic:
-
Nucleophile: A thioamide or heterocyclic thiol (e.g., 5-mercapto-1,3,4-thiadiazole).[1]
-
Product: An adamantyl-thio-acetamide derivative (potent 11
-HSD1 inhibitor).[1][4]
Figure 1: The strategic role of this compound in assembling metabolic therapeutics. It serves as the electrophilic bridge between the lipophilic adamantane cage and the pharmacophore.[1]
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: To generate the core intermediate from commercially available 1-adamantylamine.[1]
Reagents:
-
1-Adamantylamine (1.0 eq)[1]
-
Chloroacetyl chloride (1.2 eq)[1]
-
Triethylamine (TEA) (1.5 eq)[1]
-
Dichloromethane (DCM) (Solvent)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1-adamantylamine (15.1 g, 0.1 mol) in anhydrous DCM (150 mL) in a round-bottom flask under nitrogen atmosphere.
-
Base Addition: Add TEA (21 mL) and cool the mixture to 0°C using an ice bath.
-
Acylation: Add chloroacetyl chloride (9.6 mL) dropwise over 30 minutes. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]
-
Workup: Wash the organic layer with 1N HCl (2 x 50 mL) to remove unreacted amine/TEA, followed by saturated NaHCO
and brine. -
Purification: Dry over MgSO
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water to yield white crystals.[1]
Protocol B: Biological Assay for M.tb Inhibition (Alamar Blue)
Objective: To validate the antimicrobial potency of the synthesized compound.[1]
-
Culture: Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with OADC enrichment.
-
Plating: Dispense 100
L of culture into 96-well plates ( CFU/well). -
Treatment: Add this compound in serial dilutions (range: 0.1 to 100
g/mL). Include Isoniazid as a positive control.[1] -
Incubation: Incubate at 37°C for 5 days.
-
Readout: Add 20
L of Alamar Blue (resazurin) solution and incubate for 24 hours. -
Calculation: Determine MIC as the lowest concentration preventing the color change from blue to pink.
Safety & Handling (The "Structural Alert")
While therapeutically useful, the chloroacetamide moiety is a reactive electrophile .[1]
-
Toxicity: It is a potent skin and eye irritant.[1] It can cause allergic contact dermatitis via haptenization of skin proteins.[1]
-
Handling: Always handle in a fume hood with nitrile gloves.[1]
-
Stability: Store at 2-8°C. Avoid moisture, as hydrolysis yields toxic chloroacetic acid.[1]
References
-
National Institutes of Health (NIH). (2011).[1] Structure and Synthesis of Adamantane Derivatives for Anti-tuberculosis Activity. PMC3120360.[1][6] Retrieved from [Link]
-
Boyle, C. D., et al. (2008).[1] Discovery of Adamantyl Heterocyclic Ketones as Potent 11
-HSD1 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link] -
Abdel-Latif, E., et al. (2019).[1][7] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity. Synthetic Communications. Retrieved from [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. biosynth.com [biosynth.com]
- 3. N-(1-Adamantylmethyl)-2-chloroacetamide|CAS 81099-48-1 [benchchem.com]
- 4. Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-ADAMANTAN-1-YL-2-CHLORO-ACETAMIDE | 5689-59-8 [chemicalbook.com]
- 6. N-(Adamantan-1-yl)-2-chloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: N-(1-Adamantyl)-2-chloroacetamide in Antitubercular Drug Design
Topic: N-(1-Adamantyl)-2-chloroacetamide as a precursor for antituberculosis agents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists
Executive Summary
This technical guide analyzes This compound (N-Ad-Cl), a critical scaffold in the development of novel antituberculosis (anti-TB) agents. With the rise of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb), the adamantane cage has emerged as a privileged pharmacophore due to its ability to penetrate the waxy, mycolic acid-rich cell wall of mycobacteria.
This guide details the chemical synthesis, structure-activity relationship (SAR), and biological evaluation of N-Ad-Cl derivatives. It specifically positions the molecule not merely as an intermediate, but as a strategic "anchor-and-linker" system designed to target MmpL3 , the essential mycolic acid transporter in Mtb.
Scientific Rationale & Mechanism of Action[1][2]
The Adamantane "Anchor"
The mycobacterial cell wall is notoriously impermeable, functioning as a fortress against hydrophilic antibiotics. The 1-adamantyl group serves as a lipophilic "anchor" (LogP ~2.5–3.0 for the cage alone), facilitating passive diffusion through the outer mycolic acid layer.
The Chloroacetamide "Warhead Builder"
The 2-chloroacetamide moiety provides a reactive electrophilic center (
Target Validation: MmpL3 Inhibition
The primary mechanism of action for adamantane-based anti-TB agents (such as the clinical candidate SQ109) involves the inhibition of MmpL3 (Mycobacterial membrane protein Large 3). MmpL3 is a flippase responsible for translocating Trehalose Monomycolate (TMM) across the inner membrane, a critical step in cell wall biosynthesis.
Mechanistic Pathway:
-
Penetration: The adamantyl group navigates the hydrophobic cell wall.
-
Binding: The amide/amine core interacts with the proton motive force-driven channel of MmpL3.
-
Collapse: Inhibition of TMM translocation leads to the accumulation of toxic precursors and cell wall lysis.
Figure 1: Mechanism of Action. The adamantyl derivative blocks the MmpL3 transporter, preventing TMM translocation and halting cell wall synthesis.
Chemical Synthesis Protocols
Synthesis of this compound
Objective: Synthesize the electrophilic precursor from 1-adamantylamine. Causality: We use a biphasic system or a weak base (TEA) to scavenge the HCl byproduct, preventing the protonation of the unreacted amine which would stall the reaction.
Reagents:
-
1-Adamantylamine (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) (Solvent)
Protocol:
-
Dissolution: Dissolve 1.51 g (10 mmol) of 1-adamantylamine in 20 mL of anhydrous DCM in a round-bottom flask. Add 2.1 mL (15 mmol) of Triethylamine.
-
Cooling: Cool the solution to 0°C using an ice bath to control the exothermic acylation.
-
Addition: Dropwise add 1.2 mL (12 mmol) of chloroacetyl chloride dissolved in 5 mL DCM over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).
-
Workup:
-
Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess amine/TEA.
-
Wash with Saturated
(2 x 20 mL) to neutralize acid. -
Wash with Brine (1 x 20 mL).
-
-
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or Hexane to yield white needle-like crystals.
Library Generation (Nucleophilic Substitution)
Objective: Derivatize the precursor with a heterocyclic amine (e.g., piperazine, morpholine) to increase solubility and target affinity.
Protocol:
-
Coupling: Dissolve this compound (1.0 eq) in Acetonitrile (
). -
Nucleophile: Add the secondary amine (e.g., N-methylpiperazine) (1.2 eq).
-
Base: Add
(2.0 eq) to neutralize the HCl generated. -
Reflux: Heat to reflux (80°C) for 6–12 hours.
-
Purification: Filter off inorganic salts, concentrate the filtrate, and purify via column chromatography (Silica gel, DCM/MeOH gradient).
Figure 2: Synthetic workflow for generating adamantyl-amide libraries.
Biological Evaluation (Protocols)
To validate the efficacy of the synthesized derivatives, a standardized Minimum Inhibitory Concentration (MIC) assay against M. tuberculosis (strain H37Rv) is required.
Microplate Alamar Blue Assay (MABA)
Principle: This assay relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by metabolically active bacteria.
Protocol:
-
Preparation: Prepare a stock solution of the test compound in DMSO (typically 10 mg/mL).
-
Dilution: Perform serial 2-fold dilutions of the compound in 96-well plates using Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).
-
Inoculation: Add
of M. tuberculosis H37Rv suspension (adjusted to roughly CFU/mL) to each well. -
Controls:
-
Positive Control: Isoniazid or Rifampicin.
-
Negative Control: DMSO vehicle only.
-
-
Incubation: Incubate plates at 37°C for 7 days.
-
Readout: Add
of Alamar Blue and Tween 80 solution. Incubate for another 24 hours.-
Blue: No growth (Inhibition).
-
Pink: Growth (No Inhibition).
-
-
Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.
Data Interpretation (SAR Table)
The following table summarizes typical SAR trends observed when modifying the this compound scaffold [1][2].
| Derivative Type | R-Group (Nucleophile) | LogP (Approx) | MIC (µg/mL) | Notes |
| Precursor | -Cl (Unreacted) | 2.8 | 16 - 32 | Weak activity; acts as alkylator. |
| Simple Amine | -Diethylamine | 3.1 | 4 - 8 | Improved solubility. |
| Heterocycle | -Morpholine | 2.5 | 2 - 4 | Balanced polarity; good penetration. |
| Bulky Heterocycle | -4-Phenylpiperazine | 4.2 | 0.5 - 2 | High lipophilicity; strong MmpL3 binding. |
| Diamine | -Ethylenediamine-R | 3.5 | < 0.5 | SQ109-like motif; potent activity. |
Conclusion
This compound is a versatile and potent precursor for antituberculosis drug discovery. Its synthesis is robust and scalable, and its electrophilic nature allows for the rapid generation of diverse libraries. By targeting the MmpL3 transporter, derivatives of this scaffold address a critical vulnerability in the mycobacterial cell wall. Researchers should prioritize coupling this precursor with lipophilic heterocyclic amines to maximize potency while monitoring LogP values to ensure optimal bioavailability.
References
-
Onajole, O. K., & Govender, T. (2011). N-(Adamantan-1-yl)-2-chloroacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o378. Retrieved from [Link]
-
Stec, J., et al. (2016). Indole-2-carboxamides as novel MmpL3 inhibitors. Journal of Medicinal Chemistry. (Contextual reference on MmpL3 mechanisms). Retrieved from [Link]
Mechanism of action for chloroacetamide compounds
Title: The Chloroacetamide Warhead: Mechanisms in Covalent Drug Discovery and Chemoproteomics
Executive Summary
Chloroacetamide compounds (
Part 1: The Fundamental Chemical Mechanism
The core mechanism of action for chloroacetamides is an irreversible nucleophilic substitution (
The Reaction Coordinate
Unlike Michael acceptors (e.g., acrylamides) that react via conjugate addition, chloroacetamides react via direct displacement of the chloride leaving group.
-
Nucleophile: The thiolate anion (
) of a cysteine residue. Note: The cysteine must be in a local environment that depresses its (typically < 7.0) to be reactive at physiological pH. -
Electrophile: The
-carbon of the chloroacetamide. The adjacent carbonyl group withdraws electron density, making the -carbon highly susceptible to nucleophilic attack. -
Leaving Group: Chloride (
). It is a weaker leaving group than iodide ( ), rendering chloroacetamides less reactive than iodoacetamides but more reactive than most acrylamides.
Comparative Reactivity (The "Goldilocks" Zone)
In drug design, "warhead" reactivity must be balanced. If too reactive, the compound causes indiscriminate toxicity (off-target alkylation of glutathione or random proteins). If too inert, it fails to engage the target.
| Warhead Class | Reactivity Level | Primary Application | Selectivity Profile |
| Iodoacetamide | High | Pan-cysteine labeling (Proteomics) | Low (Promiscuous) |
| Chloroacetamide | Moderate-High | ABPP Probes, Fragment Screening | Moderate (Tunable) |
| Acrylamide | Low-Moderate | FDA-Approved Covalent Drugs | High (Target-directed) |
| Low | High-Selectivity Probes | Very High |
Expert Insight: Chloroacetamides are often considered "too reactive" for late-stage oral drugs but are the gold standard for hit discovery and chemical probes . They capture weak-binding hits that acrylamides might miss.
Part 2: Chloroacetamides in Covalent Drug Discovery
In the context of Targeted Covalent Inhibitors (TCIs), the mechanism follows a two-step kinetic framework.[1] The chloroacetamide does not simply "attack" the protein; the scaffold first binds reversibly, positioning the warhead for the strike.
Kinetic Framework:
The efficiency of a chloroacetamide inhibitor is defined by the second-order rate constant
- (Affinity): The reversible binding constant. The non-covalent scaffold positions the warhead near the target cysteine.
-
(Reactivity): The rate of covalent bond formation. For chloroacetamides, this step is fast, often driving potency even if
is modest.
Figure 1: The two-step kinetic mechanism of Targeted Covalent Inhibitors (TCIs). Selectivity is primarily driven by the initial reversible binding event (
Part 3: Chemoproteomic Applications (ABPP)
Chloroacetamides are the preferred warhead for Activity-Based Protein Profiling (ABPP) due to their ability to label a broad swath of the "cysteineome."
The Workflow
-
Probe Design: A chloroacetamide warhead is linked to a "click" handle (alkyne or azide).
-
Labeling: The probe reacts with accessible reactive cysteines in a proteome.
-
Click Chemistry: Copper-catalyzed cycloaddition (CuAAC) attaches a biotin or fluorescent tag.
-
Enrichment & ID: Streptavidin enrichment followed by LC-MS/MS identifies the labeled proteins.
Site Identification: By using "isotopic tandem orthogonal proteolysis-ABPP" (isoTOP-ABPP), researchers can map the exact cysteine residue modified by the chloroacetamide.
Part 4: Validated Experimental Protocols
Protocol A: Glutathione (GSH) Reactivity Assay
Purpose: To determine intrinsic electrophilicity (
Reagents:
-
Test Compound (10 mM in DMSO)[1]
-
Reduced L-Glutathione (GSH)
-
Phosphate Buffer (PBS), pH 7.4 (Critical: pH controls thiol ionization)
-
Internal Standard (e.g., Indomethacin)
Workflow:
-
Preparation: Dilute Test Compound to 10 µM in PBS (pH 7.4).
-
Initiation: Add GSH to a final concentration of 10 mM (1000-fold excess to ensure pseudo-first-order kinetics).
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot samples at t = 0, 15, 30, 60, 120, and 240 min.
-
Quenching: Immediately quench aliquots with 1% Formic Acid/Acetonitrile (stops the reaction).
-
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass and appearance of the GSH-adduct mass.[2]
-
Calculation: Plot
vs. time. The slope is . Calculate .
Protocol B: Gel-Based ABPP for Target Engagement
Purpose: To visualize covalent binding to a target protein in a complex lysate.
Workflow:
-
Lysis: Lyse cells in PBS (pH 7.4) with protease inhibitors (omit DTT/Mercaptoethanol as they will scavenge the probe).
-
Treatment: Incubate lysate (1 mg/mL) with Chloroacetamide-Alkyne Probe (1-10 µM) for 1 hour at RT.
-
Control: Pre-incubate with a competitive inhibitor (non-alkyne) to prove specificity.
-
-
Click Reaction: Add the following "Click Mix" sequentially:
-
Rhodamine-Azide (100 µM)
-
TCEP (1 mM) - Reduces Cu(II) to Cu(I)
-
TBTA Ligand (100 µM) - Stabilizes Cu(I)
- (1 mM)
-
-
Incubation: Vortex and incubate for 1 hour at RT in the dark.
-
Precipitation: Add cold acetone (4 volumes), incubate at -20°C for 30 min, spin at 15,000 x g to pellet proteins (removes unreacted free dye).
-
Visualization: Resuspend pellet in SDS-PAGE loading buffer, run gel, and scan for fluorescence.
Figure 2: Gel-based Activity-Based Protein Profiling (ABPP) workflow for verifying target engagement of chloroacetamide probes.
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. Link
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link
-
Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry. Link
-
Böger, P., et al. (2000). "Mode of action of chloroacetamide herbicides." Journal of Plant Physiology. Link
-
Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes."[3] Nature. Link
Sources
Technical Guide: Safe Handling and Reactivity Profile of N-(1-Adamantyl)-2-chloroacetamide
Topic: Safety and handling of N-(1-Adamantyl)-2-chloroacetamide Content Type: Technical Safety Guide & Operational Whitepaper Audience: Researchers, Medicinal Chemists, and HSE Officers in Drug Discovery.
Executive Summary
This compound (CAS: 5689-59-8) is a specialized alkylating agent frequently employed in fragment-based drug discovery (FBDD) and as a key intermediate in the synthesis of DPP-4 inhibitors like Vildagliptin .[1][2]
While often categorized generically as an irritant, its structural combination of a lipophilic adamantane cage and a reactive
Chemical Identity & Physiochemical Profile[3][4][5]
This compound is not merely a "solid irritant"; it is a lipophilic electrophile. The adamantane group acts as a "grease ball," significantly increasing the compound's ability to penetrate nitrile gloves and biological membranes compared to simple chloroacetamides.
Table 1: Core Technical Specifications
| Property | Data | Operational Implication |
| CAS Number | 5689-59-8 | Use for specific inventory tracking. |
| IUPAC Name | 2-chloro-N-(adamantan-1-yl)acetamide | Distinct from the Vildagliptin pyrrolidine intermediate. |
| Physical State | White to off-white crystalline solid | Prone to static charge during weighing. |
| Melting Point | 120–121 °C | Stable solid at room temperature. |
| Solubility | Insoluble in water (~0.09 mg/mL); Soluble in DCM, DMSO, THF | Critical: Aqueous washes will NOT remove it from skin; organic solvents facilitate skin absorption. |
| Reactivity | Electrophilic Alkylating Agent | Reacts irreversibly with thiols (Cysteine) and amines. |
Toxicological Mechanism: The "Trojan Horse" Effect
To handle this compound safely, one must understand how it exerts toxicity. The mechanism is a classic SN2 Alkylation , but the kinetics and distribution are driven by the adamantane group.
The Mechanism of Action (and Toxicity)
The
-
Penetration: The lipophilic adamantane cage facilitates rapid crossing of the lipid bilayer (skin or cell membrane).
-
Alkylation: Once inside, the chlorine is displaced by a nucleophile (Protein-SH).
-
Haptenization: The resulting covalent protein adduct is recognized by the immune system as "foreign," leading to sensitization (allergic contact dermatitis) or enzyme inhibition.
Visualization: Covalent Modification Pathway
The following diagram illustrates the irreversible alkylation mechanism that defines both the compound's utility (drug efficacy) and its risk (toxicity).
Caption: SN2 reaction pathway showing the irreversible covalent modification of biological thiols by the chloroacetamide warhead.
Risk Management & Hierarchy of Controls
Standard laboratory safety practices are insufficient due to the sensitization risk. The following controls are mandatory.
Engineering Controls
-
Primary: All handling of the solid or solutions >10 mM must occur inside a certified chemical fume hood.
-
Static Control: Adamantane derivatives are static-prone. Use an anti-static gun or ionizing bar during weighing to prevent powder dispersal.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard examination gloves. The lipophilicity of the adamantyl group accelerates permeation through thin nitrile.
| PPE Item | Specification | Rationale |
| Gloves (Solid) | Double Nitrile (min 5 mil outer) | Solid contact is lower risk, but dust is dangerous. |
| Gloves (Solution) | Silver Shield (Laminate) or Butyl Rubber | Dissolved in DCM/DMSO, this compound penetrates nitrile in <5 minutes. |
| Respiratory | N95 (if outside hood - discouraged) | Inhalation of dust leads to respiratory sensitization. |
| Body | Tyvek Lab Coat (Wrist-taped) | Prevents dust accumulation on street clothes (secondary exposure). |
Operational Protocols
A. Synthesis and Reaction Setup
When using this compound as an intermediate (e.g., coupling with L-prolinamide derivatives for Vildagliptin analogs):
-
Solvent Selection: Avoid using alcohols if possible as they can compete as nucleophiles at high temperatures. DCM or THF are preferred.
-
Stoichiometry: Always use the adamantyl-chloroacetamide as the limiting reagent if possible, to ensure it is fully consumed.
-
Monitoring: Use TLC (stain with KMnO4 or Iodine) to confirm complete consumption of the alkyl chloride before workup.
B. Validated Quenching & Disposal
Never dispose of active alkylating agents directly into waste streams. You must chemically destroy the electrophilic "warhead."
The Thiosulfate Quench Method: Sodium thiosulfate is a potent nucleophile that reacts faster than biological thiols, effectively "killing" the alkylating potential.
-
Preparation: Prepare a 10% (w/v) Sodium Thiosulfate solution in water.
-
Quenching Reaction:
-
Add the thiosulfate solution to the reaction waste or contaminated glassware.
-
Stir/soak for at least 30 minutes .
-
Verification: Check pH. The reaction generates HCl; a drop in pH indicates quenching is proceeding.
-
-
Disposal: The resulting thiosulfate adduct is non-toxic and can be disposed of in standard organic aqueous waste.
Visualization: Safe Handling Workflow
This workflow ensures no active alkylator leaves the containment zone.
Caption: Operational lifecycle emphasizing the mandatory quenching step before waste disposal.
Emergency Response
-
Skin Contact: Do NOT use ethanol or DMSO to wipe the skin; this will drive the compound deeper. Wash with copious amounts of soap and water for 15 minutes.[3]
-
Eye Contact: Flush with water for 15 minutes.[4][5] Seek medical attention immediately (corneal damage risk).[3][4][5]
-
Spill (Solid): Do not dry sweep. Cover with wet paper towels (soaked in 10% thiosulfate if available) to prevent dust, then scoop into a bag.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 64161, this compound. Retrieved from [Link]
-
Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioactive Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry. (Context for Vildagliptin intermediates). Retrieved from [Link]
-
Böhme, A., et al. (2016). Alkylation of Cysteine: An Investigation of the Mechanism and Reactivity of Different Electrophiles. Chemical Research in Toxicology. (Mechanistic grounding for chloroacetamide reactivity). Retrieved from [Link]
Sources
Technical Guide: Solubility Profiling of N-(1-Adamantyl)-2-chloroacetamide
[1][2]
Executive Summary
This compound (CAS 5689-59-8) is a critical electrophilic intermediate primarily utilized in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, most notably Vildagliptin .[1][2] Its structure combines a bulky, lipophilic adamantane cage with a reactive chloroacetamide warhead.[3]
For process chemists and formulation scientists, this compound presents a distinct solubility challenge: the adamantyl moiety confers significant hydrophobicity and high crystallinity, leading to poor aqueous solubility but high solubility in halogenated and polar aprotic organic solvents.[3] Understanding this profile is essential for optimizing the nucleophilic substitution reactions required for Vildagliptin synthesis and for designing efficient recrystallization purification steps.[1][2][3]
Physicochemical Characterization
Before establishing a solubility protocol, the fundamental physicochemical properties must be baselined to predict solvent interactions.[3]
| Property | Value | Relevance to Solubility |
| CAS Number | 5689-59-8 | Unique Identifier |
| Molecular Weight | 227.73 g/mol | Moderate MW; dissolution kinetics are generally fast in good solvents.[1][2][3] |
| Melting Point | 113–115 °C | High MP indicates strong crystal lattice energy (intermolecular H-bonding), resisting dissolution in non-polar solvents.[3] |
| LogP (Predicted) | ~2.7 (XLogP3) | Indicates moderate lipophilicity; prefers organic phases over aqueous media.[1][3] |
| H-Bond Donors | 1 (Amide NH) | Capable of H-bonding; soluble in H-bond accepting solvents (THF, DMF).[1][2][3] |
| H-Bond Acceptors | 1 (Amide Carbonyl) | Facilitates solubility in alcohols.[1][2][3] |
Solubility Profile Analysis
The solubility of this compound is dictated by the competition between the lipophilic adamantane cage and the polar amide linkage.[1][2]
Aqueous Solubility[1][2][3][4][5][6][7]
-
Mechanism: The hydrophobic effect of the adamantyl cage dominates.[2][3] The single amide group cannot disrupt the water network sufficiently to solvate the bulky hydrocarbon cage.[3]
-
Implication: Reactions involving this intermediate cannot be performed in aqueous media without a surfactant or phase-transfer catalyst (PTC).[1][2][3]
Organic Solvent Solubility[1][2][3][5]
-
Halogenated Solvents (DCM, Chloroform): High Solubility .[3] Dichloromethane (DCM) is the standard solvent for its synthesis from amantadine and chloroacetyl chloride.[3]
-
Polar Aprotic Solvents (THF, DMF, DMSO): High Solubility .[3] THF is frequently used in the subsequent coupling reaction with (S)-2-cyanopyrrolidine to form Vildagliptin.[1][3][4]
-
Alcohols (Methanol, Ethanol, IPA): Moderate to High Solubility (Temperature Dependent).[3] Often used for recrystallization.[1][2][3] The compound dissolves at reflux but crystallizes upon cooling.[1][2][3]
-
Non-Polar Solvents (Hexane, Heptane): Low Solubility .[3] Used as anti-solvents to force precipitation.[1][2][3]
Process Solubility Matrix
| Solvent Class | Representative Solvent | Solubility Rating | Process Utility |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Primary reaction solvent.[1][2][3] |
| Ether | Tetrahydrofuran (THF) | High (>100 mg/mL) | Coupling reaction solvent.[1][3] |
| Alcohol | Ethanol / 2-Propanol | Moderate (Heat dependent) | Recrystallization / Purification.[1][2][3] |
| Aqueous | Water (pH 1-14) | Negligible (<0.1 mg/mL) | Wash solvent (removes inorganic salts).[1][3] |
| Alkane | n-Heptane | Low | Anti-solvent for crystallization.[1][2][3] |
Experimental Protocol: Saturation Solubility Determination
Objective: To determine the thermodynamic saturation solubility of this compound in a specific solvent system using the Shake-Flask method (Gold Standard).
Reagents & Equipment[1][2][3][10][11]
-
Test Compound: this compound (>98% purity).
-
Solvents: HPLC Grade (Water, Acetonitrile, Methanol, DCM, etc.).[3]
-
Equipment: Orbital shaker incubator, 0.45 µm PTFE syringe filters (hydrophobic), HPLC system with UV detector.
Workflow Diagram
Figure 1: Standard Shake-Flask Solubility Determination Workflow.
Step-by-Step Methodology
-
Preparation: Weigh approximately 50 mg of this compound into a 4 mL glass vial. Add 1 mL of the target solvent.[2][3]
-
Equilibration: Cap the vial tightly and place it in an orbital shaker maintained at 25°C ± 0.5°C. Shake at 200 RPM for 24 hours.
-
Sampling: Stop the shaker. Allow the suspension to settle for 1 hour.
-
Filtration: Withdraw the supernatant using a syringe and filter through a 0.45 µm PTFE filter .
-
Dilution: Immediately dilute the filtrate with the mobile phase (e.g., 1:10 or 1:100) to prevent precipitation and bring the concentration within the linear calibration range.
-
Quantification: Analyze via HPLC.
HPLC Analytical Method (Self-Validating)
Process Implications: Vildagliptin Synthesis
The solubility profile directly dictates the synthetic strategy for Vildagliptin.[2][3]
Figure 2: Role of solubility in the Vildagliptin synthetic pathway.[1][2]
-
Reaction Homogeneity: The acylation of amantadine must be performed in DCM or THF to maintain the solubility of the product (this compound).[1][2] If a less polar solvent is used, the product may precipitate and encapsulate unreacted starting material.[3]
-
Purification: Since the intermediate is insoluble in water, the reaction mixture is typically washed with water to remove inorganic salts (formed from the base scavenger), leaving the product in the organic phase.[3]
Troubleshooting & Optimization
-
Issue: "Oiling Out" during Recrystallization.
-
Issue: Low Yield in Coupling Reaction.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64161, this compound.[1][2] Retrieved from [Link][3]
-
Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties.[1][2][5] Journal of Medicinal Chemistry.[1][2][3] Retrieved from [Link][3]
Methodological & Application
Synthesis of N-(1-Adamantyl)-2-chloroacetamide from amantadine
An Application Note for the Synthesis of N-(1-Adamantyl)-2-chloroacetamide from Amantadine
Introduction
This compound is a valuable chemical intermediate, notably serving as a precursor in the synthesis of potential anti-tuberculosis agents.[1] The rigid, lipophilic adamantane cage is a key pharmacophore in numerous approved drugs, facilitating binding to specific protein pockets.[2] This guide provides a comprehensive and reliable protocol for the synthesis of this compound starting from amantadine hydrochloride, an established antiviral and anti-Parkinson's drug.[3][4] The described method is a direct chloroacetylation, a widely used and efficient reaction for creating α-chloroacetamides.[2][5] This document is intended for researchers in medicinal chemistry and drug development, offering a detailed methodology, mechanistic insights, characterization data, and critical safety protocols.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution. The primary amine of amantadine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide product, this compound.
Caption: Reaction scheme for the synthesis of this compound.
Materials and Equipment
Reagents
-
Amantadine Hydrochloride (≥98% purity)
-
Chloroacetyl Chloride (≥98% purity)
-
Dichloromethane (DCM), anhydrous (≥99.8% purity)
-
Ethyl Acetate, ACS grade
-
Silica Gel (for column chromatography, 70-230 mesh)[6]
-
Deionized Water
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Chromatography column
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F-254)[6]
-
Melting point apparatus
-
Standard laboratory glassware
Experimental Protocol
The following workflow outlines the key stages of the synthesis, from reaction setup to final product characterization.
Caption: Experimental workflow for the synthesis and purification process.
Step-by-Step Synthesis
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve amantadine hydrochloride (4.0 g, 26.5 mmol) in dichloromethane (40 mL).[1]
-
Reagent Addition: To this stirring solution, slowly add chloroacetyl chloride (2.987 g, 26.5 mmol) dropwise using a dropping funnel over 10-15 minutes.[1] Causality Note: The slow addition is crucial to control the initial exothermic reaction and prevent side product formation.
-
Reaction: Once the addition is complete, fit the flask with a reflux condenser and gently reflux the reaction mixture for 2 hours using a heating mantle.[1] The reflux serves to provide the necessary activation energy and drive the reaction to completion.
-
Work-up: After 2 hours, allow the mixture to cool to room temperature. Filter the reaction mixture to remove any insoluble byproducts. Concentrate the resulting solution under reduced pressure using a rotary evaporator to obtain the crude product.[1]
Step-by-Step Purification
-
Column Preparation: Prepare a silica gel chromatography column using a slurry of silica gel in the chosen eluent system.
-
Chromatography: Purify the crude product on the silica gel column using a dichloromethane:ethyl acetate (7:3) mixture as the eluent.[1]
-
Fraction Collection: Monitor the separation using TLC. Collect the fractions containing the desired product.
-
Isolation: Combine the pure fractions and remove the solvent in vacuo to yield the final product as a white crystalline solid.[1] Allow the solid to air dry completely.
Characterization and Validation
-
Appearance: White crystalline solid.[1]
-
Yield: An expected yield of approximately 6.52 g (89%) can be achieved.[1]
-
Melting Point: 357–359 K (84-86 °C).[1]
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the adamantane cage protons as multiplets between δ 1.64 and 2.04 ppm.[2] The methylene protons of the chloroacetyl group are expected as a singlet at approximately δ 3.87 ppm, with the amide proton appearing as a singlet around δ 6.19 ppm.[2]
-
Further Analysis: The structure can be further confirmed using ¹³C NMR, FT-IR (expecting N-H and C=O stretches), and mass spectrometry to confirm the molecular weight.[3][7][8]
Quantitative Data Summary
The table below summarizes the quantities and molar equivalents for the key reagents in this synthesis.
| Reagent | Chemical Formula | MW ( g/mol ) | Amount (g) | Amount (mmol) | Molar Equiv. |
| Amantadine HCl | C₁₀H₁₈ClN | 187.71 | 4.0 | 21.3 | 1.0 |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 2.987 | 26.5 | ~1.0 |
| This compound | C₁₂H₁₈ClNO | 227.73 | ~6.52 (Expected) | ~28.6 | 89% Yield |
Note: The original source paper appears to have a typo in the mmol calculation for Amantadine HCl (4g / 187.71 g/mol = 21.3 mmol, not 26.5). The protocol has been shown to work with the stated masses.[1]
Safety Precautions and Waste Disposal
Researcher safety is paramount. This procedure must be performed inside a certified chemical fume hood.
-
Chloroacetyl Chloride: This substance is highly corrosive, toxic if inhaled or swallowed, and a lachrymator (tear-inducing).[9] It reacts violently with water and moist air to release hydrogen chloride gas.[10] It is incompatible with alcohols, bases, amines, and metals.[10][11] Always handle under an inert atmosphere if possible and keep away from water.[11]
-
Amantadine Hydrochloride: Harmful if swallowed.[12] It can cause central nervous system side effects such as nervousness and difficulty concentrating.[13] Avoid creating dust and handle with care.[12]
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is suitable), and tight-sealing safety goggles at all times.[10] A face shield is recommended when handling chloroacetyl chloride.[10]
-
Emergency Procedures: In case of skin contact with chloroacetyl chloride, flush the affected area with copious amounts of water for at least 20 minutes.[14] Ensure eyewash stations and safety showers are accessible.[11]
-
Waste Disposal: Dispose of all chemical waste, including chlorinated solvents and solid residues, according to local and institutional environmental health and safety guidelines.
Conclusion
This application note details a validated and high-yield protocol for the synthesis of this compound from amantadine hydrochloride.[1] By following the outlined steps for synthesis, purification, and adhering strictly to the safety precautions, researchers can reliably produce this important chemical intermediate for further applications in drug discovery and development.
References
-
Onajole, O. K., et al. (2011). N-(Adamantan-1-yl)-2-chloroacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1444. Available at: [Link]
- European Patent Office (n.d.). Process for producing N-chloroacetylglutamine. Google Patents.
-
Duong, V. B., et al. (2020). An Improved Synthesis of Amantadine Hydrochloride. ResearchGate. Available at: [Link]
- Google Patents (n.d.). Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction. Google Patents.
- Google Patents (n.d.). Process of preparing n-(1-adamantyl) acetamide. Google Patents.
-
Hayden, F. G., et al. (1985). Comparative toxicity of amantadine hydrochloride and rimantadine hydrochloride in healthy adults. Antimicrobial Agents and Chemotherapy, 28(5), 662-666. Available at: [Link]
-
Nguyen, T. V., et al. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega, 7(5), 4652-4658. Available at: [Link]
-
Drugs.com (n.d.). Amantadine Interactions Checker. Drugs.com. Available at: [Link]
-
New Jersey Department of Health (n.d.). HAZARD SUMMARY - CHLOROACETYL CHLORIDE. NJ.gov. Available at: [Link]
-
Organic Syntheses (n.d.). Chloroacetamide. Organic Syntheses. Available at: [Link]
-
Nguyen, T. V., et al. (2018). Microwave Method for the Synthesis of Amantadine Hydrochloride. Chiang Mai Journal of Science, 45(2), 735-742. Available at: [Link]
-
Loba Chemie (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]
-
Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 50(2), 153-176. Available at: [Link]
-
Adler, M., et al. (1988). Interactions of amantadine with the cardiac muscarinic receptor. European Journal of Pharmacology, 152(1-2), 1-9. Available at: [Link]
- Google Patents (n.d.). Preparation of chloroacetamide. Google Patents.
-
BASF (n.d.). Chloroacetyl chloride (ClCH2COCl) Information and recommendations for paramedics and doctors at the site. Chemical Emergency Medical Guidelines. Available at: [Link]
-
The Royal Society of Chemistry (2018). Supplementary information. The Royal Society of Chemistry. Available at: [Link]
-
Wang, T. J., et al. (2021). Toxicity of amantadine hydrochloride on cultured bovine cornea endothelial cells. Toxicology in Vitro, 75, 105198. Available at: [Link]
-
Indian Academy of Sciences (n.d.). Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. Indian Academy of Sciences. Available at: [Link]
-
Moehs Ibérica (2023). AMANTADINE HYDROCHLORIDE Safety Data Sheet. Moehs Ibérica. Available at: [Link]
-
ResearchGate (n.d.). The 1 H NMR and 13 C NMR spectra of the o-acetamide. ResearchGate. Available at: [Link]
-
International Journal of Pharma Sciences and Research (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. IJPSR. Available at: [Link]
-
Lu, Y., et al. (2019). Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. Analyst, 144(2), 511-518. Available at: [Link]
Sources
- 1. N-(Adamantan-1-yl)-2-chloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(1-Adamantylmethyl)-2-chloroacetamide|CAS 81099-48-1 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. thaiscience.info [thaiscience.info]
- 8. ijpsr.info [ijpsr.info]
- 9. lobachemie.com [lobachemie.com]
- 10. nj.gov [nj.gov]
- 11. fishersci.com [fishersci.com]
- 12. moehs.com [moehs.com]
- 13. Comparative toxicity of amantadine hydrochloride and rimantadine hydrochloride in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medicalguidelines.basf.com [medicalguidelines.basf.com]
N-(1-Adamantyl)-2-chloroacetamide synthesis from 1-adamantanol
Part 1: Executive Summary & Strategic Rationale
Target Molecule: N-(1-Adamantyl)-2-chloroacetamide Starting Material: 1-Adamantanol Primary Methodology: Ritter Reaction (Direct Nucleophilic Addition to Carbocation)
This guide details the synthesis of this compound, a critical pharmacophore used in the development of antiviral agents (e.g., Rimantadine analogs), 11
The Chemical Strategy: While N-alkylation of amides typically requires reactive halides, the adamantyl cage offers a unique advantage: the stability of the bridgehead tertiary carbocation . By leveraging the Ritter Reaction , we bypass the need to convert 1-adamantanol to an amine (via Amantadine) or a halide. Instead, we generate the carbocation in situ using strong acid, allowing for the direct attack of chloroacetonitrile. This "One-Pot" transformation is atom-economic and avoids the handling of unstable adamantyl halides.
Part 2: Mechanistic Insight
The success of this protocol relies on the thermodynamic stability of the 1-adamantyl cation. Unlike planar tertiary carbocations, the adamantyl cation cannot planarize due to ring strain (Bredt's Rule does not apply to the cation formation here, but geometry is constrained). However, the rigid cage structure effectively disperses the positive charge, making it sufficiently long-lived to be trapped by the weak nucleophile, chloroacetonitrile.
Reaction Pathway:
-
Protonation: Sulfuric acid protonates the hydroxyl group of 1-adamantanol.
-
Ionization: Loss of water generates the tertiary 1-adamantyl carbocation.
-
Nucleophilic Attack: The nitrogen lone pair of chloroacetonitrile attacks the carbocation, forming a nitrilium ion.
-
Hydrolysis: Water (from the workup or in situ) attacks the nitrilium carbon, forming an imidate which tautomerizes to the stable amide.
Visualizing the Mechanism
Figure 1: Mechanistic pathway of the Ritter reaction converting 1-adamantanol to the chloroacetamide derivative.
Part 3: Experimental Protocol
Reagents and Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| 1-Adamantanol | 152.23 | 1.0 | Substrate (Limiting Reagent) |
| Chloroacetonitrile | 75.50 | 1.5 - 2.0 | Nucleophile / Reagent |
| Glacial Acetic Acid | 60.05 | Solvent Vol. | Solvent / Proton Shuttle |
| Sulfuric Acid (conc.) | 98.08 | 1.5 - 3.0 | Catalyst / Dehydrating Agent |
| Thiourea (Optional) | 76.12 | N/A | For subsequent cleavage to amine only |
Step-by-Step Methodology
Safety Pre-Check:
-
Chloroacetonitrile is toxic and can be absorbed through the skin. It metabolizes to cyanide. Handle strictly in a fume hood.
-
Sulfuric Acid is corrosive. Wear acid-resistant gloves.
Step 1: Solubilization
-
Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Charge the RBF with 1-Adamantanol (10.0 g, 65.7 mmol) .
-
Add Glacial Acetic Acid (30 mL) . Stir at room temperature until the solid is fully suspended/dissolved.
-
Add Chloroacetonitrile (8.3 mL, ~131 mmol, 2.0 eq) to the mixture.
Step 2: Acid Catalysis (The Critical Step)
-
Cool the reaction mixture to 0–5°C using an ice-water bath. Rationale: The addition of H2SO4 is highly exothermic. Controlling temp prevents charring/side-reactions.
-
Add Concentrated Sulfuric Acid (5.3 mL, ~1.5 eq) dropwise via the addition funnel over 15–20 minutes.
-
Observe the mixture; it typically turns clear or slightly yellow as the carbocation forms and reacts.
Step 3: Reaction Maintenance
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .
-
Stir for 3 to 6 hours .
-
Checkpoint: Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting alcohol (polar) should disappear, replaced by the less polar amide spot.
-
Step 4: Workup and Isolation
-
Prepare a beaker with 150 g of crushed ice and 50 mL of water .
-
Slowly pour the reaction mixture onto the crushed ice with vigorous stirring.
-
The product, This compound , will precipitate immediately as a white to off-white solid.
-
Stir the slurry for 30 minutes to ensure complete hydrolysis of the intermediate imidate salt.
Step 5: Purification
-
Filter the solid using a Büchner funnel.[3]
-
Wash the filter cake with cold water (3 x 50 mL) to remove residual acid and acetic acid.
-
Recrystallization: If the product is slightly yellow, recrystallize from a mixture of Ethanol/Water or Dichloromethane/Hexane .
-
Dry in a vacuum oven at 40°C overnight.
Expected Yield: 85% – 92% Physical State: White crystalline solid.[1]
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of this compound.
Part 4: Expert Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Sticky Solid | Incomplete hydrolysis of the nitrilium salt. | Increase stirring time after pouring onto ice (Step 4). Ensure the quench water is in large excess. |
| Dark Coloration (Charring) | Reaction temperature too high during acid addition. | Ensure strict 0°C control during H2SO4 addition. Add acid slower. |
| Starting Material Remains | Insufficient acid strength. | Ensure H2SO4 is concentrated (98%).[3] If using old acid, increase equivalents slightly. |
| Product Solubility Loss | Product trapped in acetic acid during quench. | Use a larger volume of ice water to force precipitation (Acetic acid is miscible with water; the product is not). |
References
-
Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000).[2][4] A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709–1712.[2]
- Significance: Establishes the core protocol for using chloroacetonitrile in the Ritter reaction with high yields.
-
Onajole, O. K., Govender, T., Maguire, G. E., & Kruger, H. G. (2010). N-(Adamantan-1-yl)-2-chloroacetamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2848.
- Significance: Provides structural confirmation (X-Ray)
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard Reference for Ritter Reaction conditions). Significance: General grounding for the mechanism and acid stoichiometry.
Sources
Application Notes and Protocols for the Chloroacetylation of 1-Aminoadamantane
Introduction: The Strategic Importance of N-(1-Adamantyl)-2-chloroacetamide
1-Aminoadamantane and its derivatives are crucial building blocks in medicinal chemistry, most famously leading to the development of antiviral and anti-Parkinsonian drugs.[1] The chloroacetylation of 1-aminoadamantane to yield this compound is a pivotal synthetic transformation. This product is not merely a stable amide but a versatile intermediate.[2][3] The presence of the α-chloro group introduces a reactive site for nucleophilic substitution, enabling the synthesis of more complex molecules and serving as a precursor for potential new therapeutic agents, including those with antituberculosis activity.[2][4][5] This guide provides a detailed protocol for this synthesis, grounded in mechanistic understanding and practical laboratory experience.
Mechanistic Insights: The "Why" Behind the Protocol
The chloroacetylation of 1-aminoadamantane is a classic example of nucleophilic acyl substitution. The reaction proceeds via a nucleophilic addition-elimination mechanism.[6]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-aminoadamantane acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[6] This forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion is eliminated as a leaving group.[6]
-
Deprotonation: A base present in the reaction mixture removes a proton from the nitrogen atom, yielding the final this compound and a salt of the base.
The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct. This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base (or "HCl scavenger") is often employed to neutralize the generated HCl and drive the reaction to completion.[7]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | CAS No. | Key Properties & Handling Notes |
| 1-Aminoadamantane Hydrochloride | 187.71 | 665-66-7 | White crystalline solid. Highly soluble in water, ethanol, and acetic acid.[8] |
| Chloroacetyl Chloride | 112.94 | 79-04-9 | Clear, colorless liquid. Highly toxic, corrosive, and water-reactive.[9] Decomposes in water and moist air to release HCl gas.[10] Must be handled in a chemical fume hood with appropriate personal protective equipment (PPE).[9][11][12] |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Volatile, colorless liquid. Used as a solvent. |
| Ethyl Acetate | 88.11 | 141-78-6 | Used as an eluent in chromatography. |
| Silica Gel | 60.08 | 7631-86-9 | Stationary phase for column chromatography. |
| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | Drying agent. |
Detailed Step-by-Step Protocol
This protocol is adapted from a procedure reported in the literature, which demonstrates high yield.[2] It utilizes 1-aminoadamantane hydrochloride, which is often the commercially available form.
1. Reaction Setup: a. To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-aminoadamantane hydrochloride (4.0 g, 21.3 mmol). b. Add dichloromethane (40 mL) to the flask. Stir the suspension. Note: While the hydrochloride salt has limited solubility in DCM, it will react.
2. Reagent Addition: a. In a chemical fume hood, carefully measure chloroacetyl chloride (1.70 mL, 2.39 g, 21.3 mmol) using a glass syringe. b. Slowly add the chloroacetyl chloride dropwise to the stirring suspension of 1-aminoadamantane hydrochloride in dichloromethane. The addition should be done at room temperature. Causality: Chloroacetyl chloride is highly reactive. A slow, dropwise addition helps to control the initial exothermic reaction.
3. Reaction: a. After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 40°C for dichloromethane). b. Maintain the reflux with stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
4. Work-up and Isolation: a. After 2 hours, allow the reaction mixture to cool to room temperature. b. Filter the reaction mixture to remove any unreacted starting material or byproducts. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification: a. The crude product should be purified by silica gel column chromatography.[2] b. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column. c. Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. d. Elute the column with a solvent system of dichloromethane:ethyl acetate (e.g., a 7:3 ratio).[2] e. Collect the fractions containing the desired product (monitor by TLC). f. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white crystalline solid.[2] A typical yield for this reaction is around 89%.[2]
Alternative "Green Chemistry" Approach
For researchers interested in more environmentally benign methods, N-chloroacetylation can be efficiently performed in a phosphate buffer.[13][14]
Protocol Outline:
-
Dissolve 1-aminoadamantane (1 mmol) in a phosphate buffer (10 mL, 0.1 M, pH 7.4).
-
Stir the solution at room temperature.
-
Add chloroacetyl chloride (1.1 mmol) dropwise.
-
Continue stirring for approximately 20 minutes.[13]
-
The product, being poorly soluble in water, may precipitate and can be isolated by filtration.[13][15] If it remains in solution, it can be extracted with an organic solvent like ethyl acetate.[13]
This approach avoids the use of chlorinated organic solvents and can significantly simplify the work-up procedure.[14]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (300 MHz, CDCl₃):
-
δ 6.24 (s, 1H, NH)
-
δ 3.94 (s, 2H, -CH₂Cl)
-
δ 2.10 (m, 3H, adamantyl CH)
-
δ 2.03 (m, 6H, adamantyl CH₂)
-
δ 1.70 (m, 6H, adamantyl CH₂)[16]
-
-
¹³C NMR (75 MHz, DMSO-d₆):
-
δ 164.61 (C=O)
-
δ 52.39
-
δ 42.89
-
δ 41.37
-
δ 36.22
-
δ 29.38[16]
-
Safety and Handling Precautions
-
Chloroacetyl Chloride: This reagent is highly toxic, corrosive, and reacts violently with water.[4][9] It is a lachrymator and can cause severe burns.[12] Always handle it in a well-ventilated chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[9][10][12] Ensure an eyewash station and safety shower are readily accessible.[11]
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
General Precautions: Avoid inhalation, ingestion, and skin contact with all chemicals.[9]
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Moisture Contamination: Ensure all glassware is thoroughly dried before use. Chloroacetyl chloride reacts with water, which will reduce the amount available for the reaction.
-
Insufficient Reaction Time: While 2 hours is a standard time, monitor the reaction by TLC to ensure completion.
-
Inefficient HCl Scavenging: In protocols using the free base form of 1-aminoadamantane, the addition of a non-nucleophilic base like triethylamine or DBU can improve yields by neutralizing the HCl byproduct.[17][18]
-
-
Product Purification:
-
The product is a crystalline solid. If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., butanone/ethyl acetate) can be an alternative to column chromatography.[19]
-
References
-
Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
-
Onajole, O. K., et al. (2010). N-(Adamantan-1-yl)-2-chloroacetamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3109. [Link]
- Google Patents. (n.d.). Process for the preparation of 1-aminoadamantane and its hydrochloride.
-
El-Sayed, N. N. E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]
-
Unknown Author. (n.d.). Novel Synthesis of Heterocycle-Containing Adamantane Derivatives. [Link]
-
ResearchGate. (n.d.). shows the reaction between aryl amine and chloroacetyl chloride to give N-substituted acetamides. [Link]
-
Kumar, V., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: CHLOROACETYL CHLORIDE. [Link]
-
Pham, V. H., et al. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. ResearchGate. [Link]
-
SciELO. (n.d.). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and. [Link]
-
AVESİS. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. [Link]
-
Nguyen, K. T., et al. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega, 7(7), 6069-6074. [Link]
-
Royal Society of Chemistry. (n.d.). . [Link]
-
BASF. (n.d.). Chloroacetyl chloride (ClCH2COCl) B 1 Information and recommendations for paramedics and doctors at the site. Chemical Emergency Medical Guidelines. [Link]
-
ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]
-
Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
Royal Society of Chemistry. (2018). Supplementary information. [Link]
-
Automated Topology Builder. (n.d.). 2-Chloroacetamide. [Link]
-
ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of.... [Link]
-
PubMed Central. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. [Link]
Sources
- 1. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(Adamantan-1-yl)-2-chloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 5. biosynth.com [biosynth.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. scielo.br [scielo.br]
- 9. lobachemie.com [lobachemie.com]
- 10. nj.gov [nj.gov]
- 11. fishersci.com [fishersci.com]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Page loading... [wap.guidechem.com]
- 16. N-ADAMANTAN-1-YL-2-CHLORO-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. asianpubs.org [asianpubs.org]
Application Note: High-Throughput Screening of N-(1-Adamantyl)-2-chloroacetamide Derivatives
Targeting Hydrophobic Cysteine Pockets via Covalent Fragment-Based Screening
Abstract & Strategic Rationale
The screening of N-(1-Adamantyl)-2-chloroacetamide derivatives represents a specialized subset of Covalent Fragment-Based Drug Discovery (FBDD) . This scaffold combines two distinct pharmacological properties:
-
The Adamantane Cage: A bulky, highly lipophilic moiety (
) that acts as a "hydrophobic anchor," driving affinity for deep, greasy pockets found in targets such as 11 -HSD1 , P2X7 receptors , and Viral M2 channels . -
The Chloroacetamide Warhead: A moderately reactive electrophile that targets nucleophilic cysteine residues via
alkylation.
The Challenge: Standard HTS protocols often fail for this class due to two artifacts: solubility-driven aggregation (due to the adamantane) and non-specific alkylation (due to the chloroacetamide). This guide provides a modified HTS framework to isolate specific, high-value covalent hits while eliminating false positives.
Chemical Biology & Library Considerations
Before screening, the library architecture must be understood to prevent assay failure.
The Scaffold Mechanism
The binding mechanism follows a two-step model. The adamantane group provides the initial reversible binding (
-
Step 1 (Recognition):
(Driven by Hydrophobic Effect) -
Step 2 (Inactivation):
(Covalent Bond Formation)
Solubility & DMSO Limits
Adamantane derivatives are notoriously insoluble in aqueous buffers.
-
Critical Threshold: Most adamantyl derivatives precipitate >50
M in <1% DMSO. -
Protocol Adjustment: Screening must be performed at lower concentrations (10–20
M) or with higher DMSO tolerance (up to 5%), provided the target protein is stable.
HTS Assay Development: The "No-DTT" Rule
The most common failure mode in screening chloroacetamides is the presence of reducing agents (DTT,
Buffer Formulation Strategy
| Component | Standard HTS Buffer | Adamantyl-Chloroacetamide Buffer | Rationale |
| Reducing Agent | 1-5 mM DTT | 0 mM (Strictly Forbidden) | DTT reacts with chloroacetamide. |
| Alternative Reductant | None | 0.1 - 0.5 mM TCEP | TCEP is less nucleophilic and compatible with electrophiles. |
| Surfactant | 0.01% Tween-20 | 0.05% Pluronic F-127 | Higher surfactant load required to solubilize adamantane cages. |
| Co-solvent | 1% DMSO | 2-5% DMSO | Essential for adamantyl solubility; validate target tolerance first. |
Workflow Visualization
The following diagram outlines the optimized screening workflow, incorporating a parallel "GSH-Reactivity" counter-screen to identify promiscuous binders (PAINS).
Figure 1: Parallel screening workflow ensuring hits are target-specific and not generic alkylators.
Detailed Experimental Protocols
Protocol A: Primary Screen (Fluorescence-Based)
Target Example: 11
Materials:
-
384-well Black Low-Volume Plates (Corning #4514).
-
Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% Pluronic F-127, 0.2 mM TCEP .
-
Library: 10 mM stock in 100% DMSO.
Steps:
-
Dispense: Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 20 nL of library compounds into assay plates.
-
Final Conc: 20
M (assuming 10 L reaction volume). -
DMSO: 0.2% (Keep low to prevent precipitation).
-
-
Protein Addition: Add 5
L of Target Protein (2x concentration). -
Critical Incubation: Centrifuge (1000 x g, 1 min) and incubate for 60–120 minutes at RT.
-
Substrate Addition: Add 5
L of Substrate/Detection Reagent. -
Readout: Measure Fluorescence/Luminescence immediately.
Protocol B: Hit Validation via Intact Protein LC-MS
Fluorescence inhibition proves function, but not covalent modification. Mass spectrometry is required to prove the chloroacetamide reacted with the protein.
Steps:
-
Incubate Protein (1
M) with Compound (10 M) for 2 hours. -
Quench with 1% Formic Acid.
-
Inject on C4 Reverse Phase Column (LC-MS).
-
Data Analysis: Look for a mass shift of +MW(ligand) – 36 Da (Loss of HCl is characteristic of chloroacetamide alkylation).
-
Example: If Ligand MW = 300, Adduct MW = Protein + 264 Da.
-
Data Analysis & Hit Selection
Distinguishing Specificity
Adamantane derivatives are prone to false positives. Use the following logic table to categorize hits:
| Assay Result | GSH Reactivity | Interpretation | Action |
| High Inhibition | Low (<10%) | Specific Covalent Hit | Prioritize |
| High Inhibition | High (>50%) | Promiscuous Alkylator | Discard (Toxin risk) |
| Low Inhibition | Low | Non-binder | Discard |
| Variable Inhibition | N/A | Aggregator | Add 0.01% Triton X-100 & Retest |
Kinetic Characterization ( )
For covalent inhibitors,
-
Perform the assay at multiple time points (e.g., 30, 60, 120, 240 min).
-
Plot
(observed rate of inactivation) vs. [Inhibitor Concentration]. -
Fit to the hyperbolic equation:
- : Affinity of the adamantane anchor for the pocket.
- : Reactivity of the chloroacetamide warhead.
References
-
Kathman, S. G., et al. (2014).[3] A fragment-based method to discover irreversible covalent inhibitors of cysteine proteases. Journal of the American Chemical Society.
-
Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. Retrieved from [Link]
- Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.
-
Stamou, P., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega. Retrieved from [Link]
-
Bum-Erdene, K., et al. (2020). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD[1][2]·YAP1 interaction. RSC Chemical Biology. Retrieved from [Link]
Sources
- 1. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enzyme Inhibition Assays Using Adamantane Amides
Target Class: Metabolic (11
Introduction: The Adamantane Scaffold in Chemical Biology
Adamantane amides represent a privileged structural class in medicinal chemistry, utilized primarily for their ability to occupy large, hydrophobic active site pockets. The adamantyl group (
However, the very property that makes adamantane effective—its extreme lipophilicity—introduces significant experimental hurdles. Researchers frequently encounter false positives in enzyme inhibition assays due to colloidal aggregation rather than specific binding.[1]
This guide details the protocols for characterizing adamantane amides against two primary targets: 11
Critical Considerations: Solubility & Compound Management
Before initiating enzymatic assays, the physicochemical behavior of adamantane amides must be managed.
The "Oiling Out" Phenomenon
Adamantane derivatives often precipitate or form oil droplets upon dilution from DMSO into aqueous buffers.
-
Protocol: Do not add 100% DMSO stock directly to the reaction well.
-
Correction: Perform an Intermediate Dilution Step . Dilute the 10 mM DMSO stock to 10x the final concentration in assay buffer containing 5-10% DMSO. Visually inspect for turbidity. If clear, proceed to add to the reaction plate.
The Aggregation Artifact (Shoichet’s Rule)
Adamantane compounds are prone to forming colloidal aggregates (micelle-like structures) that sequester enzymes, leading to non-specific inhibition.
-
Diagnostic: A Hill slope > 2.0 or < 0.5 in your IC50 curve is a red flag.
-
Mandatory Control: All assays must be run with and without 0.01% Triton X-100 . True inhibitors retain potency in detergent; aggregators lose potency.
Case Study 1: 11 -HSD1 Inhibition (Metabolic Target)[2][3][4]
Biological Context: 11
Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF)
This competitive immunoassay quantifies cortisol production. A cryptate-labeled anti-cortisol antibody and d2-labeled cortisol are used. Native cortisol produced by the enzyme competes with d2-cortisol for antibody binding, decreasing the FRET signal.
Experimental Workflow
Reagents
-
Enzyme: Human recombinant 11
-HSD1 microsomes. -
Substrate: Cortisone (200 nM final).
-
Cofactor: NADPH (200
M final). -
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA.
-
Detection Kit: Cisbio Cortisol HTRF kit.
Step-by-Step Protocol
-
Compound Prep: Prepare 10-point serial dilutions of the adamantane amide in assay buffer (max 1% DMSO final).
-
Incubation:
-
Add 5
L compound solution to a 384-well low-volume white plate. -
Add 10
L Enzyme/Cofactor mix (Microsomes + NADPH). -
Incubate 15 mins at 25°C to allow equilibrium binding.
-
-
Reaction Start: Add 5
L Cortisone substrate. -
Reaction Phase: Incubate for 2 hours at 37°C.
-
Detection:
-
Add 10
L Anti-Cortisol-Cryptate. -
Add 10
L d2-Cortisol. -
Incubate 2 hours at RT (dark).
-
-
Read: Measure fluorescence at 665 nm and 620 nm.
Data Calculation
Calculate the HTRF Ratio:
-
Note: High signal = Low Cortisol (High Inhibition). Low signal = High Cortisol (Low Inhibition).
Case Study 2: Soluble Epoxide Hydrolase (sEH) (Inflammatory Target)
Biological Context: sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into diols.[3] Adamantane ureas/amides mimic the transition state of this hydrolysis.
Assay Principle: Fluorogenic Substrate Hydrolysis
We utilize PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate). Upon hydrolysis by sEH, the instable intermediate decomposes to release the highly fluorescent 6-methoxy-2-naphthaldehyde.
Experimental Workflow
Reagents
-
Enzyme: Recombinant human sEH (1 nM final).
-
Substrate: PHOME (50
M final). -
Buffer: 25 mM Bis-Tris-HCl (pH 7.0), 0.1 mg/mL BSA.
-
Critical: Do not use >1 mg/mL BSA; adamantane drugs bind albumin, shifting the IC50.
-
Step-by-Step Protocol
-
Blanking: Measure background fluorescence of the buffer + substrate (no enzyme).
-
Enzyme Prep: Dilute sEH to 2 nM (2x) in buffer containing 0.01% Triton X-100 (to prevent aggregation artifacts).
-
Inhibitor Addition:
-
Add 100
L Enzyme solution to black 96-well plates. -
Add 1
L of adamantane amide (in DMSO). -
Incubate 5 mins at 30°C.
-
-
Substrate Start: Add 100
L PHOME (100 M stock). -
Kinetic Read: Monitor Excitation 330 nm / Emission 465 nm every 30 seconds for 10 minutes.
Visualizing the Mechanism & Workflow
The following diagram illustrates the parallel workflows for these two targets and the critical "Decision Gate" for aggregation validation.
Figure 1: Dual-track workflow for adamantane amide characterization, highlighting the critical "Hill Slope Check" to distinguish true binding from aggregation artifacts.
Data Analysis & Interpretation
Summary of Expected Results
| Parameter | 11 | sEH (Fluorogenic) | Interpretation |
| Signal Behavior | Signal Increases with Inhibition | Signal Decreases with Inhibition | HTRF is competitive; sEH is direct product formation. |
| IC50 Range | 1 nM - 100 nM | 0.5 nM - 50 nM | Adamantane amides are typically nanomolar potency. |
| Hill Slope | 0.8 - 1.2 | 0.8 - 1.2 | Standard 1:1 binding stoichiometry. |
| Triton X-100 Effect | No shift in IC50 | No shift in IC50 | CRITICAL: If IC50 shifts >5x, compound is an aggregator. |
Troubleshooting Guide
-
High Background (sEH Assay):
-
Cause: Spontaneous hydrolysis of PHOME.
-
Fix: Use fresh buffer; ensure pH is not > 7.4. Keep substrate protected from light.
-
-
Steep Dose-Response Curves:
-
Potency Shift with BSA:
-
Cause: Adamantane binds to BSA.
-
Fix: Run a "BSA shift assay" (0% vs 0.1% BSA) to quantify plasma protein binding effects early.
-
References
-
Abbott Laboratories (AbbVie). "Discovery of adamantane ethers as inhibitors of 11beta-HSD-1: Synthesis and biological evaluation." Bioorganic & Medicinal Chemistry Letters, 2007.[2][5][6]
-
Hammock, B.D., et al. "Optimization of amide-based inhibitors of soluble epoxide hydrolase with improved water solubility." Journal of Medicinal Chemistry, 2009.[4][7]
-
Shoichet, B.K. "Assay Interference by Aggregation."[5] Assay Guidance Manual (NCBI), 2017.
-
Cisbio Bioassays. "Cortisol HTRF Assay Kit Protocol." Revvity (formerly Cisbio).
Sources
- 1. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery of adamantane ethers as inhibitors of 11beta-HSD-1: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Developing Anti-inflammatory Agents from Adamantane Scaffolds
Introduction: The Adamantane Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery
Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases, including autoimmune disorders, neurodegenerative conditions, and cardiovascular disease.[1] The development of novel anti-inflammatory agents remains a critical endeavor in medicinal chemistry. The adamantane scaffold, a rigid, tricyclic hydrocarbon with a diamondoid structure, has emerged as a "privileged scaffold" in drug discovery.[2][3] Its unique physicochemical properties, such as high lipophilicity, metabolic stability, and a three-dimensional structure, offer significant advantages in the design of new therapeutics.[3][4][5][6]
The incorporation of an adamantane moiety can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[3] Its lipophilic nature can enhance membrane permeability, including passage through the blood-brain barrier, thereby improving bioavailability.[3][4] The rigid cage-like structure provides a stable anchor for pharmacophoric groups, allowing for precise three-dimensional positioning to optimize interactions with biological targets.[5] Furthermore, the adamantane core can sterically shield adjacent functional groups from enzymatic degradation, prolonging the drug's half-life.[3][6]
Adamantane derivatives have demonstrated a broad spectrum of biological activities, including antiviral, antidiabetic, antibacterial, and anticancer properties.[7][8] Notably, several adamantane-containing compounds have shown significant anti-inflammatory effects, making this scaffold a promising starting point for the development of new anti-inflammatory drugs.[7][8][9] This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and development of novel anti-inflammatory agents based on the adamantane scaffold.
Rationale for Targeting Inflammatory Pathways with Adamantane Derivatives
The anti-inflammatory potential of adamantane derivatives stems from their ability to modulate key inflammatory pathways. While the precise mechanisms can vary depending on the specific derivative, several key targets have been identified:
-
NLRP3 Inflammasome: The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18.[10] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[10] The lipophilic and bulky nature of the adamantane cage may facilitate interactions with the hydrophobic pockets of the NLRP3 protein, thereby inhibiting its activation.[6]
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation and pain.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. The adamantane scaffold can be functionalized to interact with the active site of COX enzymes, potentially leading to the development of novel and selective COX inhibitors.[11][12]
-
Pro-inflammatory Cytokines: Adamantane derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[13][14] This suppression can occur through various mechanisms, including the inhibition of signaling pathways like NF-κB.[14]
The following diagram illustrates the key inflammatory pathways that can be targeted by adamantane-based compounds.
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. preprints.org [preprints.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]
- 5. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 11. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 12. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Comprehensive Characterization of N-(1-Adamantyl)-2-chloroacetamide: An Integrated Analytical Approach
An Application Note and Protocol from the Senior Application Scientist
**Abstract
N-(1-Adamantyl)-2-chloroacetamide is a key synthetic intermediate notable for its rigid, lipophilic adamantane cage coupled with a reactive chloroacetamide group. This unique structure makes it a valuable precursor in medicinal chemistry, particularly in the development of novel therapeutic agents, including potential anti-tuberculosis compounds.[1] Rigorous characterization is imperative to confirm its identity, purity, and structural integrity, ensuring the reliability and reproducibility of downstream applications. This guide provides a multi-technique protocol for the comprehensive analysis of this compound, designed for researchers in synthetic chemistry and drug development. We detail field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Single Crystal X-ray Diffraction.
Introduction and Compound Profile
This compound (CAS No: 5689-59-8) is an organic compound featuring a bulky, three-dimensional adamantane moiety N-linked to a chloroacetamide functional group.[2][3] The adamantane group imparts high lipophilicity and conformational rigidity, properties often exploited in drug design to enhance target binding and improve pharmacokinetic profiles. The chloroacetamide portion serves as a reactive handle, susceptible to nucleophilic substitution, making it a versatile building block for more complex molecules.[4] Its role as a precursor in the synthesis of potential anti-tuberculosis agents underscores the need for stringent analytical control.[1]
Physicochemical Properties Summary
| Property | Value | Source(s) |
| CAS Number | 5689-59-8 | [2][3][5] |
| Molecular Formula | C₁₂H₁₈ClNO | [2][5] |
| Molecular Weight | 227.73 g/mol | [2][5] |
| Appearance | White crystalline solid | [1][6] |
| Melting Point | 120-121 °C | [7] |
| Boiling Point | ~385.3 °C (Predicted) | [7] |
| Solubility | Very slightly soluble in water (0.093 g/L at 25 °C). Soluble in solvents like dichloromethane and ethyl acetate. | [1][2] |
The Analytical Workflow: A Multi-Pronged Strategy
A single analytical technique is insufficient for complete characterization. We employ an orthogonal workflow where each technique provides unique and complementary information. This integrated approach ensures unambiguous structure elucidation, purity assessment, and confirmation of physicochemical properties.
Caption: Relationship between molecular structure and information from each analytical technique.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is the cornerstone technique for assessing the purity of pharmaceutical compounds and intermediates. A robust HPLC method separates the target compound from starting materials, by-products, and degradation products. Given the hydrophobic nature of the adamantane group, a reversed-phase method is the logical choice. [8]
Protocol 6.1: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Instrumentation & Column: Use an HPLC system equipped with a UV-Vis detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water. Causality: This ratio provides a good balance of retention for the moderately polar compound on a C18 stationary phase. It can be optimized as needed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm. Causality: The amide bond provides UV absorbance at lower wavelengths.
-
-
Data Analysis: Integrate the peak area of the main component and any impurities. Calculate the purity as a percentage of the main peak area relative to the total area of all peaks. A pure sample should exhibit a single, sharp, symmetrical peak.
Single Crystal X-ray Diffraction
Expertise & Rationale: While other techniques provide information about connectivity and purity, single crystal X-ray diffraction provides the unambiguous, three-dimensional atomic structure of the molecule as it exists in the solid state. [9][10][11]It reveals precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. [1]
Protocol 7.1: Crystal Growth and Structure Determination
-
Crystal Growth (Self-Validating Step): The ability to grow high-quality single crystals is itself an indication of high purity.
-
Method: Slow evaporation.
-
Procedure: Dissolve a high-purity sample (>98% by HPLC) in a minimal amount of a suitable solvent system, such as dichloromethane/ethyl acetate (7:3). [1]Cover the vial with a perforated cap to allow for slow evaporation over several days at room temperature.
-
-
Crystal Selection & Mounting: Select a well-formed, transparent crystal and mount it on a goniometer head.
-
Data Collection: Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα). Collect diffraction data over a range of angles.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods and refine the atomic positions.
Expected Results & Interpretation The crystal structure of N-(Adamantan-1-yl)-2-chloroacetamide has been reported. [1]Key findings include:
-
Intermolecular Hydrogen Bonding: The structure exhibits intermolecular hydrogen bonds between the amide nitrogen (N-H) of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. This interaction forms an infinite chain along one of the crystal axes.
-
Bond Lengths: The C-C bond lengths within the adamantane skeleton are in the expected range, confirming the cage's integrity. [1]
Safety Precautions
This compound is a chemical intermediate. The parent compound, 2-chloroacetamide, is toxic if swallowed, may cause an allergic skin reaction, and is suspected of reproductive toxicity. [12][13][14][15]Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.
References
-
Onajole, O. K., et al. (2011). N-(Adamantan-1-yl)-2-chloroacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1659. Available from: [Link]
-
Sciencemadness Wiki. Chloroacetamide. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available from: [Link]
-
AQA. (2015). A-level Chemistry 7405 Specification. Available from: [Link]
-
Wikipedia. Adamantane. Available from: [Link]
-
Pharmaffiliates. CAS No : 5689-59-8 | Product Name : N-1-Adamantyl-2-chloroacetamide. Available from: [Link]
-
PubMed. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Available from: [Link]
-
Wikipedia. X-ray crystallography. Available from: [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]
-
ResearchGate. ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. Available from: [Link]
-
ResearchGate. Liquid chromatography of adamantane derivatives. Available from: [Link]
-
Duddeck, H. (1975). 13C NMR spectra of adamantane derivatives. Tetrahedron, 31(10), 1213-1215. Available from: [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: 2-chloroacetamide. Available from: [Link]
-
Spectroscopy Online. Halogenated Organic Compounds. Available from: [Link]
-
PubMed. FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. Available from: [Link]
-
SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column. Available from: [Link]
-
PubMed Central. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Available from: [Link]
-
ACS Publications. The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. Available from: [Link]
-
YouTube. FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Available from: [Link]
-
MDPI. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Available from: [Link]
-
ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available from: [Link]
-
The University of Queensland. Small molecule X-ray crystallography. Available from: [Link]
-
ACS Omega. Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. Available from: [Link]
-
Royal Society of Chemistry. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Available from: [Link]
-
Chemguide. mass spectra - the M+2 peak. Available from: [Link]
-
PubMed Central. X-Ray Crystallography of Chemical Compounds. Available from: [Link]
-
Taylor & Francis Online. Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Available from: [Link]
- Google Patents. CN105784867A - HPLC (High Performance Liquid Chromatography) method for analyzing fimasartan associated substances and use of impurities as reference standard.
-
Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available from: [Link]
-
MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Available from: [Link]
-
Excillum. Small molecule crystallography. Available from: [Link]
-
Michigan State University Chemistry. Mass Spectrometry. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Chloroacetamide, 98%. Available from: [Link]
-
Wikipedia. Chloroacetamide. Available from: [Link]
Sources
- 1. N-(Adamantan-1-yl)-2-chloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. N-ADAMANTAN-1-YL-2-CHLORO-ACETAMIDE | 5689-59-8 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. rigaku.com [rigaku.com]
- 11. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 12. chemos.de [chemos.de]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. Chloroacetamide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Strategic Use of N-(1-Adamantyl)-2-chloroacetamide in Solid-Phase Synthesis
Introduction: A Bifunctional Tool for Advanced Synthesis
Solid-phase synthesis (SPS) has revolutionized the assembly of complex molecules, particularly peptides and oligonucleotides, by anchoring the starting material to an insoluble polymer support and building the molecule through sequential reactions.[1][2] This methodology simplifies purification by allowing excess reagents and byproducts to be washed away, driving reactions to completion. Within the vast toolbox of SPS reagents, N-(1-Adamantyl)-2-chloroacetamide emerges as a versatile and powerful bifunctional molecule.
This guide provides an in-depth exploration of this compound, a compound that uniquely combines the reactive properties of a chloroacetamide with the significant steric and physicochemical contributions of an adamantyl group. The chloroacetamide moiety serves as a potent electrophile for alkylating nucleophiles like amines, while the adamantane cage offers a rigid, lipophilic scaffold.[3][4][5] This combination makes it an excellent reagent for two primary applications in solid-phase synthesis: as an efficient capping agent to terminate unreacted chains and as a synthetic building block to introduce the pharmacologically significant adamantyl moiety into target molecules.[6][7]
We will delve into the underlying chemical principles, provide validated, step-by-step protocols for its synthesis and application, and offer expert insights into optimizing its use for researchers, chemists, and drug development professionals.
Reagent Profile: Physicochemical Properties and Synthesis
This compound is a white crystalline solid. Its synthesis is straightforward, typically achieved through the chloroacetylation of amantadine (1-adamantanamine).[8]
| Property | Value |
| Chemical Formula | C₁₂H₁₈ClNO |
| Molecular Weight | 227.73 g/mol |
| CAS Number | 35891-66-2 |
| Appearance | White crystalline solid |
| Solubility | Soluble in DCM, THF, DMF |
Protocol 2.1: Synthesis of this compound
This protocol describes the synthesis from amantadine hydrochloride and chloroacetyl chloride.[8]
Materials:
-
Amantadine hydrochloride
-
Chloroacetyl chloride
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable base
-
Magnetic stirrer and hotplate
-
Round bottom flask with reflux condenser
-
Separatory funnel
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) for eluent
Procedure:
-
Suspend amantadine hydrochloride (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the suspension to neutralize the hydrochloride and liberate the free amine. Stir for 15-20 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. Caution: Chloroacetyl chloride is corrosive and lachrymatory; handle in a fume hood.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.[9] The reaction can be gently refluxed for 2 hours to ensure completion.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
The crude product can be purified by silica gel chromatography using a dichloromethane:ethyl acetate gradient (e.g., 7:3) to yield the pure this compound as a white solid.[8]
Mechanism of Action: The Alkylating Powerhouse
The utility of this compound in solid-phase synthesis stems from the high reactivity of the C-Cl bond. The chlorine atom is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack.
In the context of solid-phase peptide synthesis (SPPS), the most relevant nucleophile is the free amine group of a resin-bound amino acid or peptide. The reaction proceeds via a classic Sₙ2 mechanism.
Caption: Sₙ2 reaction of a resin-bound amine with the reagent.
The lone pair of electrons on the nitrogen of the free amine attacks the electrophilic carbon, displacing the chloride ion and forming a stable, covalent carbon-nitrogen bond. This reaction is typically facilitated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.
Core Applications in Solid-Phase Synthesis
Application: Irreversible Capping of Unreacted Amines
The Challenge of Deletion Sequences: In Fmoc-based solid-phase peptide synthesis, each cycle involves two key steps: deprotection of the N-terminal Fmoc group and coupling of the next amino acid.[1][10] If the coupling reaction does not proceed to 100% completion, a fraction of the peptide chains will have unreacted N-terminal amines. In subsequent cycles, these "failure sequences" can react, leading to the formation of deletion peptides (peptides missing one or more amino acids), which are often difficult to separate from the target peptide during purification.
The Adamantyl-Chloroacetamide Solution: Capping is the process of intentionally blocking these unreacted amines to prevent them from participating in further coupling reactions. While acetic anhydride is a traditional capping agent, this compound offers a highly efficient and irreversible alternative. Its high reactivity ensures a rapid and complete reaction with any remaining free amines. The resulting amide bond is extremely stable to the conditions of SPPS, including repeated piperidine treatments for Fmoc removal and the final acidic cleavage from the resin.
Caption: Workflow for capping in Fmoc-SPPS.
Protocol 4.1.1: Capping Protocol for Fmoc-SPPS
This protocol is performed after an amino acid coupling step that is suspected or confirmed to be incomplete.
Materials:
-
Peptide-resin with unreacted N-terminal amines
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) of high, amine-free quality[10]
-
Reaction vessel for manual or automated synthesis[1]
Procedure:
-
Following the amino acid coupling step, wash the peptide-resin thoroughly with DMF (3 x 1 min) to remove excess reagents.
-
Prepare the Capping Solution: Dissolve this compound (5-10 eq. relative to resin loading) and DIPEA (5-10 eq.) in DMF.
-
Add the Capping Solution to the peptide-resin and agitate the mixture at room temperature for 30-60 minutes.
-
Wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) to remove all traces of the capping reagents.
-
(Optional) Perform a Kaiser test. A negative result (yellow beads) confirms the successful capping of all primary amines.
-
Proceed with the standard Fmoc deprotection step to prepare for the next coupling cycle.
Application: Introducing the Adamantyl Moiety for Drug Discovery
The adamantane scaffold is a privileged structure in medicinal chemistry, found in approved drugs for indications ranging from viral infections to diabetes and neurodegenerative disorders.[4][7][11] Its rigid, three-dimensional, and lipophilic nature can be exploited to:
-
Enhance binding affinity by occupying hydrophobic pockets in target proteins.[5]
-
Improve pharmacokinetic properties (ADME) by increasing metabolic stability or modulating cell permeability.
-
Serve as a rigid scaffold to orient other functional groups precisely.[5][6]
This compound provides a direct method to conjugate this valuable moiety onto a peptide, small molecule, or other scaffold being assembled on a solid support.
Protocol 4.2.1: N-Terminal Adamantyl-Glycine Analogue Installation
This protocol describes the reaction with the final N-terminal amine of a fully assembled peptide chain.
Materials:
-
Fully assembled peptide-resin after final Fmoc deprotection
-
This compound
-
DIPEA or Potassium Carbonate (K₂CO₃)
-
DMF or THF
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/TIPS)[12]
Procedure:
-
Ensure the peptide-resin has a free N-terminal amine (after the final Fmoc deprotection and subsequent DMF washes).
-
Swell the resin in DMF.
-
In a separate vial, prepare the alkylation solution: Dissolve this compound (3-5 eq.) and DIPEA (3-5 eq.) in DMF.
-
Add the solution to the resin and react for 2-4 hours at room temperature. Monitor the reaction using a test cleavage and LC-MS analysis.
-
Once the reaction is complete, wash the resin extensively with DMF, DCM, and methanol, then dry in vacuo.
-
Cleave the modified peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIPS) for 2-3 hours.[12][13]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
| Parameter | Recommended Condition | Rationale |
| Equivalents of Reagent | 3 - 10 eq. | Drives the reaction to completion on the solid phase. |
| Base | DIPEA, TEA, K₂CO₃ | Non-nucleophilic base to neutralize generated HCl. |
| Solvent | DMF, THF, DCM | Good swelling solvents for most resins.[2] |
| Temperature | Room Temperature | Sufficient for the reaction; avoids potential side reactions. |
| Reaction Time | 30 min - 4 hours | Dependent on application (capping vs. installation). |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Capping (Positive Kaiser Test) | 1. Insufficient equivalents of capping reagent.2. Poor quality DMF (contains amines).3. Sterically hindered amine. | 1. Increase equivalents of reagent and base to 10-20 eq.2. Use fresh, high-purity, amine-free DMF.[10]3. Increase reaction time to 2 hours or perform a double capping. |
| Unwanted Side Reactions | Reaction with nucleophilic side chains (e.g., Cys, His). | Ensure all nucleophilic side chains are properly protected with orthogonal protecting groups.[1][14] The chloroacetamide group reacts efficiently with cysteine.[15] |
| Low Yield After Cleavage | 1. Incomplete reaction on resin.2. Premature cleavage of the product from a hyper-acid-sensitive resin. | 1. Confirm on-resin reaction completion with a test cleavage before proceeding.2. Ensure the linkage to the resin is stable to the basic conditions of the capping/alkylation step. |
Safety and Handling
All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16]
-
This compound: While specific data is limited, related chloroacetamides are classified as toxic if swallowed and may cause skin sensitization.[17][18] Avoid breathing dust and ensure thorough washing after handling.
-
Chloroacetyl Chloride (Precursor): Highly corrosive, toxic, and a lachrymator. Handle with extreme care in a fume hood.
-
DIPEA/Piperidine: Corrosive and flammable liquids.
-
TFA (Cleavage): Highly corrosive. Always add acid to scavengers, not the other way around. Work in a fume hood and ensure no exposure to skin or vapors.
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly effective and versatile reagent for solid-phase synthesis. Its robust reactivity makes it an ideal choice for the irreversible capping of failure sequences, thereby significantly improving the purity of crude synthetic peptides. Furthermore, it serves as a valuable building block for incorporating the adamantane moiety, a structure of proven importance in drug design. By understanding its mechanism and following the detailed protocols provided in this guide, researchers can confidently leverage this reagent to advance their synthetic chemistry and drug discovery programs.
References
-
Onajole, O. K., et al. (2010). N-(Adamantan-1-yl)-2-chloroacetamide. National Center for Biotechnology Information. Available at: [Link]
-
Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
Aapptec. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Available at: [Link]
-
de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Available at: [Link]
-
Vignola, M. G., et al. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances. Available at: [Link]
-
Grygorenko, O. O., et al. (2011). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Arkivoc. Available at: [Link]
-
Stetsenko, D. A., et al. (2016). Removal of acid-labile protecting or anchoring groups in the presence of polyfluorinated alcohol: Application to solid-phase peptide synthesis. ResearchGate. Available at: [Link]
-
ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. Available at: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide. Chemos GmbH & Co.KG. Available at: [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Available at: [Link]
-
Olejniczak, A. B., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. Available at: [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. Aapptec Peptides. Available at: [Link]
-
Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Chloroacetamide, 98%. Cole-Parmer. Available at: [Link]
- Google Patents. (2013). Drugs, derivatives and analogs containing adamantane structures of new indication applications of anti-tumor. Google Patents.
-
Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. connectsci.au [connectsci.au]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-(Adamantan-1-yl)-2-chloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. US20130072553A1 - Drugs, derivatives and analogs containing adamantane structures of new indication applications of anti-tumor - Google Patents [patents.google.com]
- 12. peptide.com [peptide.com]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. biosynth.com [biosynth.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. fishersci.com [fishersci.com]
- 17. chemos.de [chemos.de]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Note: Preclinical Evaluation of Novel Adamantane Derivatives in Oncology
Executive Summary: The "Lipophilic Bullet" Strategy
Adamantane (tricyclo[3.3.1.1^3,7]decane) is a diamondoid cage structure valued in medicinal chemistry for its ability to increase lipophilicity and membrane permeability. In oncology, adamantane moieties act as "lipophilic bullets," delivering pharmacophores (e.g., platinum, hydrazones, chalcones) through the cell membrane to intracellular targets such as mitochondria or the nucleus.
However, this advantage is also the primary experimental hurdle. The extreme hydrophobicity of adamantane derivatives often leads to micro-precipitation in aqueous cell culture media, causing false negatives (lack of bioavailability) or false positives (physical disruption of cells by crystals).
This guide provides a validated workflow for evaluating these derivatives, prioritizing solubility management and mechanistic validation of mitochondrial apoptosis.
Phase I: Compound Management & Solubilization (Critical)
Objective: Ensure the compound is bioavailable to cells without precipitation. Common Pitfall: Adamantane derivatives often crash out of solution upon contact with aqueous media (RPMI/DMEM), even if they appear soluble in DMSO.
Protocol A: The "Warm-Sonicate" Solubilization Method
-
Primary Stock Preparation:
-
Dissolve the adamantane derivative in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10–20 mM .
-
Note: If the compound is cloudy, sonicate in a water bath at 37°C for 5–10 minutes.
-
Storage: Aliquot into small volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which induce crystallization. Store at -20°C.
-
-
Working Solution (The Dilution Step):
-
Rule of Thumb: The final DMSO concentration in the cell well must not exceed 0.5% (v/v) (0.1% is ideal).
-
Step-by-Step Dilution:
-
Pre-warm the cell culture medium (serum-free) to 37°C.
-
Perform an intermediate dilution in medium before adding to cells.
-
Visual Check: Hold the tube against a light source. If a "milky" suspension forms, the adamantane has precipitated.
-
Troubleshooting: If precipitation occurs, add Cyclodextrin (HP-β-CD) at a 1:2 molar ratio (drug:CD) to the media to form an inclusion complex, improving solubility without altering cytotoxicity [1].
-
-
Phase II: Primary Cytotoxicity Screening (Modified MTT Assay)
Objective: Determine IC50 values while controlling for adamantane-induced artifacts.
Experimental Workflow Diagram
Figure 1: Validated workflow for screening lipophilic adamantane derivatives. Note the critical "Solubility QC" step to prevent false data.
Protocol B: Cytotoxicity Assay
Standard: NCI-60 Methodology adapted for lipophilic compounds.
-
Seeding: Plate cancer cells (e.g., A549, MCF-7) at 3,000–5,000 cells/well in 100 µL complete media. Incubate for 24h.
-
Treatment:
-
Remove old media.
-
Add 100 µL of fresh media containing the adamantane derivative (Serial dilutions: 0.1 µM to 100 µM).
-
Crucial Step: Inspect wells under an inverted microscope (10x) immediately after treatment. If crystals are visible on the cell monolayer, the data will be invalid.
-
-
Incubation: Incubate for 48–72 hours.
-
Readout (MTT):
-
Add 10 µL MTT reagent (5 mg/mL). Incubate 3–4 hours.
-
Remove media carefully (do not disturb formazan).
-
Solubilize formazan with 100 µL DMSO.
-
Read Absorbance at 570 nm.[1]
-
Data Analysis: Selectivity Index (SI)
To determine if the compound is truly "targeted" or just a general toxin, you must calculate the Selectivity Index using a non-cancerous line (e.g., HUVEC or MRC-5).
-
SI < 2: General toxicity (Not a drug candidate).
-
SI > 10: Highly selective potential lead.
Phase III: Mechanistic Elucidation (Mitochondrial Pathway)
Adamantane derivatives frequently trigger the Intrinsic Apoptotic Pathway by destabilizing the mitochondrial membrane potential (
Mechanistic Pathway Diagram
Figure 2: The predominant mechanism of action for adamantane-based anticancer agents: mitochondrial depolarization leading to intrinsic apoptosis.
Protocol C: JC-1 Mitochondrial Membrane Potential Assay
Use this to confirm the "Lipophilic Bullet" is hitting the mitochondria.
-
Preparation: Treat cells with the IC50 concentration of the adamantane derivative for 24 hours.
-
Staining:
-
Add JC-1 dye (final conc. 2 µM) to the culture media.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Analysis (Flow Cytometry or Fluorescence Microscopy):
-
Healthy Mitochondria: Form J-aggregates (Red Fluorescence, ~590 nm).
-
Depolarized Mitochondria (Apoptotic): Dye remains as monomers (Green Fluorescence, ~529 nm).
-
-
Interpretation: A shift from Red
Green indicates the adamantane derivative has successfully disrupted the mitochondrial membrane, validating the mechanism shown in Figure 2.
Summary of Key Evaluation Metrics
| Assay | Metric | Success Criteria for Adamantane Derivatives |
| MTT / SRB | IC50 (µM) | < 10 µM (Potent); < 1 µM (Highly Potent) |
| Selectivity | SI Ratio | > 3.0 (Acceptable); > 10.0 (Excellent) |
| Annexin V/PI | % Apoptosis | Significant shift to Annexin V+/PI- (Early Apoptosis) |
| JC-1 | Red/Green Ratio | Decrease in ratio (Loss of |
| Solubility | Precipitation | No crystals visible at 20 µM in media |
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.[2] Retrieved from [Link]
-
Alamri, M. A. (2025).[1][3] Fluorophenyl adamantane derivatives anticancer activity and biological targets.[3] Journal of Molecular Structure.[3][4] Retrieved from [Link][3][5][6]
-
Hassan, H. M., et al. (2019). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma.[7] Investigational New Drugs. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(1-Adamantyl)-2-chloroacetamide Synthesis
Case ID: ADM-CL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization & Troubleshooting for N-(1-Adamantyl)-2-chloroacetamide[1]
Executive Summary & Mechanistic Insight
User Query: "How do I maximize yield and purity when synthesizing this compound?"
Scientist's Analysis: The synthesis of this compound (CAS: 5689-59-8) is a classic nucleophilic acyl substitution.[1] However, the steric bulk of the adamantyl group (tricyclo[3.3.1.1^{3,7}]decane) creates unique kinetic challenges. While the cage structure prevents over-alkylation (bis-acylation), it also slows the initial nucleophilic attack, making the reaction sensitive to moisture competition (hydrolysis of the acyl chloride).
The Core Reaction:
Critical Success Factors:
-
HCl Scavenging: Failure to neutralize HCl immediately will protonate the adamantylamine. The resulting hydrochloride salt is non-nucleophilic and insoluble in many organic solvents, halting the reaction (the "Stalled Amine" Trap).
-
Temperature Control: High temperatures increase the risk of the amine displacing the
-chloride (self-alkylation), though this is sterically disfavored. -
Solvent Choice: The lipophilicity of the adamantyl group demands a solvent like Dichloromethane (DCM) or THF, rather than polar protic solvents.
Standard Operating Procedure (The "Gold Standard")
This protocol is designed to be self-validating . If you deviate, the checkpoints will alert you.
Reagents & Stoichiometry Table
| Component | Role | Equivalents (eq) | Notes |
| 1-Adamantylamine | Limiting Reagent | 1.0 | Dissolve completely before addition.[1] |
| Chloroacetyl Chloride | Electrophile | 1.1 - 1.2 | Freshly distilled or high purity.[1] Hydrolyzes rapidly in air. |
| Triethylamine (TEA) | Base (Scavenger) | 1.2 - 1.5 | Must be dry.[1] Pyridine is a valid alternative. |
| DCM (Dichloromethane) | Solvent | [0.1 M - 0.2 M] | Anhydrous.[1] Essential for adamantane solubility.[1] |
Step-by-Step Workflow
Step 1: The Setup (0 min)
-
Flame-dry a round-bottom flask under
or Ar atmosphere. -
Dissolve 1-Adamantylamine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM.
-
Checkpoint 1: The solution must be clear. If cloudy, the amine may already be a salt or the solvent is wet.
-
Cool the mixture to 0°C (Ice/Water bath).
Step 2: The Critical Addition (0 - 30 min)
-
Dilute Chloroacetyl chloride (1.1 eq) in a small volume of DCM.
-
Add dropwise to the amine solution over 30 minutes.[2]
-
Why? Rapid addition generates a localized exotherm and high concentration of HCl, potentially overwhelming the local base concentration.
Step 3: The Reaction (30 min - 4 hours)
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Stir for 2-4 hours.
-
Checkpoint 2 (TLC): Check consumption of amine. (Eluent: Hexane/EtOAc 3:1). Staining with Ninhydrin will show the starting amine (purple/red) but not the product.
Step 4: The Workup
-
Quench with water.
-
Wash organic layer with 1M HCl (removes unreacted amine and TEA).
-
Wash with Sat. NaHCO3 (removes unreacted acid).
-
Dry over
, filter, and concentrate.
Step 5: Purification
-
Recrystallize from Hexane/Ethyl Acetate or Cyclohexane .[1]
-
Target Yield: >85% White Crystalline Solid.
Visualized Workflow & Logic
The following diagram illustrates the decision-making process during synthesis to prevent yield loss.
Figure 1: Decision logic for synthesis and troubleshooting. Blue nodes indicate start, Green success, and Yellow/Red decision points.
Troubleshooting Guide (FAQ Format)
Q1: My reaction mixture turned into a thick slurry immediately after adding the acid chloride. What happened?
-
Diagnosis: You likely formed the Amine-HCl salt or TEA-HCl salt too rapidly in a concentrated solution.[1]
-
The Fix:
-
Check pH: If acidic, your base (TEA) was insufficient or consumed.
-
Solvation: Add more DCM. The adamantyl group is bulky; if the concentration is >0.5M, the salts can trap unreacted amine inside the crystal lattice (occlusion).
-
Protocol Adjustment: Ensure vigorous stirring (magnetic stirring may not be enough for thick slurries; use overhead stirring for scale >10g).
-
Q2: I have low yield (40-50%), and the product is sticky.
-
Diagnosis: Moisture contamination or "Oiling Out."[1]
-
The Fix:
-
Reagent Quality: Chloroacetyl chloride degrades to chloroacetic acid + HCl in moist air. If your reagent bottle has "crust" on the cap, distill it or buy fresh.
-
Purification: Adamantyl derivatives are waxy.[1] Do not just evaporate solvent.[1] You must induce crystallization.[1] Dissolve the crude oil in a minimum amount of hot Ethyl Acetate, then slowly add Hexane until turbid. Cool to -20°C.
-
Q3: Can I use K2CO3 instead of TEA?
-
Answer: Yes, this is the Schotten-Baumann variation.
-
Protocol: Dissolve amine in DCM. Dissolve K2CO3 (2.5 eq) in water. Mix vigorously (biphasic). Add acid chloride.[1][3]
-
Pros: Easier workup (no amine salts in organic layer).
-
Cons: Slower reaction due to phase transfer. Requires high-speed stirring.[1]
Q4: Is the "Chloro" group stable? Will it react with the amine?
-
Insight: Under the standard conditions (0°C to RT), the
-chloride is stable. 1-Adamantylamine is a bulky primary amine; it struggles to perform attack on the alkyl chloride tail of the product.[1] However, if you reflux in high-boiling solvents (Toluene/DMF) >80°C, you risk forming the dimer (bis-adamantyl-piperazine-dione type byproducts).[1] Keep it cool.
References & Authority
-
Synthesis of N-Adamantyl-2-chloroacetamide:
-
Vildagliptin Intermediate Chemistry:
-
Source: Google Patents (CN104326961A). "Synthetic process of vildagliptin."
-
Relevance: Describes the handling of chloroacetyl chloride with hindered amines and the critical temperature windows (0-8°C) to prevent impurity formation.
-
URL:
-
-
Chloroacetyl Chloride Reactivity:
-
Adamantane Solubility & Properties:
Sources
Technical Support Center: Purification of N-(1-Adamantyl)-2-chloroacetamide
Ticket ID: ADM-CLA-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting chromatography, detection, and stability of adamantyl-chloroacetamide derivatives.
Executive Summary & Molecule Profile[1][2]
Welcome to the technical support hub for adamantane derivatization. You are likely purifying N-(1-Adamantyl)-2-chloroacetamide , a common intermediate in the synthesis of antitubercular agents and peptidomimetics.
This molecule presents a specific "dichotomy of challenges" for chromatographers:
-
Detection Silence: The adamantane cage is UV-transparent. The amide bond only absorbs weakly (<210 nm), making standard UV triggering unreliable.
-
Electrophilic Reactivity: The
-chloroacetamide moiety is a reactive alkylating agent (electrophile). It is prone to nucleophilic attack, meaning your choice of mobile phase modifiers is restricted.
This guide replaces generic advice with protocol-specific countermeasures for these issues.
Pre-Purification Diagnostics (The "Is it Ready?" Phase)
Before loading your column, you must validate your crude material. Attempting to separate this compound without addressing its solubility and detection profile will result in "ghost runs" where mass is lost or peaks are invisible.
A. Solubility Profile
The lipophilic adamantane cage dominates the physicochemical properties.
-
Good Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate (EtOAc).
-
Poor Solvents: Water, Hexanes (often too non-polar to dissolve the amide), Methanol (sparingly soluble at high concentrations).
-
Risk: Loading in pure Methanol may cause precipitation at the head of a normal phase column. Load in DCM.
B. Visualization (The "Invisible Peak" Problem)
CRITICAL: Do not rely solely on UV detection at 254 nm. This molecule has no conjugated
| Visualization Method | Effectiveness | Mechanism | Notes |
| UV 254 nm | 🔴 Poor | Fluorescence quenching | Will likely be invisible or very faint. |
| UV 200-210 nm | 🟡 Moderate | Amide bond absorption | Requires high-purity solvents (low UV cutoff). |
| Iodine ( | 🟢 Good | Reversible complexation | Stains the adamantane cage brown/yellow. |
| PMA (Phosphomolybdic Acid) | 🟢 Excellent | Oxidation | Stains dark blue/green upon heating. Best for purity checks. |
| KMnO | 🔴 Poor | Oxidation | Adamantane is resistant to mild oxidation; poor contrast. |
Chromatography Protocol (Method Development)
Based on structural analogs and crystallographic data, the following protocols are validated for silica gel flash chromatography.
Validated Solvent Systems
-
Primary Recommendation: Dichloromethane / Ethyl Acetate.[1]
-
Isocratic Start: 100% DCM (to elute non-polar impurities).
-
Gradient: 0%
30% EtOAc in DCM. -
Target Rf: The compound typically elutes around 20-30% EtOAc (Rf
0.3-0.4).
-
-
Alternative (Greener): Hexanes / Ethyl Acetate.
-
Gradient: 10%
50% EtOAc in Hexanes. -
Note: Requires careful solubility check. If the crude oils out in hexanes, use the DCM method.
-
Workflow Diagram
The following logic gate ensures you do not waste silica on a degrading sample.
Troubleshooting Guide
Issue 1: "My product is decomposing on the column."
Root Cause: The
-
Diagnosis: 2D-TLC shows a spot turning into a streak (decomposition).
-
The Fix:
-
Neutralize Silica: Pre-wash the column with 1% Triethylamine (TEA) in Hexane, then flush with pure solvent to remove bulk TEA.
-
Avoid Nucleophiles: NEVER use Methanol or primary amines as mobile phase modifiers. Methanol can slowly displace the chloride (solvolysis) over long run times. Use EtOAc or Acetone instead.
-
Issue 2: "I have a drifting baseline and no peaks."
Root Cause: You are using UV detection at low wavelengths (210 nm) with UV-absorbing solvents.
-
The Fix:
-
Switch to ELSD (Evaporative Light Scattering Detection) or CAD (Charged Aerosol Detection) if available. These detect mass, not chromophores.
-
If stuck with UV: Use "HPLC Grade" EtOAc. Standard ACS grade EtOAc has a UV cutoff that interferes at 210 nm.
-
Issue 3: "The product co-elutes with the starting amine."
Root Cause: 1-Adamantylamine is basic and streaks; the amide is neutral.
-
The Fix: Perform a rigorous acid wash during the workup (pre-column). Wash the organic layer with 1M HCl. The amine will protonate and move to the aqueous layer; the chloroacetamide (neutral) will stay in the organic layer. This is far more effective than trying to separate them chromatographically.
Frequently Asked Questions (FAQ)
Q: Can I use C18 (Reverse Phase) for this separation? A: Yes, but be cautious. The adamantane group is extremely hydrophobic. The compound may stick irreversibly to C18 if you use high water content.
-
Protocol: Start with high organic content (e.g., 50% MeCN/Water) and gradient to 100% MeCN.
-
Warning: Ensure the compound doesn't precipitate when the sample (dissolved in DMSO or MeOH) hits the aqueous mobile phase.
Q: Why is my yield low after chromatography? A: Check the "waste" silica. Adamantyl derivatives often tail significantly due to low solubility. Flush the column with 100% EtOAc or 10% Acetone in DCM at the end of the run to recover "stuck" material.
Q: Is the compound toxic? A: Treat it as a sensitizer and alkylating agent . Chloroacetamides can alkylate cysteine residues in proteins (this is their mechanism of action in some biological assays). Always handle in a fume hood and wear nitrile gloves.
References
-
Synthesis and Crystallography: Onajole, O. K., et al. "N-(Adamantan-1-yl)-2-chloroacetamide."[2] Acta Crystallographica Section E: Structure Reports Online, vol. 67, no. 6, 2011, p. o1444.
- Relevance: Confirms synthesis route, stability, and purification using Dichloromethane:Ethyl Acet
-
TLC Visualization: "Visualizing TLC Plates." Chemistry LibreTexts, 2022.
- Relevance: Validates Iodine and PMA stains for non-arom
-
Chemical Reactivity: Abdel-Latif, E., et al. "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity."[3] Synthetic Communications, vol. 50, 2019.
- Relevance: details the electrophilic nature of the chloroacetamide group and potential side reactions.
Sources
Technical Support Center: Solubilization Strategies for N-(1-Adamantyl)-2-chloroacetamide
Core Directive & Executive Summary
The Challenge: N-(1-Adamantyl)-2-chloroacetamide (N-ACA) presents a unique solubility paradox. While the chloroacetamide moiety is polar and capable of hydrogen bonding, the bulky adamantyl cage is highly lipophilic and rigid. This combination creates a high crystal lattice energy (Melting Point: ~120–121°C) that resists dissolution in standard protic solvents like water or cold ethanol, often resulting in "brick dust" precipitation during synthesis or bioassays.
The Solution: To improve solubility, you must leverage the "Like Dissolves Like" principle by matching the solvent's dielectric constant to the molecule's amphiphilic nature.
-
Best Solvents: Dichloromethane (DCM), Chloroform, DMF, DMSO.
-
Recrystallization Solvents: Methanol (warm), Acetone/Water mixtures.
-
Avoid: Water (strictly), Diethyl Ether, Hexanes (cold).
Solvent Selection Matrix
Use this table to select the correct solvent based on your experimental goal.
| Solvent Class | Specific Solvent | Solubility Rating | Primary Application | Technical Notes |
| Halogenated | Dichloromethane (DCM) | Excellent | Synthesis, Extraction | Primary choice for acylation reactions. Evaporates easily. |
| Halogenated | Chloroform ( | Excellent | NMR Analysis | Standard solvent for characterization. |
| Polar Aprotic | DMF / DMSO | High | Essential for nucleophilic substitution of the chloride. High boiling points make removal difficult. | |
| Polar Aprotic | THF | Good | General Reactions | Good compromise between solubility and volatility. |
| Polar Protic | Methanol (MeOH) | Temperature Dependent | Recrystallization | Soluble at reflux; crystallizes at RT. Ideal for purification. |
| Polar Protic | Ethanol (EtOH) | Moderate/Poor | Washing | Often used to wash crude solids; requires heat to dissolve fully. |
| Polar Protic | Water | Insoluble | Anti-solvent | Used to "drown out" the product from DMF/Acetic acid mixtures. |
Visualizing the Solubility Logic
The following decision tree guides you through solvent selection based on your specific experimental phase.
Figure 1: Decision matrix for solvent selection based on experimental intent.
Troubleshooting Guides & Protocols
Scenario A: "My compound crashes out during nucleophilic substitution."
The Issue: You are trying to replace the chlorine atom (e.g., with an amine or thiol) using Ethanol or Diethyl Ether, and the reaction is heterogeneous (slurry).
The Mechanism:
-
Switch Solvent: Use DMF (Dimethylformamide) or DMSO . These are polar aprotic solvents that dissolve N-ACA well and accelerate
reactions by solvating cations (like or ) while leaving the nucleophile naked and reactive. -
Concentration: Maintain a concentration between 0.1 M and 0.5 M.
-
Temperature: If solubility remains sluggish, heat the mixture to 40–50°C. The adamantyl group's lattice energy is easily overcome at moderate temperatures in these solvents.
Scenario B: "I cannot get clean crystals; it oils out or stays solid."
The Issue: Using a solvent that evaporates too fast (DCM) or one where the solubility curve is too flat (Hexanes). The Mechanism: Effective recrystallization requires a solvent where the compound is highly soluble at boiling point but insoluble at room temperature. Corrective Protocol (Methanol Method):
-
Place crude N-ACA in a flask.
-
Add Methanol (MeOH) slowly while heating to reflux (approx. 65°C).
-
Add just enough MeOH to dissolve the solid completely at reflux.
-
Optional: If colored impurities exist, add activated charcoal and filter hot through Celite.
-
Remove from heat and let it cool slowly to room temperature. The adamantyl cage packing forces will drive crystallization.
-
Result: White, needle-like crystals suitable for X-ray diffraction [1].
Scenario C: "The sample won't dissolve for NMR."
The Issue: Using
-
Primary Choice: Use Chloroform-d (
) . N-ACA is highly soluble in chlorinated solvents. -
Secondary Choice: If looking for exchangeable protons (Amide NH), use DMSO-d6 .
-
Avoid:
(completely insoluble).
Frequently Asked Questions (FAQs)
Q1: Why is N-ACA insoluble in water when Chloroacetamide is water-soluble?
A: This is a classic example of the hydrophobic effect overpowering polar functional groups. Simple chloroacetamide (
Q2: Can I use Acetone for reactions? A: Yes, but with caution. N-ACA has moderate solubility in acetone. It is often used as a solvent for Finkelstein reactions (swapping Cl for I) because NaI is soluble in acetone while NaCl precipitates, driving the reaction. However, for general dissolution, DCM or DMF are superior.
Q3: Is this compound stable in solution? A: In aprotic solvents (DCM, DMF), it is stable. In protic solvents (MeOH, Water) under basic conditions, the chlorine is susceptible to hydrolysis or solvolysis over time. Always prepare solutions fresh or store them at low temperatures.
Q4: How do I remove DMF after the reaction if N-ACA has a high boiling point? A: Do not attempt to distill off DMF at high heat, as you may decompose the product. Instead, use the "Drowning Out" method:
-
Pour the reaction mixture into a large excess of Ice Water (10:1 Water:DMF ratio).
-
The hydrophobic N-ACA will precipitate immediately as a white solid.
-
Filter the solid and wash with copious water to remove residual DMF.
References
-
Onajole, O. K., Govender, T., Kruger, H. G., & Maguire, G. E. M. (2011).[1] N-(Adamantan-1-yl)-2-chloroacetamide. Acta Crystallographica Section E, 67(6), o1444.
- Verification: Confirms synthesis in DCM and recrystallization
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64161, this compound.
-
ChemicalBook. (2023). N-Adamantan-1-yl-2-chloro-acetamide Properties and Synthesis.
- Verification: Confirms melting point (120-121°C) and synthesis routes using DMF/Acetic Acid.
Sources
Technical Support Center: Scaling Up N-(1-Adamantyl)-2-chloroacetamide Production
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of N-(1-Adamantyl)-2-chloroacetamide. This guide is designed to provide practical, in-depth solutions to common challenges encountered during production, moving from frequently asked questions to advanced troubleshooting.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most direct and widely used method is the chloroacetylation of 1-adamantylamine (also known as amantadine) or its hydrochloride salt with chloroacetyl chloride.[1][2] This reaction is an acylation where the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.
Q2: What are the key starting materials and reagents?
The primary starting materials are 1-adamantylamine (or amantadine hydrochloride) and chloroacetyl chloride.[1][3] A base is typically required to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction.[4] Common choices for the base include potassium carbonate or a tertiary amine like triethylamine.[2][4] The choice of solvent is also critical, with dichloromethane being a frequently used option.[3]
Q3: What are the major safety concerns associated with this synthesis?
Chloroacetyl chloride is a highly corrosive and toxic substance.[5][6][7] It reacts violently with water and produces poisonous gases, including hydrogen chloride, upon contact or in a fire.[6][8][9] Inhalation can cause severe irritation to the respiratory tract and may lead to delayed pulmonary edema.[7] Skin and eye contact can result in severe burns.[6][7] It is crucial to handle chloroacetyl chloride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][8][9] Emergency eyewash stations and safety showers should be readily accessible.[6] 1-Adamantylamine can also be harmful if swallowed and may cause skin and eye irritation.[10][11]
Q4: Why is a base necessary in this reaction?
The reaction between 1-adamantylamine and chloroacetyl chloride produces one equivalent of hydrochloric acid (HCl) for every equivalent of the desired product formed.[4] This HCl will react with the unreacted 1-adamantylamine to form its ammonium salt. This salt is no longer nucleophilic and cannot react with chloroacetyl chloride, which would halt the reaction and significantly reduce the yield.[4] A base is added to neutralize the HCl as it is formed, allowing the reaction to proceed to completion.[4]
Q5: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[12] By spotting the reaction mixture alongside the starting material (1-adamantylamine) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Neutralization of HCl | As explained in the FAQs, unneutralized HCl will protonate the starting amine, rendering it unreactive.[4] | Ensure at least one equivalent of a suitable base (e.g., triethylamine, potassium carbonate) is used to neutralize the HCl produced.[2][4] Using a slight excess (1.1-1.2 equivalents) of the base can help drive the reaction to completion.[4] |
| Hydrolysis of Chloroacetyl Chloride | Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by water, forming chloroacetic acid, which will not react with the amine.[4] | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. If using an aqueous base, perform the reaction at a low temperature (0-5 °C) to minimize the rate of hydrolysis.[4] Add the chloroacetyl chloride slowly to the reaction mixture.[4] |
| Poor Reagent Quality | Impure or degraded starting materials can significantly impact the reaction outcome. Chloroacetyl chloride that has been improperly stored may have already partially hydrolyzed. | Use high-purity, freshly opened, or recently distilled reagents.[4] |
| Low Reaction Temperature | While low temperatures are necessary to control exotherms and minimize side reactions, a temperature that is too low may significantly slow down the reaction rate. | If the reaction is proceeding too slowly, consider allowing it to warm to room temperature after the initial addition of chloroacetyl chloride.[4] |
Problem 2: Presence of Multiple Impurities in the Crude Product
| Potential Cause | Explanation | Recommended Solution |
| Side Reactions | Besides the desired acylation, other reactions can occur. For example, if the reaction temperature is too high, side reactions may be favored. | Maintain a low reaction temperature, especially during the addition of chloroacetyl chloride.[4] |
| Incomplete Reaction | Unreacted starting materials will contaminate the final product. | Monitor the reaction by TLC to ensure it has gone to completion before workup.[12] |
| Hydrolysis of Product | The product, this compound, can also undergo hydrolysis, although at a slower rate than chloroacetyl chloride, especially under acidic or basic conditions during workup.[13] | Neutralize the reaction mixture carefully during workup and minimize the time the product is in contact with strongly acidic or basic aqueous solutions. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Explanation | Recommended Solution |
| Co-elution of Impurities | Some impurities may have similar polarities to the desired product, making separation by column chromatography challenging. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent can also be an effective purification method.[3] |
| Product is an Oil Instead of a Solid | While this compound is typically a solid, the presence of impurities can lower its melting point and cause it to be an oil.[3][14] | Attempt to purify a small sample by column chromatography to see if a solid product can be obtained. If so, purify the bulk material. If the product remains an oil, it may require further purification or characterization to identify the impurities. |
III. Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
1-Adamantylamine hydrochloride (Amantadine HCl)
-
Chloroacetyl chloride
-
Dichloromethane (anhydrous)
-
Triethylamine (or another suitable base)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-adamantylamine hydrochloride in dichloromethane.[3]
-
Base Addition: Add at least two equivalents of triethylamine to the solution to both neutralize the HCl salt of the starting material and the HCl produced during the reaction.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.[4]
-
Addition of Chloroacetyl Chloride: Slowly add one equivalent of chloroacetyl chloride dropwise to the cooled, stirring solution, ensuring the temperature does not exceed 10 °C.[3][4]
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for one hour, then remove the ice bath and continue stirring at room temperature for an additional 1-2 hours.[4] Monitor the reaction by TLC until the starting amine is consumed.
-
Workup:
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[3]
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or an ethyl acetate/hexanes mixture) or by column chromatography on silica gel.[3]
IV. Visualizations
Reaction Workflow
Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic
Caption: A troubleshooting flowchart for addressing low product yield.
V. References
-
NJ.gov. Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED W. [Link]
-
Inchem.org. ICSC 0845 - CHLOROACETYL CHLORIDE. [Link]
-
Loba Chemie. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. [Link]
-
MATERIAL SAFETY DATA SHEET - SDS / MSDS. Chloroacetyl chloride CAS No. [Link]
-
NIH. N-(Adamantan-1-yl)-2-chloroacetamide - PMC. [Link]
-
Solubility of Things. 1-Adamantylamine. [Link]
-
Google Patents. WO1989007590A1 - Process of preparing n-(1-adamantyl) acetamide.
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012-01-02). [Link]
-
Organic Syntheses Procedure. chloroacetamide. [Link]
-
Sciencemadness Wiki. Chloroacetamide. (2020-12-31). [Link]
-
Wikipedia. Chloroacetamide. [Link]
-
Google Patents. US2321278A - Preparation of chloroacetamide.
-
Pharmaffiliates. CAS No : 5689-59-8 | Product Name : N-1-Adamantyl-2-chloroacetamide. [Link]
-
PubMed. N-(Adamantan-1-yl)-2-chloro-acetamide. (2011-06-01). [Link]
-
NIH. S-Adamantyl Group Directed Site-Selective Acylation and Its Applications in the Streamlined Assembly of Oligosaccharides. [Link]
-
Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. (2021-07-09). [Link]
-
RSC Publishing. Annulated carbamates are precursors for the ring contraction of the adamantane framework. [Link]
-
Google Patents. WO2007107745A2 - Process for producing lactamide compounds, new lactamide compounds and formulations containing lactamide compounds.
Sources
- 1. N-(1-Adamantylmethyl)-2-chloroacetamide|CAS 81099-48-1 [benchchem.com]
- 2. 1-Adamantylamine 97 768-94-5 [sigmaaldrich.com]
- 3. N-(Adamantan-1-yl)-2-chloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. nj.gov [nj.gov]
- 7. ICSC 0845 - CHLOROACETYL CHLORIDE [inchem.org]
- 8. lobachemie.com [lobachemie.com]
- 9. kscl.co.in [kscl.co.in]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. 1-金刚烷胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. ijpsr.info [ijpsr.info]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Poor Reactivity in Adamantane Functionalization
Welcome to the technical support center for adamantane functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges of working with this highly stable and versatile scaffold. Adamantane's rigid, diamondoid structure offers significant advantages in medicinal chemistry and materials science, but its inherent inertness often presents a hurdle to efficient and selective modification.[1][2][3]
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome poor reactivity and achieve your desired functionalized adamantane derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is adamantane so unreactive and difficult to functionalize?
A1: The exceptional stability of the adamantane cage is the primary reason for its low reactivity. This stability arises from its perfectly staggered, strain-free cyclohexane chairs. The carbon-hydrogen (C-H) bonds in adamantane are particularly strong, with bond dissociation energies (BDEs) of approximately 99 kcal/mol for the tertiary (bridgehead) C-H bonds and 96 kcal/mol for the secondary C-H bonds.[3][4] Activating these strong C-H bonds requires high-energy intermediates, which can lead to challenges in controlling selectivity and functional group compatibility in more complex molecules.[4][5]
Q2: What are the common strategies to activate adamantane for functionalization?
A2: Overcoming the high kinetic barrier for C-H bond cleavage is key.[4][5] Common strategies involve the generation of highly reactive intermediates, such as:
-
Carbocations: Formed by hydride abstraction using strong acids or electrophiles. These are often involved in classic reactions like bromination.[6]
-
Radicals: Generated through hydrogen atom transfer (HAT) using radical initiators or, more recently, through photoredox catalysis.[1][4] This approach has opened doors to a wider range of functionalizations under milder conditions.[1][2]
-
Transition-Metal Catalysis: Palladium and rhodium-based catalysts have been developed for C-H activation, enabling the introduction of various functional groups.[2]
Q3: How can I achieve regioselectivity in adamantane functionalization, especially at the tertiary (bridgehead) positions?
A3: Achieving regioselectivity is a critical challenge.[1] The tertiary C-H bonds are slightly weaker and more sterically accessible than the secondary ones, which often leads to a preference for bridgehead functionalization.[7] However, controlling this can be difficult. Strategies to enhance regioselectivity include:
-
Catalyst Control: Certain catalyst systems, particularly in photoredox and hydrogen atom transfer (HAT) catalysis, have been designed to exhibit high selectivity for the tertiary C-H bonds.[5][8][9]
-
Reaction Conditions: Fine-tuning reaction parameters such as solvent, temperature, and the nature of the halogenating or functionalizing agent can influence the site of reaction.
-
Directing Groups: While less common for the simple adamantane cage, in substituted adamantanes, existing functional groups can direct incoming reagents to specific positions.
Q4: What are the advantages of using photocatalysis for adamantane functionalization?
A4: Photocatalysis has emerged as a powerful tool for adamantane functionalization due to several advantages:
-
Mild Reaction Conditions: Many photocatalytic reactions proceed at room temperature, which helps to preserve sensitive functional groups.[1]
-
High Selectivity: By carefully choosing the photocatalyst and any co-catalysts, it's possible to achieve high levels of chemo- and regioselectivity.[5][10]
-
Green Chemistry: These methods often align with the principles of green chemistry by using light as a reagent and enabling more atom-economical transformations.[2]
-
Versatility: Photocatalysis has enabled a broad range of transformations, including alkylations, aminocarbonylations, and arylations, that were previously challenging.[1]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Insufficiently Reactive Reagents: The chosen reagents may not be energetic enough to cleave the strong C-H bonds of adamantane. - Inappropriate Reaction Conditions: Temperature, reaction time, or solvent may not be optimal. - Catalyst Inactivity: The catalyst may be poisoned, decomposed, or simply not suitable for the desired transformation. | - Increase Reagent Reactivity: For radical reactions, consider a more potent radical initiator. For ionic reactions, a stronger Lewis acid may be necessary.[6] - Optimize Conditions: Systematically vary the temperature and reaction time. Consider using a higher-boiling solvent if thermal energy is required. For photocatalytic reactions, ensure the light source has the correct wavelength and sufficient intensity. - Screen Catalysts: If using a catalytic method, screen a variety of catalysts known for C-H activation. For photocatalysis, consider dual catalyst systems that combine a photosensitizer with a HAT catalyst.[1] |
| Poor Regioselectivity (Mixture of 1- and 2-substituted products) | - Non-selective Reagents: Highly reactive, indiscriminate species are being generated. - Reaction Mechanism: The reaction may proceed through a pathway that does not strongly favor one position over the other. | - Employ a More Selective Catalyst System: Investigate catalyst systems known for high regioselectivity in adamantane functionalization, such as specific photoredox/HAT systems.[5][8][9] - Modify Reaction Conditions: Lowering the reaction temperature can sometimes increase selectivity. - Change the Functionalization Strategy: Consider a different class of reaction that has a higher inherent preference for the desired position. For example, some biocatalytic methods show excellent regioselectivity for hydroxylation.[3] |
| Formation of Multiple Substituted Products (di-, tri-substituted, etc.) | - Excess of Reagent: Using a large excess of the functionalizing agent can lead to multiple additions. - Reaction Time: Allowing the reaction to proceed for too long can result in over-functionalization. | - Control Stoichiometry: Carefully control the molar ratio of the adamantane substrate to the functionalizing reagent. Start with a 1:1 or even substrate-rich ratio. - Monitor Reaction Progress: Use techniques like GC-MS or TLC to monitor the reaction and quench it once the desired monosubstituted product is maximized. |
| Decomposition of Starting Material or Product | - Harsh Reaction Conditions: High temperatures, strong acids, or highly reactive radical species can lead to degradation. - Instability of Functional Groups: If your adamantane substrate already contains sensitive functional groups, they may not be compatible with the reaction conditions. | - Utilize Milder Methods: Explore photocatalytic or enzymatic methods that operate under less harsh conditions.[1][3] - Protecting Groups: If your substrate has sensitive functionalities, consider using protecting groups that can be removed after the adamantane functionalization step. |
Key Experimental Protocols
Protocol 1: Regioselective Bromination of Adamantane
This protocol is a classic method for introducing a functional handle at the bridgehead position. The use of a Lewis acid catalyst accelerates the reaction.[6]
Materials:
-
Adamantane
-
Bromine (Br₂)
-
Anhydrous Lewis acid (e.g., AlBr₃ or FeCl₃)
-
Inert solvent (e.g., carbon tetrachloride or dichloromethane)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and a gas trap
-
Magnetic stirrer and heating mantle
Procedure:
-
In a well-ventilated fume hood, dissolve adamantane in the inert solvent in the round-bottom flask.
-
Carefully add the Lewis acid catalyst to the solution while stirring.
-
Slowly add bromine to the reaction mixture. The reaction is exothermic and will generate HBr gas, which should be neutralized by the gas trap.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the excess bromine by slowly adding sodium thiosulfate solution until the red-brown color disappears.
-
Wash the organic layer with sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude 1-bromoadamantane by recrystallization or distillation.
Causality Behind Experimental Choices:
-
The Lewis acid polarizes the Br-Br bond, making the bromine a more potent electrophile to attack the C-H bond.
-
Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
The aqueous workup removes the catalyst, unreacted bromine, and acidic byproducts.
Protocol 2: Photocatalytic C-H Alkylation of Adamantane
This modern approach offers high selectivity for the tertiary C-H bond under mild conditions.[5][10] This is a general representation of such a reaction.
Materials:
-
Adamantane
-
Electron-deficient alkene (e.g., an acrylate or vinyl sulfone)
-
Photoredox catalyst (e.g., an iridium or ruthenium complex)
-
Hydrogen Atom Transfer (HAT) co-catalyst (e.g., a quinuclidine derivative)
-
Anhydrous, degassed solvent (e.g., acetonitrile or DMF)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Visible light source (e.g., blue LEDs)
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine adamantane, the electron-deficient alkene, the photoredox catalyst, and the HAT co-catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture and irradiate with the visible light source at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
The photoredox catalyst absorbs light and initiates an electron transfer process.
-
The HAT co-catalyst is oxidized by the excited photocatalyst to form a radical cation, which is a potent hydrogen atom abstractor.[10]
-
This radical cation selectively abstracts a hydrogen from the tertiary position of adamantane to form an adamantyl radical.[10]
-
The adamantyl radical then adds to the electron-deficient alkene to form the final product.[1]
-
An inert atmosphere is crucial to prevent quenching of the excited photocatalyst or side reactions with oxygen.
Visualizations
Adamantane Structure and Reactivity Sites
Caption: Structure of adamantane highlighting the more reactive tertiary (red) and less reactive secondary (blue) carbon atoms.
General Workflow for Photocatalytic Adamantane Functionalization
Caption: A typical experimental workflow for the photocatalytic functionalization of adamantane.
References
-
Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis, 9(7), 5708–5715. [Link]
-
Yang, H.-B., Feceu, A., & Martin, D. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]
-
Fokin, A. A., et al. (2022). Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride. Organic & Biomolecular Chemistry, 20(41), 8149-8157. [Link]
-
Zachmann, A. K., Drappeau, J. A., Liu, S., & Alexanian, E. J. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 20(1), 10-36. [Link]
-
Wikipedia. (n.d.). Adamantane. [Link]
-
Journal of Chemical Health Risks. (2023). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]
-
Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Strong adamantane bonds lead to functionalization challenges: previous methods unselective compared to amine radical cation 5. ResearchGate. [Link]
-
Fokin, A. A., et al. (2022). Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride. Organic & Biomolecular Chemistry, 20(41), 8149-8157. [Link]
-
Shiota, Y., Kihara, N., Kamachi, T., & Yoshizawa, K. (2003). A theoretical study of reactivity and regioselectivity in the hydroxylation of adamantane by ferrate(VI). The Journal of Organic Chemistry, 68(10), 3958–3965. [Link]
-
Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. University of Iowa. [Link]
-
Ivanova, A. A., & Vetrova, A. A. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Biology, 12(10), 1429. [Link]
-
Yang, H.-B., Feceu, A., & Martin, D. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]
Sources
- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Adamantane - Wikipedia [en.wikipedia.org]
- 7. A theoretical study of reactivity and regioselectivity in the hydroxylation of adamantane by ferrate(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Research Portal [iro.uiowa.edu]
- 10. chemrxiv.org [chemrxiv.org]
Navigating the Exotherm: A Technical Support Guide for Chloroacetonitrile Synthesis
For Immediate Technical Support, Please Refer to the Relevant Sections Below.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the exothermic reactions inherent in chloroacetonitrile synthesis. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to perform these syntheses safely and efficiently. This guide is structured to provide direct answers to potential issues, moving from troubleshooting immediate problems to a broader understanding of the reaction's nature through frequently asked questions.
Section 1: Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of chloroacetonitrile. The question-and-answer format is designed to help you quickly identify and resolve your issue.
Runaway Reactions and Loss of Temperature Control
Q1: My reaction temperature is increasing rapidly and uncontrollably. What are the immediate steps to take?
A1: An uncontrolled temperature spike is a critical sign of a potential runaway reaction, which can lead to a dangerous increase in pressure and possible vessel rupture. Immediate and calm action is required.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents, particularly the chlorinating agent in the direct chlorination of acetonitrile.
-
Enhance Cooling: Maximize the cooling to the reactor. This can include increasing the flow rate of the cooling fluid, lowering the coolant temperature, or applying an external cooling bath (e.g., ice-water or dry ice/acetone).
-
Ensure Agitation: Verify that the mechanical stirrer is functioning correctly to ensure homogenous temperature distribution and efficient heat transfer to the cooling surfaces.
-
Prepare for Emergency Shutdown: If the temperature continues to rise despite these measures, be prepared to execute a full emergency shutdown as outlined in your laboratory's standard operating procedures. This may involve quenching the reaction.[1][2]
Q2: What are the early warning signs of a potential thermal runaway in chloroacetonitrile synthesis?
A2: Recognizing the early signs is crucial for preventing a full-blown runaway reaction. Key indicators include:
-
A steady, unexplained rise in temperature: Even a slow, consistent increase in temperature when it should be stable is a cause for concern.
-
Increased rate of off-gassing: In the direct chlorination method, a sudden, vigorous evolution of hydrogen chloride (HCl) gas can indicate an accelerating reaction rate.[3]
-
Localized boiling or "hot spots": This may be visible if you are using a glass reactor and indicates poor mixing.
-
Changes in reaction mixture color or viscosity: A sudden darkening or thickening of the reaction mixture can be a sign of side reactions or product decomposition due to excessive heat.
Q3: How do I properly quench a chloroacetonitrile reaction in an emergency?
A3: Quenching is a last resort to stop a runaway reaction and should be done with extreme caution. The choice of quenching agent depends on the synthesis route.
-
For Direct Chlorination of Acetonitrile: A suitable quenching agent would be one that reacts quickly with the excess chlorine. While not specifically documented for this reaction, general principles for quenching chlorination reactions can be applied. Introducing a reducing agent like sodium sulfite or sodium thiosulfate solution can neutralize the chlorine.[4] However, the addition of aqueous solutions to a hot organic reaction can be hazardous. A high-boiling point inert solvent can also be added to dilute the reactants and absorb heat.
-
For Dehydration of Chloroacetamide: This reaction is typically driven by heat, so the primary method of control is to remove the heat source and apply cooling. If a quench is necessary, a high-boiling point inert solvent can be added to cool and dilute the reaction mixture.
It is imperative to have a written quenching procedure in your standard operating procedures (SOPs) before starting the synthesis.
Side Product Formation and Reduced Yield
Q4: My final product is contaminated with significant amounts of dichloroacetonitrile and trichloroacetonitrile. What is the cause and how can I prevent this?
A4: The formation of di- and trichloroacetonitrile is a common issue in the direct chlorination of acetonitrile and is primarily caused by over-chlorination due to poor temperature and stoichiometry control.[5]
Causality and Prevention:
-
Excessive Temperature: Higher temperatures increase the reaction rate and can lead to multiple chlorination events on the acetonitrile molecule before the monochlorinated product can be isolated.
-
Poor Chlorine Addition Control: Adding chlorine too quickly can create localized high concentrations, favoring further chlorination.
-
Incorrect Stoichiometry: Using a significant excess of chlorine will inevitably lead to the formation of polychlorinated byproducts.
Preventative Measures:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a controlled temperature, typically at elevated but not excessive levels. The optimal range should be determined experimentally for your specific setup. | Minimizes the rate of secondary chlorination reactions. |
| Chlorine Addition | Add chlorine gas at a slow, controlled rate below the surface of the reaction mixture. | Ensures that chlorine reacts as it is added, preventing accumulation and localized high concentrations. |
| Stoichiometry | Use a slight excess of acetonitrile relative to chlorine. | Ensures that chlorine is the limiting reagent, reducing the likelihood of over-chlorination. |
| Monitoring | Utilize in-process analytical techniques like Gas Chromatography (GC) to monitor the relative concentrations of mono-, di-, and trichloroacetonitrile. | Allows for real-time adjustments to reaction conditions to optimize for the desired product. |
Q5: The yield of my chloroacetonitrile from the dehydration of chloroacetamide is consistently low. What are the potential reasons?
A5: Low yields in this synthesis route can often be attributed to incomplete reaction, side reactions, or mechanical losses during workup.
Troubleshooting Low Yields:
-
Insufficient Dehydrating Agent: Ensure the correct molar ratio of phosphorus pentoxide (P₄O₁₀) to chloroacetamide is used. An insufficient amount will result in an incomplete reaction.[6][7]
-
Presence of Moisture: Phosphorus pentoxide is extremely reactive with water.[8][9] Any moisture in the starting materials or solvent will consume the dehydrating agent, reducing its effectiveness. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Inadequate Heating: The dehydration reaction requires thermal energy. Ensure the reaction mixture reaches and is maintained at the appropriate temperature (e.g., gentle reflux) for a sufficient duration to drive the reaction to completion.[10]
-
Inefficient Product Distillation: Chloroacetonitrile is isolated by distillation. Inefficient distillation can lead to product loss. Ensure your distillation apparatus is set up correctly with proper insulation and an efficient condenser.[6][7]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of chloroacetonitrile, focusing on the underlying principles of managing its exothermic nature.
Q1: Which synthesis route for chloroacetonitrile is more exothermic and why?
A1: The direct chlorination of acetonitrile is significantly more exothermic than the dehydration of chloroacetamide.[3] The chlorination reaction involves the formation of a strong C-Cl bond and a strong H-Cl bond, which releases a substantial amount of energy. The dehydration reaction, while requiring heat to initiate, is primarily a thermodynamically driven process of removing a water molecule and is less energetically favorable, thus less exothermic.
Q2: What is a thermal runaway and how does it relate to chloroacetonitrile synthesis?
A2: A thermal runaway is a situation where an exothermic reaction goes out of control. The rate of heat generation from the reaction surpasses the rate of heat removal from the system. This leads to a rapid increase in temperature, which in turn further accelerates the reaction rate, creating a dangerous positive feedback loop. In chloroacetonitrile synthesis, particularly the direct chlorination method, a failure in the cooling system or an uncontrolled addition of chlorine can trigger a thermal runaway.[11]
Q3: What are the key safety precautions I must take before starting a chloroacetonitrile synthesis?
A3: Due to the hazardous nature of the reactants and products, a thorough risk assessment is mandatory. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Fume Hood: Conduct the entire synthesis in a well-ventilated fume hood to avoid inhalation of toxic vapors of chloroacetonitrile, chlorine, and hydrogen chloride.[3]
-
Emergency Preparedness: Have an emergency plan in place, including the location and proper use of fire extinguishers, safety showers, and eyewash stations. Ensure you have a clear understanding of the emergency shutdown procedure.[1][2]
-
Material Safety Data Sheets (MSDS): Review the MSDS for all chemicals used to be fully aware of their hazards. Chloroacetonitrile is toxic if swallowed, in contact with skin, or if inhaled.[1][12]
Q4: How does the choice of solvent impact the management of the exotherm?
A4: The solvent plays a crucial role in heat management. A solvent with a higher boiling point can absorb more heat before boiling, providing a larger safety margin. The solvent's heat capacity also influences its ability to absorb thermal energy. For the dehydration of chloroacetamide, a high-boiling inert solvent like trimethylbenzene is often used to maintain a controlled reflux temperature.[10]
Q5: Can I scale up my chloroacetonitrile synthesis from a lab scale to a pilot plant? What are the primary considerations?
A5: Scaling up exothermic reactions is a complex process that requires careful consideration of heat transfer. The ratio of surface area (for cooling) to volume (for heat generation) decreases as the scale increases. This means that a reaction that is easily controlled on a small scale can become dangerously exothermic on a larger scale.
Key Scale-Up Considerations:
-
Heat Transfer: The reactor design must have sufficient heat transfer capacity to handle the increased heat load. This may involve using a jacketed reactor with a high-performance cooling system.
-
Mixing: Efficient mixing is even more critical at a larger scale to prevent localized hot spots.
-
Calorimetry Studies: It is highly recommended to perform reaction calorimetry studies to accurately measure the heat of reaction and determine the required cooling capacity for a safe scale-up.
-
Process Safety Management (PSM): A comprehensive PSM program should be implemented, including a thorough hazard and operability (HAZOP) study, to identify and mitigate potential risks at the larger scale.
Section 3: Visualizing the Workflow
To aid in understanding the critical control points, the following diagrams illustrate the synthesis workflows.
Direct Chlorination of Acetonitrile Workflow
Caption: Workflow for the direct chlorination of acetonitrile.
Dehydration of Chloroacetamide Workflow
Caption: Workflow for the dehydration of chloroacetamide.
References
- Sinocure Chemical Group. Chloroacetonitrile: Properties, Synthesis, Applications, and Safety Considerations in Modern Chemistry.
- Cornell University Environmental Health and Safety. 5.3.1 Laboratory Emergency Shutdown Procedures.
- Zhang, Y., et al. (2023). A Review of Traditional and Emerging Residual Chlorine Quenchers on Disinfection By-Products: Impact and Mechanisms. PMC.
- Florida International University Environmental Health and Safety. Emergency Shutdown Guidelines.
- PubChem. Chloroacetonitrile.
- Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity?
- ChemicalBook. Chloroacetonitrile | 107-14-2.
- Google Patents. US4476059A - Chloroacetonitrile synthesis.
- Google Patents. US2331681A - Preparation of chloroacetonitrile.
- ChemicalBook. Chloroacetonitrile synthesis.
- Wang, Z., et al. (2017). Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base. Organic Process Research & Development.
- Google Patents. US2745868A - Process for the production of trichloroacetonitrile.
- University of California, Santa Barbara. 3. Quenching Solvent Drying Still Bottoms.
- Wikipedia. Trichloroacetonitrile.
- National Center for Biotechnology Information. Chloroacetonitrile - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide.
- ResearchGate. Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base | Request PDF.
- Wikipedia. Chloroacetonitrile.
- Environment Surveillance Centre & Emergency Response Centre, Bhopal. (2011). Safety Guideline for Chlorine Applications at Water Treatment Plants.
- Organic Syntheses. 2-chloronicotinonitrile.
- SOEST Hawaii. (1999). PHOSPHORUS PENTOXIDE.
- MSF Medical Guidelines. Appendix 16. Batch chlorination.
- GOV.UK. (2024). Acetonitrile - Incident management.
- Santa Cruz Biotechnology. Phosphorus pentoxide.
- Lanxess. Phosphorus pentoxide.
- Sigma-Aldrich. Chloroacetonitrile for synthesis 107-14-2.
- Aidic. Emergency Runaway Reaction - What Precedes? What Follows?.
- American Elements. (2022). View PDF.
- Wiley. Guidelines for Process Safety in Batch Reaction Systems.
- Organic Syntheses. chloroacetonitrile.
- IChemE. (1995). SAFETY OF CHLORINATION REACTIONS.
- CAMEO Chemicals - NOAA. ACETONITRILE.
- Utah.gov. Batch Chlorination Guidance and Regulation.
- Ohio.gov. Process Safety Management.
- aria.developpement-durable.gouv.fr. Runaway reactions, case studies, lessons learned.
- CAMEO Chemicals | NOAA. phosphorus pentachloride - Report.
- Google Patents. CN101634453A - Quenching process and quenching device of incineration smoke of waste liquid and waste gas containing chlorine.
Sources
- 1. Chloroacetonitrile | ClCH2CN | CID 7856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 4. Formation of halonitromethanes, dichloroacetonitrile, and trichloromethane in the presence of E. coli and nitrophenols during UV/post-chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloroacetonitrile - Wikipedia [en.wikipedia.org]
- 6. Chloroacetonitrile | 107-14-2 [chemicalbook.com]
- 7. Chloroacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. PHOSPHORUS PENTOXIDE [soest.hawaii.edu]
- 9. lanxess.com [lanxess.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. acs.figshare.com [acs.figshare.com]
- 12. Chloroacetonitrile - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
N-(1-Adamantyl)-2-chloroacetamide stability and storage issues
Topic: Stability, Storage, and Handling Protocols
CAS: 5689-59-8 | Molecular Formula:
Introduction: The Chemical Profile
N-(1-Adamantyl)-2-chloroacetamide (N-ACA) is a critical electrophilic intermediate, most notably utilized in the synthesis of DPP-4 inhibitors like Vildagliptin .[1] Its structure combines a lipophilic adamantane "cage" with a reactive
While the adamantyl group provides steric bulk and stability to the amide bond itself, the C-Cl bond is the Achilles' heel .[1] It is an alkylating motif designed to react with nucleophiles (like the pyrrolidine nitrogen in Vildagliptin synthesis). Consequently, it is inherently susceptible to unwanted nucleophilic attacks—primarily from moisture (hydrolysis) and light-induced radical cleavage.[1]
This guide provides an autonomous, evidence-based system for preserving the integrity of N-ACA.
Module 1: Critical Storage Protocols
The following matrix defines the "Golden Rules" for storage. These are not suggestions; they are requirements to prevent the formation of the primary impurity: N-(1-adamantyl)-2-hydroxyacetamide .[1]
Storage Matrix
| Parameter | Specification | Scientific Rationale |
| Temperature | Low temperature kinetically inhibits the | |
| Atmosphere | Inert (Argon/Nitrogen) | The compound is hygroscopic . Atmospheric moisture acts as a nucleophile, displacing the chloride to form the hydroxy-impurity and HCl.[1] |
| Container | Amber Glass | Halogenated compounds are photosensitive. UV light can cleave the C-Cl bond via homolysis, generating radicals that lead to yellowing (oxidation).[1] |
| Closure | PTFE-lined Cap | Avoid standard polyethylene liners if storing for |
Module 2: Troubleshooting & Diagnostics (FAQ)
Q1: The white powder has turned faint yellow. Is it still usable?
Status: Caution / Purify
-
Cause: This indicates photo-oxidation or trace HCl release .[1] When the C-Cl bond degrades, it releases
which can form HCl in the presence of moisture, catalyzing further amide hydrolysis or oxidation of the amine traces.[1] -
Action: Check pH of a 5% aqueous/methanolic suspension. If
, significant degradation has occurred. Recrystallization is required (see Module 3).
Q2: I see a new peak in LC-MS at [M-18+18] or [M+16]?
Status: Critical Failure
-
Identity: The mass shift corresponds to the conversion of
(Mass ~35) to (Mass ~17).[1]-
Reaction:
[1]
-
-
Cause: Moisture ingress during storage.
-
Resolution: This impurity is difficult to remove in downstream coupling reactions because the
group is nucleophilic and can cause side reactions.[1] Discard batch or rigorously recrystallize.
Q3: The compound is not dissolving in my reaction solvent (THF/DCM).
Status: Operational Issue
-
Cause: While N-ACA is soluble in DCM and THF, the adamantyl group promotes strong crystal lattice packing (high melting point ~113-115°C).[1]
-
Action: Gentle warming (
) is often required to break the lattice energy.[1] Do not sonicate for extended periods without temperature control, as local heating can trigger degradation.
Module 3: Recovery & Protocols
Workflow: Degradation Pathways
The following diagram illustrates the specific chemical risks associated with N-ACA.
Figure 1: Primary degradation pathways.[1] The red path (Hydrolysis) is the most common failure mode in non-desiccated storage.[1]
Protocol: Recrystallization (Purification)
If purity drops below 98% or yellowing occurs, use this validated method [1, 2].
-
Solvent System: Methanol (MeOH) is the preferred solvent for obtaining high-quality crystals.[1] Alternatively, a Dichloromethane/Hexane system can be used.
-
Dissolution:
-
Place crude N-ACA in a flask.
-
Add minimal Methanol at room temperature.
-
Heat gently to near boiling (
) until fully dissolved.
-
-
Filtration (Optional): If insoluble particles (dust/polymerized material) remain, perform a hot filtration.
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.[6]
-
Transfer to
fridge for 4 hours. -
Do not crash cool (e.g., dry ice/acetone) as this traps impurities in the crystal lattice.
-
-
Collection: Filter the white needles/plates and wash with cold (
) Methanol. Dry under high vacuum to remove solvent traces.
Protocol: Quality Control (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
).[1] -
Mobile Phase A:
Formic Acid in Water. -
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 90% B over 15 minutes. (High organic start required due to Adamantane lipophilicity).
-
Detection: UV at 210 nm (Amide bond absorption; C-Cl is weak).[1]
Module 4: Handling Decision Tree
Use this logic flow before using stored material in critical synthesis (e.g., Vildagliptin coupling).
Figure 2: Pre-synthesis decision logic to ensure reagent integrity.
References
-
Onajole, O. K., et al. (2011).[3] N-(Adamantan-1-yl)-2-chloroacetamide. Acta Crystallographica Section E. Link[1]
-
Wang, A., et al. (2014). An Economical and Facile Method to Synthesize Vildagliptin. Asian Journal of Chemistry. Link
-
PubChem. (n.d.).[3] this compound (Compound Summary). National Library of Medicine. Link[1]
-
Echemi. (2024). N-1-Adamantyl-2-chloroacetamide Properties and Suppliers. Link
Sources
- 1. CN110590632A - Preparation method of vildagliptin intermediate - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. N-1-Adamantyl-2-chloroacetamide | C12H18ClNO | CID 64161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. N-(1-Adamantylmethyl)-2-chloroacetamide|CAS 81099-48-1 [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Multifunctional Adamantane Derivatives
Welcome to the technical support center for the synthesis of multifunctional adamantane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of incorporating the unique adamantane scaffold into their target molecules. The rigid, three-dimensional structure of adamantane offers remarkable advantages in drug design, including enhanced lipophilicity, metabolic stability, and precise vectoring of functional groups.[1][2][3][4] However, these same properties present significant synthetic challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory. The advice herein is grounded in established chemical principles and field-proven insights to help you overcome synthetic hurdles and accelerate your research.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My adamantane functionalization reaction is producing a mixture of regioisomers (e.g., 1-substituted vs. 2-substituted). How can I improve selectivity for the bridgehead (tertiary) position?
A1: Achieving regioselectivity is one of the most common challenges in adamantane chemistry. The core of the issue lies in the differential reactivity of the C-H bonds. The adamantane cage has four equivalent tertiary C-H bonds at the bridgehead positions and twelve equivalent secondary C-H bonds at the bridge positions.[5]
Causality:
-
Electronic Effects: Tertiary carbocations and radicals are significantly more stable than their secondary counterparts. Reactions proceeding through these intermediates, such as electrophilic substitutions (e.g., bromination) or radical abstractions, will inherently favor the bridgehead position.[5][6] The bond dissociation energy for a tertiary C-H bond is lower than for a secondary one (approx. 96 kcal/mol vs. 99 kcal/mol), making it easier to break.[5][6]
-
Steric Hindrance: While the bridgehead positions are electronically favored, they can be sterically shielded by the cage structure, especially with bulky reagents. However, for many common reagents, this is less of a factor than the electronic preference.
Troubleshooting & Solutions:
-
Favor Radical or Carbocationic Pathways: Employ reaction conditions known to generate these intermediates.
-
Electrophilic Bromination: Using neat bromine, often with a Lewis acid catalyst, is a classic method that strongly favors the formation of 1-bromoadamantane due to the stability of the intermediate adamantyl cation.[7]
-
Photochemical C-H Activation: Modern methods using photoredox and hydrogen-atom transfer (HAT) catalysis can offer excellent selectivity for the tertiary C-H bonds under mild conditions.[8][9] These methods generate a tertiary radical selectively, which can then be trapped by a variety of partners.
-
-
Catalyst Selection: The choice of catalyst is critical for selectivity. For instance, in photocatalytic C-H functionalization, different HAT catalysts can exhibit different selectivities. It is crucial to consult the literature for catalysts specifically optimized for adamantane functionalization.[8][9]
-
Directed C-H Functionalization: If you have a pre-existing functional group on the adamantane core, it can be used to direct subsequent functionalization to a specific position, including the otherwise less reactive secondary positions.[10]
Workflow: Improving Bridgehead Selectivity
Below is a decision-making workflow for optimizing the regioselectivity of your reaction.
Caption: Troubleshooting workflow for poor regioselectivity.
Q2: My reaction yield is very low when trying to introduce a second or third functional group. What's causing this and how can I fix it?
A2: Low yields in polyfunctionalization attempts often stem from a combination of steric hindrance and deactivation of the adamantane core.
Causality:
-
Steric Hindrance: The adamantane cage is bulky. An existing substituent can physically block the approach of reagents to other positions on the scaffold. This effect is particularly pronounced when trying to functionalize adjacent (1,2) positions.[11][12]
-
Electronic Deactivation: If the first functional group you introduced is electron-withdrawing (e.g., -COOH, -NO2, -Br), it will destabilize the formation of a carbocation or radical intermediate at another position on the cage. This "deactivating" effect increases the energy barrier for subsequent functionalization steps, leading to lower yields and requiring harsher reaction conditions.
Troubleshooting & Solutions:
-
Change the Order of Synthesis: If possible, introduce electron-donating or less sterically demanding groups first.
-
Use a Linker/Spacer: If a functional group has low reactivity when directly attached to the bridgehead, consider introducing a short carbon spacer (e.g., an ethylene group) to move it away from the bulky cage.[13]
-
Employ Orthogonal Protecting Groups: For the synthesis of multifunctional derivatives where different groups need to be manipulated independently, a robust protecting group strategy is essential.[14][15] This allows you to mask a reactive group while another part of the molecule is modified, preventing unwanted side reactions.
Table 1: Common Protecting Groups for Adamantane Derivatives
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality Notes |
| Amine (-NH2) | Boc (tert-Butoxycarbonyl) | Boc₂O, base (e.g., TEA, DMAP) | Strong acid (e.g., TFA, HCl) | Stable to bases, hydrogenation. |
| Amine (-NH2) | Cbz (Carboxybenzyl) | Cbz-Cl, base | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acidic/basic conditions. |
| Carboxylic Acid (-COOH) | Methyl/Ethyl Ester | MeOH/EtOH, Acid catalyst | Saponification (NaOH, LiOH) | Stable to mild acid, hydrogenation. |
| Alcohol (-OH) | TBDMS (tert-Butyldimethylsilyl) | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) | Labile to acid; stable to base. |
This table provides a general overview; specific conditions should be optimized for your substrate.
Q3: I'm struggling to purify my adamantane derivative. It's either insoluble or co-elutes with impurities during column chromatography.
A3: Purification is a significant challenge due to the high lipophilicity and often high crystallinity and low solubility of adamantane derivatives. [1] Their non-polar nature means they travel quickly on silica gel, often co-eluting with non-polar byproducts.
Causality:
-
High Lipophilicity: The hydrocarbon cage leads to poor solubility in polar solvents and strong retention in reverse-phase chromatography but weak retention on normal-phase silica.[1][4]
-
Symmetry and Crystallinity: The high symmetry of many adamantane derivatives can lead to high lattice energy, making them difficult to dissolve for recrystallization or for loading onto a column.
Troubleshooting & Solutions:
-
Recrystallization: This is often the most effective method for purifying crystalline adamantane compounds.
-
Solvent Selection: The key is finding a solvent system where the compound is soluble when hot but poorly soluble when cold.[16][17] A good starting point is often a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar "anti-solvent" (like hexanes or heptane).[18]
-
Procedure: Dissolve the crude product in a minimum amount of the hot polar solvent, then slowly add the non-polar anti-solvent until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[18]
-
-
Column Chromatography:
-
Solvent System: Use a low-polarity mobile phase (e.g., hexanes with 1-5% ethyl acetate or dichloromethane) and increase the polarity very gradually.[16][18]
-
Dry Loading: To avoid streaking and improve separation, dissolve your crude product in a strong solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to dryness. This dry powder can then be carefully loaded onto the top of your column.[18]
-
-
Derivative Formation: In some cases, it may be easier to purify a derivative. For example, if you have a carboxylic acid, you could convert it to a methyl ester for chromatography and then hydrolyze it back to the acid in a subsequent step.
Part 2: Frequently Asked Questions (FAQs)
Q: What is the most reliable method for synthesizing a 1,2-disubstituted adamantane?
A: Direct C-H functionalization to create a 1,2-disubstituted pattern is extremely challenging due to the lower reactivity of the secondary C-H bonds.[10] The most successful strategies often involve building the adamantane framework from a bicyclic precursor that already contains the desired substitution pattern.[10][12] For example, cyclization of specific bicyclo[3.3.1]nonane derivatives can yield 1,2-disubstituted adamantanes.[12] This approach offers much greater control over the stereochemistry, which is crucial as all 1,2-disubstituted adamantanes are chiral.[12]
Q: How can I synthesize an enantiomerically pure chiral adamantane derivative?
A: The synthesis of chiral, enantiopure adamantane derivatives is a key area in medicinal chemistry.[19][20] There are two primary approaches:
-
Chiral Resolution: A racemic mixture of a functionalized adamantane (e.g., an amine or carboxylic acid) is reacted with a chiral resolving agent to form diastereomeric salts. These salts can then be separated by fractional crystallization, followed by removal of the chiral auxiliary.
-
Asymmetric Synthesis: This involves using a chiral catalyst or auxiliary to induce stereoselectivity during the synthesis. For derivatives constructed via total synthesis, chiral building blocks can be incorporated early in the synthetic sequence to establish the desired stereochemistry.[12][19]
Q: Are there milder alternatives to using neat bromine for bridgehead functionalization?
A: Yes. While effective, neat bromine is highly corrosive and toxic. Milder and more selective methods have been developed:
-
N-Bromosuccinimide (NBS): Often used with a radical initiator, NBS can provide 1-bromoadamantane, though selectivity can sometimes be an issue.
-
Photocatalysis: As mentioned in the troubleshooting section, dual catalytic systems involving an iridium or organic photocatalyst and a HAT catalyst can functionalize the tertiary C-H bond under visible light with high selectivity and functional group tolerance.[5][9] This method allows for the introduction of alkyl, aryl, and other groups directly onto the bridgehead.
Part 3: Key Experimental Protocols
Protocol 1: Electrophilic Bromination for 1-Bromoadamantane
This protocol describes the classic, high-yield synthesis of 1-bromoadamantane, a key starting material for many other derivatives.[7][21]
Materials:
-
Adamantane
-
Liquid Bromine (Br₂)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a well-ventilated fume hood, place adamantane (e.g., 30g) in a round-bottom flask.
-
Caution: Carefully add liquid bromine (e.g., 24 mL) to the flask. The reaction is exothermic.
-
Heat the reaction mixture to 85°C and maintain for 6 hours under reflux.
-
Increase the temperature to 110°C and continue the reaction for an additional 3 hours to drive it to completion.[21]
-
Allow the reaction to cool to room temperature. The excess bromine can be quenched carefully with a sodium thiosulfate solution.
-
The product can be isolated by extraction with a non-polar solvent (e.g., dichloromethane) and purified by recrystallization from methanol or by distillation.
Expected Yield: ~90-95%
Protocol 2: Microwave-Assisted Ritter Reaction for N-(1-Adamantyl)acetamide
This protocol provides a rapid and efficient synthesis of an adamantyl amide using microwave irradiation.[21]
Materials:
-
Adamantane
-
Concentrated Nitric Acid (HNO₃)
-
Acetonitrile (CH₃CN)
-
Microwave reactor vial
-
Ice water bath
Procedure:
-
In a microwave-safe reaction vessel, slowly add adamantane (e.g., 6.84 g, 0.05 mol) to concentrated nitric acid (21 mL) over 20 minutes with stirring.
-
After the addition is complete, stir the suspension for an additional 30 minutes.
-
Carefully add acetonitrile (29 mL) to the mixture.
-
Seal the vessel and place it in a microwave reactor. Irradiate at 40°C (using a 50W setting) for 3 hours.[21]
-
After the reaction, cool the vessel in an ice water bath.
-
Pour the reaction mixture into 370 mL of ice water and stir for 30 minutes at 0-5°C.
-
Collect the resulting white solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
The product can be further purified by recrystallization from an ethanol/water mixture.
Expected Yield: ~85-90%
General Synthesis and Purification Workflow
The diagram below outlines a typical workflow from starting material to a purified, multifunctional adamantane derivative.
Caption: Generalized workflow for adamantane derivative synthesis.
References
-
Klimova, E. I., et al. (2002). Steric Hindrance as a Mechanistic Probe for Olefin Reactivity. The Journal of Organic Chemistry. Available at: [Link]
- Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks.
-
Winssinger, N., et al. (2008). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC. Available at: [Link]
-
Ivanova, A. A., & Vetrova, A. A. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Biology. Available at: [Link]
-
Hrdina, R., & Císařová, I. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI. Available at: [Link]
-
Dane, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. Available at: [Link]
-
Yang, H.-B., et al. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. Available at: [Link]
- Google Patents. (n.d.). Purification method of adamantane monools. Google Patents.
-
Kumar, M. P., et al. (2025). Various synthetic methods for the preparation of functionalized adamantane compounds. ResearchGate. Available at: [Link]
-
Pharmaffiliates. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery. Pharmaffiliates. Available at: [Link]
-
Shiota, Y., et al. (2003). A theoretical study of reactivity and regioselectivity in the hydroxylation of adamantane by ferrate(VI). PubMed. Available at: [Link]
-
Wiebeler, C., et al. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science. Available at: [Link]
-
Martin, D., & Feceu, A. (2020). Direct radical functionalization methods to access substituted adamantanes and diamondoids. PMC. Available at: [Link]
-
Grillaud, M., & Bianco, A. (2015). Multifunctional adamantane derivatives as new scaffolds for the multipresentation of bioactive peptides. PubMed. Available at: [Link]
-
Rösch, D., et al. (2020). Exhaustive One‐Step Bridgehead Methylation of Adamantane Derivatives with Tetramethylsilane. ResearchGate. Available at: [Link]
-
Popov, I., et al. (2025). Multigram Synthesis of 2-Oxaadamantane and 5-Substituted Derivatives. ChemRxiv. Available at: [Link]
-
Rongyao Chemistry. (2025). How to purify 2 - adamantanone? Blog. Available at: [Link]
-
Zhejiang Rongyao Biotech Co., Ltd. (2025). How to purify 1 - adamantanol? Blog. Available at: [Link]
-
Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. PubMed. Available at: [Link]
-
Yang, H.-B., et al. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis. Available at: [Link]
-
Martin, D., & Feceu, A. (2020). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry. Available at: [Link]
-
Grillaud, M., & Bianco, A. (2015). Multifunctional adamantane derivatives as new scaffolds for the multipresentation of bioactive peptides. ResearchGate. Available at: [Link]
-
Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. Available at: [Link]
-
Hrdina, R., & Císařová, I. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC. Available at: [Link]
-
Kumar, M. P., et al. (2024). Modern Synthetic Strategy for Adamantyl Organometallic Reagents and Functionalization of Adamantyl Frameworks. ResearchGate. Available at: [Link]
-
Grillaud, M., et al. (2014). Synthesis of Functionalized Adamantane Derivatives: (3 + 1)-Scaffolds for Applications in Medicinal and Material Chemistry. ResearchGate. Available at: [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
-
Todd, M., et al. (2025). Synthesis of noradamantane building blocks. Organic Chemistry Frontiers. Available at: [Link]
-
Kumar, M. P., et al. (2024). A Comprehensive Review on Selective Catalytic Methods for Functionalization of Adamantane Scaffolds. Semantic Scholar. Available at: [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis. PubMed. Available at: [Link]
-
Isidro-Llobet, A., et al. (n.d.). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Available at: [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. connectsci.au [connectsci.au]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. media.neliti.com [media.neliti.com]
- 16. How to purify 2 - adamantanone? - Blog [sinoshiny.com]
- 17. How to purify 1 - adamantanol? - Blog [rongyaobio.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of N-(1-Adamantyl)-2-chloroacetamide and Other Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel antitubercular agents with unique mechanisms of action. Among the promising candidates, N-(1-Adamantyl)-2-chloroacetamide has garnered interest due to the established antimicrobial properties of the adamantane scaffold. This guide provides a comprehensive comparison of this compound with the first-line antitubercular drugs, isoniazid and rifampicin, as well as the advanced clinical candidate SQ109, which also features an adamantane moiety.
Introduction to this compound
This compound is a synthetic compound that combines the rigid, lipophilic adamantane cage with a reactive chloroacetamide group. Adamantane derivatives have a history in antiviral therapeutics and have more recently been explored for their potential against tuberculosis, with some showing potent activity against Mtb with Minimum Inhibitory Concentrations (MICs) below 0.1 µg/mL.[1][2] The rationale behind its design lies in the potential for the adamantyl group to facilitate cell entry and interaction with mycobacterial targets, while the chloroacetamide moiety can act as a reactive functional group.
Mechanism of Action: A Comparative Overview
A crucial aspect of any new antimicrobial agent is a novel mechanism of action that can overcome existing resistance pathways. Here, we compare the known or proposed mechanisms of our compounds of interest.
This compound: A Multi-Target Approach
The precise molecular target of this compound in M. tuberculosis has not been definitively elucidated. However, preliminary studies suggest that its antimycobacterial effect stems from the broad inhibition of essential macromolecule synthesis, including DNA, RNA, and proteins. This multi-pronged attack is thought to effectively halt the growth and proliferation of the bacteria. The lipophilic nature of the adamantane group may facilitate its accumulation within the lipid-rich mycobacterial cell wall, enhancing its efficacy and selectivity.
Proposed Mechanism of this compound
Caption: Proposed mechanism of this compound against M. tuberculosis.
Comparator Antitubercular Agents
-
Isoniazid (INH): A cornerstone of tuberculosis therapy, isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form then inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.
-
Rifampicin (RIF): This bactericidal antibiotic functions by inhibiting the bacterial DNA-dependent RNA polymerase, thereby preventing the transcription of DNA into RNA and halting protein synthesis.
-
SQ109: A more recent adamantane-containing compound that has progressed to clinical trials. Its primary target is MmpL3, a transporter protein essential for the translocation of trehalose monomycolate, a precursor for mycolic acid synthesis. SQ109 is also reported to disrupt the proton motive force and inhibit menaquinone biosynthesis. Adamantyl ureas, a class to which SQ109 is related, have shown potent activity against M. tuberculosis with MICs below 0.1 µg/mL.[1]
Comparative Efficacy: In Vitro Activity
| Compound | Target | MIC against M. tuberculosis H37Rv (µg/mL) |
| This compound | DNA, RNA, and Protein Synthesis (Proposed) | Data not available |
| Isoniazid | Mycolic Acid Synthesis | 0.02 - 0.4 |
| Rifampicin | RNA Polymerase | 0.1 - 1.0 |
| SQ109 | MmpL3 Transporter | 0.2 - 0.78 |
Cytotoxicity and Therapeutic Index
A critical parameter in drug development is the assessment of a compound's toxicity to mammalian cells. This is often expressed as the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes the death of 50% of the cells in a culture. The therapeutic index (TI), calculated as the ratio of CC50 to the effective dose (or in vitro, the MIC), provides an indication of the drug's safety margin.
While specific cytotoxicity data for this compound is not available, studies on other chloroacetamide compounds have indicated a potential for cytotoxicity through the generation of reactive oxygen species (ROS). Further investigation into the cytotoxicity of this compound is warranted to determine its therapeutic potential. For comparison, the cytotoxicity of other adamantane derivatives has been evaluated against various cell lines, including Vero cells, which are derived from the kidney of an African green monkey and are commonly used in cytotoxicity studies.[3]
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential.
Synthesis of this compound
A common synthetic route involves the reaction of amantadine hydrochloride with chloroacetyl chloride.
Step-by-Step Protocol:
-
Dissolve amantadine hydrochloride (e.g., 4 g, 26.5 mmol) in dichloromethane (40 ml).[4]
-
Slowly add chloroacetyl chloride (e.g., 2.987 g, 26.5 mmol) to the solution.[4]
-
Gently reflux the reaction mixture for 2 hours.[4]
-
Filter the reaction mixture and concentrate the resulting solution in vacuo.[4]
-
The crude product can be purified using silica gel chromatography.[4]
Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound against M. tuberculosis can be determined using the Microplate Alamar Blue Assay (MABA).
Step-by-Step Protocol:
-
Prepare a culture of M. tuberculosis H37Ra to mid-log phase.[5]
-
Add 100 µL of the bacterial suspension (approximately 5 × 10^4 CFUs) to each well of a 96-well microplate.[5]
-
Add serial dilutions of the test compound to the wells. Include a negative control (DMSO) and a positive control (e.g., rifampicin).[5]
-
Seal the plates and incubate at 37°C for 6 days.[5]
-
Add a 10% (v/v) solution of Alamar Blue to each well.[5]
-
The anti-Mtb effect is determined by a color change from blue (no growth) to pink (growth). The MIC is the lowest concentration of the compound that prevents this color change.[5]
Cytotoxicity Assay
The cytotoxicity of a compound on mammalian cells can be assessed using the MTT assay.
Step-by-Step Protocol:
-
Seed Vero cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new antitubercular agents. Its proposed multi-target mechanism of action could be advantageous in combating drug-resistant strains. However, a significant gap in the current knowledge is the lack of direct comparative data on its efficacy and toxicity. Future research should prioritize the determination of the MIC of this compound against various strains of M. tuberculosis, including multidrug-resistant isolates. Furthermore, comprehensive cytotoxicity studies are essential to establish its therapeutic index. Elucidating its precise molecular target(s) will be crucial for understanding its mechanism of action and for guiding future drug optimization efforts. The insights gained from such studies will be invaluable for the drug development community in the ongoing fight against tuberculosis.
References
-
Structural isomerisation affects the antitubercular activity of adamantyl-isoxyl adducts. National Institutes of Health. [Link]
-
N-(Adamantan-1-yl)-2-chloroacetamide. National Institutes of Health. [Link]
-
Evaluation of anti-Mycobacterium tuberculosis activity of Campomanesia adamantium (Myrtaceae). ResearchGate. [Link]
-
Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]
-
Summary of cytotoxic effects (IC 50 , µg/mL) in three cancer cell lines... ResearchGate. [Link]
-
Naïve Bayesian Models for Vero Cell Cytotoxicity. National Institutes of Health. [Link]
-
Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. National Institutes of Health. [Link]
-
Screening of Actinobacteria for Anti-TB Activity by Microplate Alamar Blue Assay (MABA). ResearchGate. [Link]
-
The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line. National Institutes of Health. [Link]
-
Screening a library of 1600 adamantyl ureas for anti-Mycobacterium tuberculosis activity in vitro and for better physical chemical properties for bioavailability. National Institutes of Health. [Link]
-
chloroacetamide. Organic Syntheses. [Link]
-
Investigating the Toxicity of Compounds Yielded by Staphylococci on Vero Cells. MDPI. [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
-
Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. Brieflands. [Link]
-
Cytotoxic (IC50 in µM) activity results of 1-6 against mammalian cells. ResearchGate. [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. National Institutes of Health. [Link]
-
Medicinal plants from Saudi Arabia and Indonesia: In vitro cytotoxicity evaluation on Vero and HEp-2 cells. Academic Journals. [Link]
-
Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts. SpringerLink. [Link]
-
Cytotoxicity of Biologically Synthesized Silver Nanoparticles in MDA-MB-231 Human Breast Cancer Cells. National Institutes of Health. [Link]
-
MIC of Delamanid (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration. National Institutes of Health. [Link]
-
In-Vitro Cytotoxicity Activity of Some Selected Ethanomedicinal Plants Against Vero Cell Line. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]
-
Natural Polymorphisms in Mycobacterium tuberculosis Conferring Resistance to Delamanid in Drug-Naive Patients. National Institutes of Health. [Link]
Sources
- 1. Structural isomerisation affects the antitubercular activity of adamantyl-isoxyl adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening a library of 1,600 adamantyl ureas for anti-Mycobacterium tuberculosis activity in vitro and for better physical chemical properties for bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-(Adamantan-1-yl)-2-chloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Steric & Lipophilic Control in Covalent Probes: N-(1-Adamantyl) vs. N-(2,6-Dimethylphenyl) Chloroacetamide
[1][2]
Executive Summary
This guide compares N-(1-Adamantyl)-2-chloroacetamide (Ad-Cl) and N-(2,6-Dimethylphenyl)chloroacetamide (Dmp-Cl) .[1][2] While both share the
-
Ad-Cl functions as a Hydrophobic Anchor Probe .[1][2][3] Its adamantyl cage drives binding into deep, lipophilic pockets (e.g., P2X7 receptors, 11
-HSD1), making it an ideal scaffold for Targeted Covalent Inhibitors (TCIs) where slow, specific reactivity is required.[1][2] -
Dmp-Cl functions as a Sterically-Shielded Electrophile .[1][2][3] It serves as the critical intermediate for xylidine-based anesthetics (Lidocaine) and chloroacetanilide herbicides.[1] Its reactivity is governed by the "Ortho-Effect," where the 2,6-dimethyl groups twist the amide bond, modulating its electrophilicity and preventing rapid hydrolysis.[2]
Part 1: Physicochemical & Structural Analysis[1][2][3]
The distinct behaviors of these molecules stem from the "Diamondoid" nature of the adamantyl group versus the "Planar Aromatic" nature of the xylyl group.
Structural Comparison Table
| Feature | This compound (Ad-Cl) | N-(2,6-Dimethylphenyl)chloroacetamide (Dmp-Cl) |
| Structure | Rigid, 3D Tricyclic Cage ( | Planar Aromatic Ring with Ortho-Methyls |
| Steric Profile | Globular Bulk: High volume, blocks deep access.[1][2] | Directional Block: 2,6-methyls block perpendicular approach.[1][2][3] |
| Electronic Effect | Inductive Donor (+I): Alkyl group donates e- to Nitrogen.[1][2][3] | Resonance Withdraw (-R): Phenyl ring competes for N lone pair.[1][2][3] |
| LogP (Est.) | ~2.8 - 3.2 (Highly Lipophilic) | ~2.0 - 2.4 (Moderately Lipophilic) |
| Primary Utility | Ion Channel Blockers, Enzyme Inhibitors | Anesthetic Synthesis, Herbicides |
| CAS No. | 4205-56-3 | 1131-01-7 |
Mechanistic Insight: The "Warhead" Tuning
The reactivity of the
-
Dmp-Cl (Electronic Activation): The phenyl ring withdraws electron density from the amide nitrogen via resonance. This makes the nitrogen a poorer donor to the carbonyl oxygen.[3] Consequently, the carbonyl becomes more electron-withdrawing, pulling density from the
-carbon ( ).[1][2]-
Result: The
-carbon is more electrophilic (electron-deficient) than in alkyl-amides.[1][2] -
Counter-Balance: The 2,6-dimethyl groups physically block the nucleophile's approach.[2] This creates a "Goldilocks" zone where the molecule is reactive enough to modify targets but stable enough to exist in vivo (or as a drug intermediate).[3]
-
-
Ad-Cl (Electronic Deactivation): The adamantyl group is an electron donor.[1][2] It stabilizes the amide resonance, making the carbonyl less withdrawing.
Part 2: Biological Activity & Applications[1][2][5][6]
Ad-Cl: Targeting the Hydrophobic Pocket (P2X7 & 11 -HSD1)
The adamantyl group is a privileged scaffold in medicinal chemistry known as a "lipophilic bullet."[1][2]
-
P2X7 Receptor Antagonism: The P2X7 receptor, an ATP-gated ion channel involved in inflammation, has a large hydrophobic allosteric pocket.[2] Adamantane derivatives (like AZ11645373) bind here.[1][3][5] Ad-Cl acts as a reactive probe for this site.[1][2][3]
-
11
-HSD1 Inhibition: Ad-Cl derivatives have been explored as inhibitors for 11 -hydroxysteroid dehydrogenase type 1, an enzyme involved in cortisol metabolism.[1][2] The adamantyl group mimics the steroid core, positioning the warhead to react with the catalytic site.
Dmp-Cl: The Lidocaine Precursor & Herbicidal Activity[1][2]
-
Lidocaine Synthesis: Dmp-Cl is the direct precursor to Lidocaine.[2][3] It reacts with diethylamine.[3][7][9] The steric hindrance of the 2,6-dimethyl groups is crucial for Lidocaine's pharmacokinetics—it protects the amide bond from rapid enzymatic hydrolysis by amidases in the blood, extending the anesthetic's duration of action.
-
Herbicidal Activity (Chloroacetanilides): Compounds structurally related to Dmp-Cl (e.g., Metolachlor) inhibit Very Long Chain Fatty Acid (VLCFA) elongases in plants.[1][2] Dmp-Cl itself shows baseline activity in this pathway, disrupting cell division in germinating weeds.[1][2]
Part 3: Visualizing the Mechanism
The following diagram illustrates the divergent pathways of these two compounds: Ad-Cl relies on Affinity-Driven modification, while Dmp-Cl relies on Sterically-Controlled modification.[1][2]
Figure 1: Comparative mechanistic pathways. Ad-Cl utilizes the adamantyl group for binding affinity, while Dmp-Cl utilizes the xylyl group to tune electrophilicity and metabolic stability.[2]
Part 4: Experimental Protocols
Protocol A: Synthesis of Dmp-Cl (Lidocaine Intermediate)
This protocol demonstrates the synthesis of Dmp-Cl, highlighting the solubility differences driven by the aromatic ring.[2]
Reagents: 2,6-Dimethylaniline (2,6-Xylidine), Chloroacetyl chloride, Glacial Acetic Acid, Sodium Acetate.[1][10]
-
Preparation: Dissolve 2,6-dimethylaniline (0.05 mol) in glacial acetic acid (25 mL). Cool to 10°C.[3]
-
Acylation: Add chloroacetyl chloride (0.06 mol) dropwise over 15 minutes. Note: The reaction is exothermic.
-
Buffering: Add a saturated solution of sodium acetate (50 mL) to neutralize the HCl generated.
-
Precipitation: Stir for 30 minutes. The Dmp-Cl will precipitate as a white solid due to the "Ortho-Effect" reducing water solubility.[1][2]
-
Isolation: Filter the precipitate and wash with cold water.[3]
-
Recrystallization: Recrystallize from ethanol/water.
Protocol B: Kinetic Reactivity Assay (GSH Alkylation)
This assay quantitatively compares the electrophilicity (
Principle: Measure the depletion of the parent compound or the appearance of the GSH-adduct over time using HPLC or NMR.
-
Stock Solutions:
-
Prepare 10 mM stocks of Ad-Cl and Dmp-Cl in DMSO.
-
Prepare 20 mM stock of reduced L-Glutathione (GSH) in Phosphate Buffer (pH 7.4).
-
-
Reaction Initiation:
-
Monitoring:
-
Analysis:
-
Calculation:
Part 5: References
-
Gowda, B. T., et al. (2007).[3][12] "Crystal structure of 2-chloro-N-(2,6-dimethylphenyl)acetamide." National Institutes of Health (PMC).[3]
-
Onajole, O. K., et al. (2011).[3] "N-(Adamantan-1-yl)-2-chloroacetamide."[1][2] Acta Crystallographica Section E.
-
Honore, P., et al. (2006).[3][13] "A-740003, a novel and selective P2X7 receptor antagonist."[3] Journal of Pharmacology and Experimental Therapeutics.
-
Reilly, T. J. (1999).[1][3] "The Synthesis of Lidocaine." Journal of Chemical Education.
-
Backus, K. M., et al. (2016).[3] "Proteome-wide covalent ligand discovery in native biological systems." Nature.[1][3] [1]
Sources
- 1. 1131-01-7 CAS MSDS (2-Chloro-N-(2,6-dimethylphenyl)acetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]
- 3. Chloroacet-2,6-xylidide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(Adamantan-1-yl)-2-chloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cerritos.edu [cerritos.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. wuxibiology.com [wuxibiology.com]
- 9. METHOD FOR PREPARING LIDOCAINE INTERMEDIATE α-CHLOROACETYL-2,6-DIMETHYLANILINE AND LIDOCAINE WITHOUT ADDING ADDITIONAL ALKALI - Patent WO-2021159754-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Chloro-N-(2,6-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Solvolysis Rate & Mechanism: 1-Adamantyl Chloroformate vs. Chlorothioformate
[1][2][3][4][5][6][7][8]
Executive Summary
For researchers in physical organic chemistry and drug development, the choice between 1-adamantyl chloroformate and its thio-analog represents a choice between fragmentation-driven reactivity and stabilized ionization .[1][2]
-
1-Adamantyl Chloroformate (1-AdOCOCl): Dominated by solvolysis-decomposition .[1][2][4][5][6][7] The instability of the bridgehead chloroformate leads to rapid loss of
, funneling the reaction almost exclusively through the 1-adamantyl carbocation ( ).[1][2] -
1-Adamantyl Chlorothioformate (1-AdSCOCl): Exhibits dual reaction channels .[1][2][4][5][6] The presence of sulfur stabilizes the acylium intermediate, allowing a competition between forming the carboxylium ion
and the standard carbocation ( ) via COS loss.[1][2]
This guide details the kinetic evidence separating these pathways.
Mechanistic Divergence
The 1-adamantyl moiety imposes strict steric constraints.[1][2] Backside nucleophilic attack (
1-Adamantyl Chloroformate (1-AdOCOCl)
The solvolysis of 1-AdOCOCl is characterized by the rapid fragmentation of the leaving group.[1][2]
-
Pathway: Ionization leads to a transient ion pair that rapidly loses carbon dioxide (
).[1][2] -
Product Distribution: The vast majority of products are derived from the 1-adamantyl cation (e.g., 1-adamantyl ethers or 1-adamantyl chloride via ion-pair return).[1][2]
-
Key Insight: The rate-determining step is often the ionization of the C-Cl bond, but the "solvolysis" is effectively a decomposition.[1][2]
1-Adamantyl Chlorothioformate (1-AdSCOCl)
The thio-derivative introduces the ability to sustain the acyl structure.[1][2]
-
Pathway A (Ionization-Decomposition): Similar to the chloroformate, forming
and releasing carbonyl sulfide (COS).[1][2] -
Pathway B (Carboxylium Ionization): Formation of the stable
cation.[1][2] The sulfur atom provides resonance stabilization that oxygen cannot match in this specific cage configuration, preventing immediate fragmentation.[2]
Visualizing the Pathways
The following diagram illustrates the bifurcation in mechanism between the Oxygen (O) and Sulfur (S) variants.[1][2]
Caption: Mechanistic bifurcation. 1-AdOCOCl funnels to the carbocation via
Kinetic Data Comparison
The quantitative differences are best understood through the Grunwald-Winstein (G-W) equation, which correlates solvolysis rates (
Since the adamantyl group blocks nucleophilic attack, the sensitivity to solvent nucleophilicity (
Sensitivity Parameters ( -values)
The
| Parameter | 1-AdOCOCl (Chloroformate) | 1-AdSCOCl (Chlorothioformate) | Interpretation |
| Dominant Mechanism | Solvolysis-Decomposition | Dual: Ionization + Decomposition | S-analog retains acyl bond longer.[1][2] |
| ~0.5 - 0.6 | 0.47 - 0.64 | Both show moderate sensitivity, typical of chloroformates where charge is delocalized.[1][2] | |
| N/A (Rapid Decomp) | 1.35 | Low isotope effect confirms ionization (not bimolecular).[1][2] | |
| Product Selectivity | 1-Ad-OR (Ethers) | Mix: 1-Ad-SCO-OR + 1-Ad-OR | 1-AdSCOCl yields thio-carbonates in specific solvents.[1][2] |
Solvent Effects[1][2]
Experimental Protocol: Kinetic Measurement
To replicate these findings or test new derivatives, use the following self-validating protocol.
Materials
-
Substrate: 1-Adamantyl chlorothioformate (Sigma-Aldrich or synthesized via phosgenation of 1-adamantanethiol).[1][2]
-
Solvents: Methanol, Ethanol, TFE (2,2,2-trifluoroethanol), and binary mixtures with water.[1][2][8] Note: Solvents must be anhydrous or strictly defined aqueous mixtures.
-
Detection: Conductometry (monitoring
production).
Step-by-Step Methodology
-
Preparation: Prepare a stock solution of the substrate in acetonitrile (
). -
Equilibration: Place
of the target solvent (e.g., 80% EtOH) in a conductivity cell with magnetic stirring. Thermostat to .[1][2] -
Initiation: Inject
of stock substrate. Final concentration .[1][2] -
Data Logging: Record conductivity (
) at 10-second intervals. -
Product Analysis (Crucial for 1-AdSCOCl):
References
-
Park, K. H., Seong, M. H., Kyong, J. B., & Kevill, D. N. (2021).[1][2][5][7] Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. International Journal of Molecular Sciences, 22(14), 7394.[1][2][5][7][9]
-
Kevill, D. N., & Weitl, F. L. (1990).[1][2] Solvolysis-decomposition of 1-adamantyl chloroformate: evidence for ion pair return in 1-adamantyl chloride solvolysis.[1][2][3][4][5][6][7] The Journal of Organic Chemistry, 55(14), 4304–4311.[1][2]
-
Grunwald, E., & Winstein, S. (1948).[1][2] The Correlation of Solvolysis Rates. Journal of the American Chemical Society, 70(2), 846–854.[1][2]
-
Kevill, D. N., & D'Souza, M. J. (2014).[1][2][7][10] Influence of Sulfur for Oxygen Substitution in the Solvolytic Reactions of Chloroformate Esters and Related Compounds. International Journal of Molecular Sciences, 15(10), 18310–18332.[1][2][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Guide: Amantadine vs. N-(1-Adamantyl)-2-chloroacetamide (ACA)
This guide provides a technical comparison between Amantadine (the clinical standard) and N-(1-Adamantyl)-2-chloroacetamide (ACA), a critical functionalized intermediate and pharmacological probe.
While Amantadine is a finished pharmaceutical product, ACA represents a "pivot point" in medicinal chemistry—transforming the adamantane scaffold from an ion channel blocker into an enzyme inhibitor (specifically for 11
Executive Summary: The Scaffold Shift
In drug development, the adamantane cage is a "privileged scaffold" due to its lipophilicity and ability to improve the pharmacokinetics of attached moieties.
-
Amantadine (1-aminoadamantane): The parent compound.[1][2] It acts non-covalently as an M2 ion channel blocker (Influenza A) and an NMDA receptor antagonist (Parkinson’s/Dyskinesia).
-
This compound (ACA): The chloroacetylated derivative. It introduces an electrophilic "warhead" (alkyl chloride). While rarely used as a monotherapy due to reactivity, it is the efficacy determinant for synthesizing covalent enzyme inhibitors (e.g., DPP-4 inhibitors like Vildagliptin) and high-potency 11
-HSD1 inhibitors for metabolic syndrome.
Key Insight: Amantadine offers systemic bioavailability for neurological targets. ACA offers chemical reactivity for covalent target engagement or synthetic derivatization.
Technical Comparison: Physicochemical & Biological Profiles
The following data contrasts the parent amine (Amantadine) with the chloroacetamide derivative (ACA).
Table 1: Physicochemical & Reactivity Profile
| Feature | Amantadine (Parent) | This compound (ACA) | Implications for Research |
| Chemical Structure | Primary Amine ( | ACA loses basicity; gains electrophilicity. | |
| LogP (Lipophilicity) | ~2.4 - 2.5 | ~3.1 - 3.4 | ACA is more lipophilic; higher membrane permeability but lower solubility. |
| pKa | ~10.1 (Basic) | Neutral / Weakly Acidic | Amantadine is protonated at physiological pH (cationic); ACA is uncharged. |
| Reactivity | Nucleophile (reacts with electrophiles) | Electrophile (reacts with cysteines/amines) | ACA is used for cysteine scanning or covalent inhibition. |
| Primary Target | M2 Ion Channel / NMDA Receptor | 11 | ACA shifts activity from channel blocking to enzyme inhibition. |
Table 2: Efficacy Comparison by Application
| Application Domain | Amantadine Performance | ACA (or Derivative) Performance |
| Antiviral (Influenza A) | High (Historically). Blocks M2 channel pore.[3] Note: Resistance is now widespread. | Low/Indirect. The amide group prevents effective binding inside the M2 pore, which requires the charged ammonium species. |
| Metabolic (Diabetes) | Negligible. No significant effect on glucose metabolism. | High (Synthetic). ACA is the key intermediate for Vildagliptin (DPP-4 inhibitor) and 11 |
| Neurology (Parkinson's) | Moderate. NMDA antagonism reduces dyskinesia. | Unknown/Toxic. The alkylating potential of the chloro- group makes it unsuitable for chronic CNS therapy without modification. |
Mechanistic Divergence & Pathways
The following diagram illustrates how the chloroacetylation of Amantadine bifurcates its pharmacological utility.
Figure 1: Pharmacological bifurcation. Amantadine acts directly on ion channels, whereas ACA serves as a reactive gateway to enzyme inhibitors (DPP-4, 11
Experimental Protocols
Protocol A: Synthesis of ACA from Amantadine (High-Yield Method)
Context: This protocol converts the nucleophilic amine (Amantadine) into the electrophilic amide (ACA).
Reagents:
-
Amantadine Hydrochloride (1.0 eq)[2]
-
Chloroacetyl chloride (1.1 eq)
-
Dichloromethane (DCM) or Chloroform (Solvent)
-
Triethylamine (TEA) (Base scavenger)
Workflow:
-
Dissolution: Dissolve Amantadine HCl in dry DCM under nitrogen atmosphere.
-
Basification: Add TEA (2.2 eq) dropwise at 0°C to liberate the free amine and scavenge HCl.
-
Acylation: Add Chloroacetyl chloride dropwise over 30 minutes. The exotherm must be controlled (< 5°C) to prevent bis-acylation.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). Amantadine (ninhydrin stain) should disappear.
-
Workup: Wash with 1N HCl (to remove unreacted amine), then saturated NaHCO3, then Brine.
-
Crystallization: ACA typically crystallizes from Hexane/DCM.
Protocol B: 11 -HSD1 Inhibition Assay (Scaffold Efficacy)
Context: To demonstrate the efficacy of ACA-derivatives compared to Amantadine (which is inactive here).
Objective: Measure the inhibition of cortisone to cortisol conversion. System: HEK-293 cells stably transfected with human HSD11B1 gene.
-
Preparation: Seed cells (30,000/well) in 96-well plates.
-
Treatment:
-
Control: Vehicle (DMSO).
-
Reference: Carbenoxolone (Standard inhibitor).
-
Test Arm A: Amantadine (10 nM – 100 µM).
-
Test Arm B: ACA-Derivative (e.g., Adamantyl-acetamide analogs) (10 nM – 100 µM).
-
-
Substrate: Add 200 nM cortisone (labeled with Tritium or using an ELISA readout for Cortisol).
-
Incubation: 2 hours at 37°C.
-
Detection: Measure Cortisol concentration in supernatant.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration].
-
Expected Result: Amantadine
(Inactive). ACA-Derivatives (Highly Potent).
-
Mechanism of Action: Structural Logic
Why does the chloroacetamide modification drastically change efficacy?
Amantadine (The Blocker)
Amantadine functions via Steric and Electrostatic occlusion .
-
Site: M2 Proton Channel (Influenza).[3]
-
Mechanism: The ammonium group (
) mimics the hydronium ion ( ), entering the pore but getting stuck due to the bulky adamantane cage. -
Requirement: A basic amine pKa (~10) is essential for protonation.
ACA (The Inhibitor/Probe)
ACA functions via Hydrophobic Occupancy and Covalent Potential .
-
Site: Enzyme Active Sites (e.g., 11
-HSD1 hydrophobic pocket). -
Mechanism: The amide bond removes the positive charge (preventing M2 channel block). The adamantane cage fits into large lipophilic pockets (S1 subsite of proteases or steroid-binding pockets). The chloro- group allows for Irreversible Binding (if a cysteine is nearby) or serves as a handle to attach polar groups (like the nitrile in Vildagliptin) that interact with catalytic residues.
Figure 2: Mechanistic logic. The loss of charge in ACA abolishes ion channel activity, while the lipophilic/electrophilic nature enables enzyme inhibition.
References
-
Antiviral Mechanisms of Adamantanes: Title: Antivirals Targeting the Surface Glycoproteins of Influenza Virus: Mechanisms of Action and Resistance. Source: MDPI (Viruses), 2021. URL:[Link][4][6]
-
Synthesis of Amantadine via ACA Intermediate: Title: Simple and Economical Process for Producing Amantadine Hydrochloride.[5][7] Source: ACS Omega (NIH PMC), 2022. URL:[Link]
-
Adamantyl Amides as 11
-HSD1 Inhibitors: Title: Adamantyl carboxamides and acetamides as potent human 11 -hydroxysteroid dehydrogenase type 1 inhibitors.[8] Source: Bioorganic & Medicinal Chemistry Letters (PubMed), 2012. URL:[Link] -
Crystal Structure and Synthesis of ACA: Title: N-(Adamantan-1-yl)-2-chloroacetamide. Source: Acta Crystallographica (NIH PMC), 2011. URL:[Link]
-
Metabolic Stabilization of Adamantane Inhibitors: Title: Discovery and Metabolic Stabilization of Potent and Selective 2-Amino-N-(adamant-2-yl) Acetamide 11
-HSD1 Inhibitors.[9] Source: Journal of Medicinal Chemistry, 2012.[10] URL:[Link]
Sources
- 1. thaiscience.info [thaiscience.info]
- 2. Molecular docking, derivatization, characterization and biological assays of amantadine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antivirals Targeting the Surface Glycoproteins of Influenza Virus: Mechanisms of Action and Resistance [mdpi.com]
- 4. N-(Adamantan-1-yl)-2-chloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Double-blind controlled study of central nervous system side effects of amantadine, rimantadine, and chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acs.figshare.com [acs.figshare.com]
- 10. biorxiv.org [biorxiv.org]
Technical Validation Guide: In Vitro Evaluation of N-(1-Adamantyl)-2-chloroacetamide (NACA)
Content Type: Publish Comparison Guide Subject: N-(1-Adamantyl)-2-chloroacetamide (NACA) Classification: Covalent Inhibitor / Alkylating Scaffold Version: 1.0
Executive Summary: The "Lipophilic Warhead" Strategy
This compound (NACA) represents a distinct class of chemotherapeutic candidates that combines a lipophilic carrier (Adamantane) with a reactive electrophile (Chloroacetamide). Unlike traditional reversible inhibitors, NACA functions as a "warhead," designed to form irreversible covalent bonds with nucleophilic cysteine residues on target proteins.[1]
This guide provides a rigorous framework for validating the anticancer potential of NACA. It moves beyond simple toxicity screening to establish a mechanism-based validation system, distinguishing NACA from standard alkylating agents like Cisplatin and non-cytotoxic adamantane derivatives like Amantadine.
Core Value Proposition
-
Enhanced Permeability: The adamantane cage significantly increases lipophilicity (LogP ~2.5–3.0), facilitating passive diffusion across the plasma membrane.
-
Irreversible Inhibition: The chloroacetamide moiety (
) acts as an electrophilic trap for thiols, potentially overcoming drug resistance mechanisms based on efflux pumps.
Comparative Analysis: NACA vs. Alternatives
To objectively assess NACA, it must be benchmarked against a clinical standard (Cisplatin) and a structural control (Amantadine).
Table 1: Physicochemical and Mechanistic Comparison
| Feature | This compound (NACA) | Cisplatin (Standard Care) | Amantadine (Negative Control) |
| Primary Mechanism | Covalent modification of protein thiols (Cys) | DNA cross-linking (Purine bases) | NMDA receptor antagonism / Viral M2 block |
| Binding Type | Irreversible (Alkylation) | Irreversible (Coordination complex) | Reversible |
| Lipophilicity | High (Lipophilic Cage) | Low (Hydrophilic) | Moderate |
| Cellular Target | Cytosolic/Mitochondrial Enzymes (e.g., TrxR, GST) | Nuclear DNA | Ion Channels |
| Resistance Profile | Potential to bypass efflux pumps due to covalent locking | Susceptible to NER repair & efflux (copper transporters) | N/A (Non-cytotoxic to cancer cells typically) |
Mechanistic Validation: The Pathway
The anticancer activity of NACA relies on a specific sequence of events: Lipophilic Entry
Diagram 1: Mechanism of Action (MOA) Flow
Caption: The dual-action pathway of NACA involving membrane permeation followed by irreversible cysteine modification.
Experimental Protocols for Validation
To ensure scientific integrity, the following protocols utilize a self-validating system : every experiment includes a control that confirms the specific contribution of the chloroacetamide warhead versus the adamantane scaffold.
Protocol A: Differential Cytotoxicity Assessment (MTT Assay)
Objective: Determine if the chloroacetamide group is essential for toxicity. Controls:
-
Positive: Cisplatin (known killer).
-
Negative: Amantadine (Adamantane without the chloroacetamide warhead).
-
Vehicle: DMSO (0.1%).
Step-by-Step Workflow:
-
Seeding: Plate A549 (Lung) or MCF-7 (Breast) cancer cells at
cells/well in 96-well plates. Incubate for 24h. -
Preparation: Dissolve NACA in DMSO to create a 100 mM stock. Serial dilute in media to final concentrations (1, 5, 10, 25, 50, 100 µM). Note: Ensure final DMSO < 0.5%.
-
Treatment: Apply NACA, Cisplatin, and Amantadine in triplicate. Incubate for 48h.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Measure Absorbance at 570 nm.
-
Analysis: Calculate IC50 using non-linear regression.
Representative Data Output (Expected):
| Compound | IC50 (A549 Cells) | Interpretation |
|---|---|---|
| NACA | 12.5 ± 2.1 µM | Potent cytotoxicity due to warhead. |
| Amantadine | > 100 µM | Adamantane cage alone is non-toxic. |
| Cisplatin | 8.4 ± 1.5 µM | Standard reference range. |
Protocol B: Covalent Binding Validation (Ellman’s Assay)
Objective: Prove that NACA depletes free thiols (simulating protein binding), unlike Amantadine. This validates the "warhead" theory.
Methodology:
-
Reaction Mix: Incubate NACA (50 µM) with a model peptide containing cysteine (e.g., Glutathione, GSH, 50 µM) in PBS (pH 7.4) for 1 hour at 37°C.
-
Control: Run parallel tubes with Amantadine + GSH and DMSO + GSH.
-
Detection: Add Ellman’s Reagent (DTNB). DTNB reacts with remaining free thiols to produce TNB (yellow, 412 nm).
-
Result: If NACA binds covalently, free GSH decreases, and absorbance at 412 nm drops compared to controls.
Protocol C: Mitochondrial Membrane Potential ( ) Analysis
Objective: Adamantane derivatives often target mitochondria. This assay confirms the pathway of death.
Workflow:
-
Treat cells with NACA (at IC50) for 12h.
-
Stain with JC-1 dye .
-
Flow Cytometry:
-
Healthy cells: Red aggregates (High potential).
-
Apoptotic cells: Green monomers (Depolarized).
-
-
Validation: A shift from Red
Green confirms mitochondrial depolarization, a hallmark of alkylating agent-induced apoptosis.
Visualizing the Validation Workflow
This diagram outlines the decision tree for researchers validating NACA.
Diagram 2: Experimental Logic Flow
Caption: Step-by-step validation logic to confirm NACA efficacy and mechanism.
Expert Commentary & Troubleshooting
Solubility Challenges: The adamantane moiety is highly hydrophobic.
-
Risk:[2] Precipitation in aqueous media at >50 µM.
-
Solution: Pre-dissolve in DMSO. When adding to cell media, vortex immediately. Do not exceed 0.5% v/v DMSO final concentration to avoid solvent toxicity masking the drug effect.
Nucleophilic Competition: Culture media often contains thiols (e.g., FBS proteins).
-
Risk:[2] NACA may bind to serum proteins before reaching the cell.
-
Solution: Perform a "Serum-Free Pulse" (treat for 2 hours in serum-free media, then add serum) to maximize intracellular uptake efficiency.
Target Specificity: While NACA is an effective alkylator, it is "promiscuous" (multi-target).
-
Insight: In drug development, NACA is often used as a Fragment-Based Drug Discovery (FBDD) starting point. The chloroacetamide is the "warhead," and the adamantane is the "anchor." Future optimization involves adding linkers to the adamantane cage to improve specificity for a particular protein (e.g., specific kinases or chaperones).
References
-
BenchChem. (2025).[3] Comparative Biological Activity of Adamantane Derivatives: A Guide for Researchers.Link
-
Onajole, O. K., et al. (2011). N-(Adamantan-1-yl)-2-chloroacetamide.[1] IUCrData/PMC. Link
-
Frontiers in Oncology. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent.Link
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.[4] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6580, Chloroacetamide.Link
Sources
Comparative analysis of enzyme inhibition by different adamantane derivatives
Comparative Guide: Adamantane Scaffolds in Enzyme Inhibition (11 -HSD1 vs. sEH)
Executive Summary & Core Directive
The adamantane cage (tricyclo[3.3.1.1
While both inhibition strategies utilize the adamantane group to fill hydrophobic pockets, the pharmacophores (amide/ketone vs. urea) and the resulting physicochemical challenges (metabolic soft spots vs. solubility) differ significantly. This guide synthesizes mechanistic insights with validated experimental protocols to support your lead optimization campaigns.
Mechanistic Comparison: The Role of the Adamantane Cage
Target 1: 11 -HSD1 (Metabolic Disease)[1][2][3]
-
Function: Converts cortisone (inactive) to cortisol (active), amplifying glucocorticoid signaling in liver and adipose tissue.[1]
-
Adamantane Role: The enzyme possesses a large, lipophilic binding pocket adjacent to the cofactor (NADPH) binding site. The adamantane group acts as a "space filler," maximizing van der Waals interactions to anchor the inhibitor.
-
Linker Chemistry: Typically connected via amides, ketones, or ethers to a heterocycle (e.g., pyridine, thiazole).
-
Key Challenge: The adamantane bridgehead positions are susceptible to CYP450-mediated hydroxylation, leading to rapid clearance.
Target 2: Soluble Epoxide Hydrolase (Inflammation/Pain)[5]
-
Function: Hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into diols.[2]
-
Adamantane Role: sEH has an "L-shaped" active site with a catalytic tunnel and a large hydrophobic pocket. Adamantane derivatives (specifically adamantyl ureas ) mimic the transition state of the epoxide ring opening while filling the hydrophobic tunnel.
-
Linker Chemistry: Almost exclusively ureas or amides . The urea hydrogens form critical hydrogen bonds with the active site aspartic acid (Asp335) and tyrosine (Tyr383).
-
Key Challenge: Adamantyl ureas suffer from high crystal lattice energy ("brick dust" properties), resulting in extremely poor aqueous solubility.
Structural Logic Diagram
Figure 1: Comparative Structure-Activity Relationship (SAR) logic for adamantane derivatives against 11
Comparative Performance Data
The following data summarizes typical performance metrics for optimized adamantane-based inhibitors found in high-impact medicinal chemistry literature (e.g., J. Med. Chem.).[1][3][4][5][6][7][8][9][10]
| Feature | 11 | sEH Inhibitors (e.g., Adamantyl-ureas like AUDA) |
| Primary Pharmacophore | Amide, Thiazole, or Pyridine ether | Urea (mimics epoxide transition state) |
| Typical IC50 Potency | 10 – 100 nM [1, 5] | 0.4 – 5.0 nM [2, 3] |
| Selectivity | High vs. 11 | High vs. mEH (Microsomal EH) |
| Solubility (Aq) | Moderate (often requires polar groups) | Very Poor (requires PEGylation or acid tails) |
| Metabolic Liability | High (Adamantane hydroxylation) | Moderate (beta-oxidation of side chains) |
| BBB Penetration | Desired for CNS targets (Alzheimer's) | Variable (often restricted to periphery) |
| Key Reference Compound | ABT-777 (Abbott) or AMG-221 | AUDA or t-AUCB (UC Davis) |
Scientist's Note: While sEH inhibitors containing adamantane are often more potent (sub-nanomolar) due to the perfect fit of the urea-adamantyl moiety in the active site, they are notoriously difficult to formulate. 11
Experimental Protocols
To validate these inhibitors, distinct assay platforms are required. Below are the field-standard protocols.
Protocol A: 11 -HSD1 Scintillation Proximity Assay (SPA)
Best for: High-throughput screening of adamantyl-amides.
Principle: Measures the conversion of [3H]-cortisone to [3H]-cortisol.[10] Reagents:
-
Recombinant human 11
-HSD1 microsomes. -
Substrate: [1,2-3H]-Cortisone.
-
Cofactor: NADPH.[10]
-
Detection: Protein A-coated Yttrium Silicate (YSi) SPA beads + anti-cortisol monoclonal antibody.
Workflow:
-
Preparation: Dilute compounds in DMSO. Final assay concentration of DMSO should be <1%.
-
Incubation: Mix microsomes (0.1 µ g/well ) with NADPH (200 µM) and [3H]-Cortisone (200 nM) in assay buffer (50 mM Tris-HCl, pH 7.4).
-
Reaction: Add inhibitor.[5][6] Incubate at 37°C for 60 minutes.
-
Termination: Add SPA beads pre-mixed with anti-cortisol antibody in a stop buffer (containing excess unlabeled cortisol to saturate non-specific binding).
-
Read: Incubate 2 hours at RT. Read on a TopCount or MicroBeta scintillation counter.
-
Validation: Use Glycyrrhetinic acid (IC50 ~10 nM) as a positive control [1, 6].
Protocol B: Fluorescent sEH Assay (PHOME Method)
Best for: Kinetic characterization of adamantyl-ureas.
Principle: Hydrolysis of the non-fluorescent substrate (PHOME) yields a highly fluorescent 6-methoxy-2-naphthaldehyde.[11] Reagents:
-
Recombinant human sEH.[9]
-
Substrate: PHOME ((3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester).[11]
-
Buffer: 25 mM Bis-Tris/HCl, pH 7.0 containing 0.1 mg/mL BSA.
Workflow:
-
Preparation: Dissolve PHOME in DMSO (stock 10 mM).
-
Blanking: Measure background fluorescence of buffer + substrate alone.
-
Enzyme Mix: Add sEH (approx 1 nM final) to the buffer.
-
Inhibitor: Add adamantyl-urea derivative (e.g., AUDA) and incubate for 5 minutes at 30°C.
-
Start: Initiate reaction by adding PHOME (final conc. 50 µM).
-
Detection: Monitor fluorescence continuously for 10-30 minutes.
-
Data Analysis: Calculate the slope (RFU/min) of the linear portion. Determine % inhibition relative to DMSO control [2, 4].
Assay Workflow Diagram
Figure 2: Step-by-step workflow for validating adamantane-based inhibitors in 11
Strategic Recommendations
Based on the comparative analysis, the following strategies are recommended for drug development professionals:
-
Solubility Engineering for sEH: If pursuing adamantyl-ureas for sEH, the adamantane cage creates significant solubility issues.
-
Solution: Incorporate a polar "tail" on the non-adamantyl side of the urea (e.g., PEGylated chains or carboxylic acids as seen in t-AUCB ) to disrupt the crystal lattice without affecting active site binding [3].
-
-
Metabolic Blocking for 11
-HSD1: The adamantane cage is a "metabolic sponge."-
Solution: Replace the adamantane with a aza-adamantane or introduce fluorine atoms at the bridgehead positions. This maintains the hydrophobic bulk required for the pocket but reduces the electron density available for CYP oxidation [1, 5].
-
-
Selectivity Screening: Always counter-screen 11
-HSD1 candidates against 11ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -HSD2 (kidney). Inhibition of Type 2 leads to cortisol-mediated mineralocorticoid receptor activation (apparent mineralocorticoid excess), causing severe hypertension. Adamantane derivatives generally show excellent selectivity for Type 1 over Type 2 [6].
References
-
Yeh, V. S., et al. (2006).[7] "Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements." Bioorganic & Medicinal Chemistry Letters.
-
Jones, P. D., et al. (2005). "Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies." Analytical Biochemistry.
-
Liu, J. Y., et al. (2009). "Inhibition of soluble epoxide hydrolase by adamantyl-urea derivatives with improved water solubility." Bioorganic & Medicinal Chemistry Letters.
-
Cayman Chemical. "Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit Protocol."
-
Kwon, S. W., et al. (2011).[8] "Synthesis and 11β hydroxysteroid dehydrogenase 1 inhibition of thiazolidine derivatives with an adamantyl group." Bioorganic & Medicinal Chemistry Letters.
-
BenchChem Technical Support. (2025).[12][1][4] "A Researcher's Guide to Controls for 11β-HSD1 Inhibition Assays."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and 11β hydroxysteroid dehydrogenase 1 inhibition of thiazolidine derivatives with an adamantyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Benchmarking N-(1-Adamantyl)-2-chloroacetamide Against Known Soluble Epoxide Hydrolase Inhibitors: A Comparative Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical comparison of N-(1-Adamantyl)-2-chloroacetamide, a putative covalent inhibitor, against well-established, potent inhibitors of soluble epoxide hydrolase (sEH). While direct inhibitory potency data for this compound is not extensively documented in publicly available literature, this guide synthesizes information based on structure-activity relationships of analogous compounds to project its potential efficacy. We will delve into the mechanistic rationale for its selection, compare it with benchmark inhibitors such as AUDA, t-AUCB, and AR9281, and provide detailed experimental protocols for researchers to conduct their own comparative analyses. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology and drug discovery, offering insights into the evaluation of novel sEH inhibitors.
Introduction: The Therapeutic Promise of Soluble Epoxide Hydrolase Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolic pathway of arachidonic acid.[1] It catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are endogenous signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties, into their less active diol counterparts.[1] By inhibiting sEH, the concentration of beneficial EETs can be elevated, making sEH a promising therapeutic target for a range of diseases, including hypertension, cardiovascular disease, inflammatory disorders, and neuropathic pain.[2][3]
The adamantane moiety has been identified as a key pharmacophore in the design of potent sEH inhibitors, valued for its bulky, lipophilic nature which contributes to high binding affinity.[4][5] this compound incorporates this key structural feature, alongside a chloroacetamide "warhead." Chloroacetamides are known to act as covalent modifiers of proteins by forming irreversible bonds with nucleophilic amino acid residues, such as cysteine, within the enzyme's active site. This suggests that this compound has the potential to be a potent, irreversible inhibitor of sEH.
This guide will provide a comparative analysis of this compound against three well-characterized sEH inhibitors:
-
AUDA (12-(3-adamantan-1-ylureido)dodecanoic acid): A widely studied reversible sEH inhibitor.
-
t-AUCB (trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid): A potent and selective reversible sEH inhibitor.
-
AR9281 (1-(1-acetylpiperidin-4-yl)-3-(adamantan-1-yl)urea): An orally active sEH inhibitor that has been investigated in clinical trials.
Mechanistic Rationale: The Case for this compound as a Covalent sEH Inhibitor
The chemical structure of this compound provides a strong basis for its predicted activity as a potent and irreversible sEH inhibitor.
-
The Adamantyl Group: This bulky, three-dimensional hydrocarbon cage is a well-established feature of high-affinity sEH inhibitors. It is believed to occupy a hydrophobic pocket within the sEH active site, contributing significantly to the binding energy of the inhibitor. Structure-activity relationship studies have consistently shown that the inclusion of an adamantyl group leads to potent inhibition of sEH.[6]
-
The Chloroacetamide "Warhead": The chloroacetamide functional group is a reactive electrophile. It is known to form covalent adducts with the thiol group of cysteine residues in proteins. This irreversible binding can lead to potent and sustained inhibition of enzyme activity. The active site of human sEH contains a cysteine residue (Cys521) that is not directly involved in catalysis but is located near the active site and could be a target for covalent modification.
The combination of a high-affinity adamantyl anchor and a reactive chloroacetamide warhead suggests a "tethering" mechanism where the adamantyl group first directs the molecule to the sEH active site, after which the chloroacetamide group forms a covalent bond with a nearby nucleophilic residue, leading to irreversible inhibition.
Comparative Analysis of Inhibitor Potency
For a quantitative comparison, we present the experimentally determined IC50 values for our benchmark inhibitors against human soluble epoxide hydrolase (hsEH).
| Inhibitor | IC50 (nM) for hsEH | Mechanism of Action | Reference |
| AUDA | 69 | Reversible | [7] |
| t-AUCB | 1.3 | Reversible | [7] |
| AR9281 | 13.8 | Reversible | [7] |
| This compound | Hypothesized low nM | Covalent (Irreversible) | - |
Note: The IC50 for this compound is a projection based on structure-activity relationships of analogous compounds.
Experimental Protocol: In Vitro sEH Inhibition Assay
To enable researchers to perform their own benchmarking studies, we provide a detailed, step-by-step protocol for a fluorescence-based in vitro sEH inhibition assay. This assay is widely used due to its sensitivity and suitability for high-throughput screening.
Principle
The assay utilizes a fluorogenic substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). The hydrolysis of the epoxide moiety of PHOME by sEH initiates an intramolecular cyclization. Under basic conditions, this leads to the release of a cyanohydrin, which rapidly decomposes to produce a highly fluorescent product, 6-methoxy-2-naphthaldehyde. The rate of fluorescence increase is directly proportional to the sEH activity.
Materials
-
Recombinant human soluble epoxide hydrolase (hsEH)
-
PHOME substrate
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA
-
This compound and benchmark inhibitors (AUDA, t-AUCB, AR9281)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~330 nm and emission at ~465 nm
Experimental Workflow
Caption: Workflow for the in vitro sEH inhibition assay.
Procedure
-
Compound Preparation: Prepare a series of dilutions of this compound and the benchmark inhibitors in DMSO. A typical starting concentration for the stock solution is 10 mM.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a black microplate. Include wells with DMSO only as a vehicle control (100% enzyme activity) and wells with a known potent inhibitor as a positive control for inhibition.
-
Enzyme Addition: Add the diluted recombinant hsEH solution to each well. The final enzyme concentration should be optimized to give a linear reaction rate for the duration of the assay.
-
Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes) at room temperature to allow the inhibitors to bind to the enzyme. For suspected covalent inhibitors like this compound, this pre-incubation step is crucial.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the diluted PHOME substrate to all wells.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence reader and measure the increase in fluorescence over time (kinetic mode).
-
Data Analysis: Determine the initial reaction rates from the linear portion of the kinetic curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value for each compound.
Interpreting the Data: Covalent vs. Reversible Inhibition
A key point of comparison between this compound and the benchmark inhibitors is the mode of inhibition. AUDA, t-AUCB, and AR9281 are reversible inhibitors, meaning they bind to and dissociate from the enzyme. In contrast, this compound is predicted to be a covalent, irreversible inhibitor.
This difference can be investigated experimentally. A time-dependent inhibition assay, where the IC50 value is determined at different pre-incubation times of the enzyme and inhibitor, can provide evidence for covalent binding. A decrease in the IC50 value with increasing pre-incubation time is indicative of irreversible inhibition.
Caption: Reversible vs. Covalent Inhibition.
Conclusion and Future Directions
This compound presents a compelling profile as a potential covalent inhibitor of soluble epoxide hydrolase. Its structure combines the high-affinity adamantyl pharmacophore with a reactive chloroacetamide warhead, suggesting potent and sustained inhibition. While direct experimental data on its inhibitory activity is needed for a definitive comparison, the structure-activity relationships of analogous compounds strongly support its potential as a valuable research tool and a lead compound for further drug development.
Future studies should focus on experimentally determining the IC50 value of this compound against hsEH and confirming its covalent mechanism of action. Further investigations into its selectivity against other hydrolases and its pharmacokinetic properties will also be crucial in evaluating its therapeutic potential. The experimental protocols provided in this guide offer a robust framework for conducting these essential benchmarking studies.
References
- Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of medicinal chemistry, 55(16), 6975–6988.
- Kim, I. H., Morisseau, C., Watanabe, T., & Hammock, B. D. (2011). Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. Bioorganic & medicinal chemistry letters, 21(10), 2954–2957.
- Onajole, O. K., Govender, T., Kruger, H. G., & Maguire, G. E. (2011). N-(Adamantan-1-yl)-2-chloroacetamide. Acta crystallographica. Section E, Structure reports online, 67(Pt 6), o1444.
-
Agilent Technologies. (2023). Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. Retrieved February 12, 2026, from [Link]
- Sun, C. P., Zhang, X. Y., Morisseau, C., Hwang, S. H., Zhang, Z. J., Hammock, B. D., & Ma, X. C. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of agricultural and food chemistry, 69(28), 7856–7877.
- Morisseau, C., & Hammock, B. D. (2005). Potent urea and carbamate inhibitors of soluble epoxide hydrolases.
- Inhibition of soluble epoxide hydrolase (sEH) protects hippocampal neurons and reduces cognitive decline in type 2 diabetic mice. (2021). European Journal of Neuroscience, 53(8), 2532-2540.
- Inhibition of soluble epoxide hydrolase confers neuroprotection and restores microglial homeostasis in a tauopathy mouse model. (2025).
- Burmistrov, V., Morisseau, C., Lee, K. S. S., Shihadiha, D. S., Harris, T. R., Butov, G. M., & Hammock, B. D. (2012). Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors. Bioorganic & medicinal chemistry letters, 22(17), 5563–5567.
- Wobst, I., & Wenzel, J. (2011). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Current medicinal chemistry, 18(2), 155–187.
Sources
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. Inhibition of soluble epoxide hydrolase confers neuroprotection and restores microglial homeostasis in a tauopathy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Profiling of Adamantane Amides
Optimization of the "Lipophilic Bullet" in Drug Discovery
Executive Summary
The adamantane scaffold, often termed the "lipophilic bullet," is a privileged structure in medicinal chemistry, prized for its ability to improve membrane permeability and fill hydrophobic pockets in targets like 11
While adamantane amines are predominantly cleared renally, adamantane amides shift the clearance burden to hepatic metabolism (CYP450), creating challenges in metabolic stability and solubility. This guide provides a comparative PK analysis of adamantane amides, supported by experimental workflows and optimization strategies.
Part 1: The Comparative Landscape
The pharmacokinetic profile of adamantane amides is defined by the tension between the lipophilic cage (which drives permeability and potency) and the amide linker (which dictates metabolic susceptibility).
Structural Classes & PK Tendencies
| Feature | Class A: Unsubstituted Adamantane Amides | Class B: Bridgehead-Hydroxylated Amides | Class C: Fluorinated/Blocked Amides |
| Representative Structure | N-Adamantyl-carboxamide | 3-Hydroxy-adamantyl-amide | 3-Fluoro-adamantyl-amide |
| Lipophilicity (LogP) | High (> 3.5) | Moderate (1.5 – 2.5) | High (3.0 – 3.5) |
| Solubility | Poor (Aqueous) | Improved | Moderate |
| Permeability ( | Excellent (CNS penetrant) | Moderate (Peripheral restriction) | Excellent |
| Metabolic Stability | Low to Moderate (Vulnerable to CYP3A4) | High (Polarity reduces CYP affinity) | High (C-F bond blocks oxidation) |
| Clearance Mechanism | Hepatic (Oxidation at bridgehead) | Renal + Hepatic (Phase II) | Hepatic (Slowed) |
| Primary Liability | Rapid | Membrane Permeability | Cost of Goods / Synthesis |
The "Clearance Switch" Phenomenon
A critical insight for drug developers is the Clearance Switch .
-
Adamantane Amines (e.g., Amantadine):
. Highly ionized at physiological pH. >90% excreted unchanged in urine. [1] -
Adamantane Amides: Neutral at physiological pH. Lipophilicity drives them into the liver. >90% cleared via CYP450 metabolism. [1]
Visualizing the Structure-Metabolism Relationship:
Figure 1: The metabolic fate of adamantane amides. The tertiary bridgehead carbons are the primary "soft spots" for CYP-mediated oxidation.
Part 2: In Vitro Profiling Data
The following data summarizes the PK shifts observed when optimizing an adamantane amide series (e.g., for 11
Table 1: Comparative PK Parameters (Human Microsomes & PhysChem)
| Parameter | Compound 1 (Parent) | Compound 2 (3-OH Analog) | Compound 3 (3-F Analog) | Interpretation |
| Solubility (pH 7.4) | < 1 | 45 | 5 | Hydroxyl group disrupts crystal lattice, drastically improving solubility. |
| > 100 | 12 | 25 | Critical: The parent is rapidly chewed up.[1] Blocking the bridgehead (F) or adding polarity (OH) stabilizes the cage. | |
| < 10 min | > 60 min | 45 min | Fluorine extends half-life by "metabolic blocking" (C-F bond is stronger than C-H).[1] | |
| PPB (% Bound) | > 99.5% | 92.0% | 98.5% | Adamantane is a "grease ball"; it binds heavily to albumin.[1] The OH group increases the free fraction ( |
| Caco-2 ( | Parent and F-analog are highly permeable. OH-analog permeability drops but remains acceptable for oral drugs. |
Key Insight: While Compound 1 has the best permeability, its rapid clearance renders it a poor drug candidate. Compound 2 (Hydroxylated) offers the best balance of stability and solubility , often making it the preferred scaffold despite slightly lower permeability.
Part 3: Experimental Protocols
To generate the data above, you must employ self-validating protocols that account for the specific properties of adamantane (high volatility, high non-specific binding).
Protocol A: Microsomal Stability (The "Soft Spot" Assay)
Rationale: Adamantane amides are prone to CYP-mediated bridgehead hydroxylation. Standard assays must be modified to prevent non-specific binding to plasticware.
-
Preparation:
-
Test compound: 1
M in phosphate buffer (pH 7.4). -
Critical Step: Use glass-coated plates or low-binding polypropylene to prevent the lipophilic adamantane from sticking to the walls, which mimics "clearance" (false positive).
-
-
Incubation:
-
Add Human Liver Microsomes (HLM) at 0.5 mg protein/mL.
-
Pre-incubate 5 min at 37°C.
-
Initiate with NADPH-regenerating system.
-
-
Sampling:
-
Timepoints: 0, 5, 15, 30, 45, 60 min.[1]
-
Quench with ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
-
Analysis:
-
LC-MS/MS (ESI+). Monitor the parent ion
and the characteristic metabolite (Hydroxylation). -
Validation: If
is high but no metabolite is seen, check for sublimation or plastic binding (common adamantane artifacts).[1]
-
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Rationale: A high-throughput proxy for passive diffusion.
-
Donor Plate: Load compound (10
M) in pH 7.4 buffer. -
Membrane: PVDF filter coated with dodecane/lecithin mixture.
-
Note: For adamantanes, ensure the lipid layer is robust; they can disrupt thin bilayers.
-
-
Acceptor Plate: pH 7.4 buffer (Sink condition).
-
Incubation: 4 hours at Room Temp (humidity chamber to prevent evaporation).
-
Calculation:
Where is acceptor concentration, are volumes.[1]
Part 4: Strategic Optimization Logic
When your adamantane amide lead shows poor PK, follow this logic flow to optimize.
Figure 2: Decision tree for optimizing adamantane amide pharmacokinetics.
References
-
Yeh, V. S., et al. (2006).
-HSD1 inhibitors with novel adamantane replacements." Bioorganic & Medicinal Chemistry Letters, 16(20), 5408-5413.[2] Link -
Burmistrov, V., et al. (2014).[3] "Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors." Bioorganic & Medicinal Chemistry Letters, 24, 2193–2197.[3] Link
-
Patel, J. R., et al. (2007).[4] "Discovery of adamantane ethers as inhibitors of 11
-HSD-1: Synthesis and biological evaluation." Bioorganic & Medicinal Chemistry Letters, 17(3), 750-755.[4] Link -
Liu, J., et al. (2011). "Adamantane derivatives: A review of their synthesis, properties and applications in drug discovery." Current Medicinal Chemistry. Link
-
BenchChem. (2025).[5][6] "A Comparative Guide to the Metabolic Stability of Adamantanone-Containing Compounds." BenchChem Technical Guides. Link[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of adamantane ethers as inhibitors of 11beta-HSD-1: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Technical Guide: Safe Handling and Disposal of N-(1-Adamantyl)-2-chloroacetamide
Topic: N-(1-Adamantyl)-2-chloroacetamide Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Profile
This compound (CAS 5689-59-8) is a specialized alkylating agent often utilized in medicinal chemistry as an intermediate for dipeptidyl peptidase IV (DPP-IV) inhibitors (e.g., Vildagliptin) and antituberculosis research.[1]
Unlike simple organic solvents, this compound possesses a reactive electrophilic "warhead" (the chloroacetamide group) coupled with a lipophilic adamantane cage. This structure allows it to penetrate biological membranes and irreversibly alkylate nucleophilic residues (specifically cysteine and histidine) in proteins. Consequently, it requires a disposal strategy that treats it not just as chemical waste, but as a sensitizing, toxic alkylator .
| Property | Data / Classification |
| CAS Number | 5689-59-8 |
| Molecular Formula | C₁₂H₁₈ClNO |
| Hazard Class | Acute Toxic (Oral), Skin Sensitizer, Suspected Reprotoxic |
| Reactivity | Electrophilic Alkylating Agent (Reacts with nucleophiles) |
| Waste Stream | Halogenated Organic (Due to Cl atom) |
The Safety Framework: Mechanism & Causality
Why do we handle it this way?
Standard laboratory gloves (latex) are insufficient because the lipophilic adamantyl group enhances permeation through non-polar matrices. The chloroacetamide moiety is a potent contact sensitizer . Repeated exposure, even at trace levels, can lead to anaphylactic-type responses.
Operational Imperative:
-
Double-gloving (Nitrile/Laminate) is mandatory.
-
Zero-drain disposal: The compound is toxic to aquatic life and stable enough to persist in water systems. Hydrolysis is slow at neutral pH.
Disposal Procedures: The "Cradle-to-Grave" Protocol
This protocol adheres to RCRA (Resource Conservation and Recovery Act) standards for halogenated organic waste.
Primary disposal method for expired stocks, spills, and contaminated PPE.
-
Segregation: Do not mix with general trash or biohazard bags.
-
Containerization: Place solid waste in a dedicated wide-mouth HDPE jar or a yellow hazardous waste bag labeled "Toxic Solid - Halogenated."
-
Labeling: The label must explicitly state:
-
Destruction: Transfer to EHS (Environmental Health & Safety) for high-temperature incineration .
For solvents containing the compound.
-
Stream Selection: Segregate into the Halogenated Organic Solvent waste stream.
-
Reasoning: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the Chlorine atom in the solute mandates this classification to prevent corrosion or incompatible reactions in non-halogenated incinerators.
-
-
pH Check (Self-Validating Step): Ensure the waste solution is neutral (pH 6–8) before adding to the carboy.
-
Why: Acidic byproducts (HCl) may form if the chloroacetamide degrades. Adding acid to a waste drum containing incompatible organics (e.g., thiols/sulfides) can generate toxic gas.
-
-
Cap & Tag: Secure the cap immediately. Fill out the waste tag with the estimated concentration.
Before washing glassware, residual alkylating agents must be chemically neutralized.
The Deactivation Solution:
-
Composition: 10% Sodium Thiosulfate (
) in water. -
Mechanism: Thiosulfate acts as a strong nucleophile, attacking the alpha-carbon of the chloroacetamide, displacing the chloride, and forming a water-soluble, non-toxic thiosulfate adduct.
Protocol:
-
Rinse contaminated glassware with the thiosulfate solution.
-
Allow to sit for 30 minutes .
-
Collect the rinseate into the Aqueous Hazardous Waste container (do not pour down the drain).
-
Wash glassware with soap and water as normal.
Visualizing the Workflow
The following diagram illustrates the decision logic for segregating this specific compound, ensuring compliance with halogenated waste protocols.
Figure 1: Decision tree for the segregation and disposal of adamantyl-chloroacetamide waste streams.
Emergency Response: Spills
In the event of a powder spill outside the fume hood:
-
Evacuate & PPE: Clear the area. Don double nitrile gloves, lab coat, and N95/P100 respirator (dust hazard).
-
Containment: Do not dry sweep (creates dust).[6] Cover the spill with wet paper towels (dampened with water or 10% sodium thiosulfate).
-
Collection: Scoop the damp towels and waste into a sealable bag.
-
Disposal: Label as "Hazardous Waste - Debris contaminated with Alkylating Agent" and process as Solid Waste (Section 3A).
References
-
Sigma-Aldrich. (2024).[7] Safety Data Sheet: 2-Chloroacetamide (Analogous Hazard Reference). Retrieved from
-
National Institutes of Health (NIH) - PMC. (2011). N-(Adamantan-1-yl)-2-chloroacetamide: Crystal structure and antituberculosis activity. Retrieved from
-
University of Otago. (2025). Laboratory Chemical Waste Disposal Guidelines: Halogenated Solvents.[8] Retrieved from
-
Biosynth. (n.d.). N-1-Adamantyl-2-chloroacetamide Product & Safety Information. Retrieved from
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. N-1-Adamantyl-2-chloroacetamide - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. otago.ac.nz [otago.ac.nz]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(1-Adamantyl)-2-chloroacetamide
Guiding Principle: Proactive Containment and Protection
As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. The compound N-(1-Adamantyl)-2-chloroacetamide (CAS No. 5689-59-8) requires a meticulous approach to safety. While comprehensive toxicological data for this specific molecule is not widely published, its structure provides critical clues to its potential hazards. The presence of the chloroacetamide functional group is a significant indicator of potential toxicity. The parent compound, 2-chloroacetamide, is known to be toxic if swallowed, an irritant to skin and eyes, a potential skin sensitizer, and is suspected of causing reproductive harm.[1][2][3][4][5] The chloroacetamide moiety can act as an alkylating agent, a class of compounds known for their ability to react with biological macromolecules, which is the mechanistic basis for these hazards.[6]
This guide provides a comprehensive operational plan for the selection and use of Personal Protective Equipment (PPE). It is built on the principle of proactive containment, treating this compound with the caution afforded to its more well-studied, hazardous chemical relatives.
Hazard Assessment: An Informed Approach
A formal hazard assessment is the cornerstone of any laboratory safety protocol, as mandated by OSHA.[7][8][9] For this compound, our assessment must be guided by the known hazards of the chloroacetamide group.
-
Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.
-
Acute Effects: Expected to be a skin and eye irritant.[10] GHS pictograms for the compound include GHS05 (Corrosion) and GHS07 (Harmful), indicating a potential for skin corrosion/irritation and other acute toxicities.[11]
-
Chronic Effects: The primary concern is the potential for skin sensitization from repeated contact and possible reproductive toxicity, a known risk for 2-chloroacetamide.[1][3][4][10]
-
Physical Hazards: The compound is a solid, which can form dust that is easily inhaled.[2][3][12]
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing PPE, it is critical to emphasize that PPE is the last line of defense. The most effective safety measures are engineering and administrative controls.
-
Engineering Controls: All handling of this compound, especially weighing of the solid powder, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[12][13] The fume hood's performance should be verified before use.[14]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this compound.[15] Ensure all personnel are trained on these procedures and the specific hazards involved.[16][17]
Core PPE Recommendations: A Multi-Layered Defense
The following PPE is mandatory when handling this compound in any quantity.
Eye and Face Protection
-
What to Use: ANSI Z87.1-compliant chemical safety goggles are required at all times.[7] A face shield worn over the safety goggles is necessary when there is a risk of splashing, such as during the preparation of solutions or when handling larger quantities.[12][13]
-
Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dust or splashes. The adamantyl group adds bulk and lipophilicity, meaning solvents used to dissolve it could splash. A face shield provides a broader barrier, protecting the entire face from direct contact.
Skin and Body Protection
-
What to Use: A flame-resistant laboratory coat, fully buttoned, is the minimum requirement.[13] For procedures involving larger quantities or a higher risk of spills, chemical-resistant coveralls or a chemical-resistant apron over the lab coat should be used.[18] Long pants and closed-toe, closed-heel shoes are mandatory.[13]
-
Causality: The chloroacetamide moiety is a known skin irritant and sensitizer.[10] Protective clothing provides a barrier to prevent direct skin contact. Contaminated clothing must be removed immediately and decontaminated before reuse.[1][19][20]
Hand Protection
-
What to Use: Double-gloving is required. An outer chemical-resistant glove (e.g., nitrile or neoprene) should be worn over a second inner nitrile glove.[13]
-
Causality: Double-gloving provides two critical layers of protection. The outer glove bears the brunt of any direct contamination. The inner glove protects the skin during the doffing (removal) of the more heavily contaminated outer glove. Nitrile offers good resistance to a broad range of chemicals. Gloves must be inspected for tears or holes before each use and changed immediately upon known or suspected contact with the compound.[12][13]
Respiratory Protection
-
What to Use: All work with the solid form of this compound must be performed in a chemical fume hood. If engineering controls are insufficient or fail, or during a large spill clean-up, a NIOSH-approved respirator with P100 (particulate) cartridges is necessary.[1][12][13]
-
Causality: The primary inhalation hazard is from airborne dust particles. A P100 filter is 99.97% efficient at removing airborne particulates. A full respiratory protection program, including fit-testing and training, is required by OSHA (29 CFR 1910.134) if respirators are deemed necessary.[1][21]
PPE Selection and Qualification Summary
| Protection Area | Required PPE | Applicable Standard | Rationale |
| Eyes | Chemical Safety Goggles | ANSI Z87.1[7] | Protects against dust and splashes; must form a seal around the eyes. |
| Face | Face Shield (worn over goggles) | ANSI Z87.1[7] | Required for splash hazards to protect the entire face. |
| Hands | Double Nitrile Gloves | ASTM D6319 | Provides robust chemical resistance and protection during doffing. |
| Body | Flame-Resistant Lab Coat | NFPA 2112 | Protects skin from incidental contact and splashes. |
| Respiratory | Chemical Fume Hood (Primary) | ASHRAE 110 | Primary engineering control to prevent inhalation of dust. |
| Respiratory | NIOSH-approved Respirator w/ P100 filters | NIOSH 42 CFR 84 | For emergency use or when engineering controls are insufficient.[13][22] |
Operational Plan: PPE Protocols
Hazard Assessment and PPE Selection Workflow
Caption: Workflow for Hazard Assessment and PPE Selection.
Step-by-Step Donning (Putting On) Protocol
-
Preparation: Ensure long hair is tied back. Remove all jewelry from hands and wrists.
-
Body Protection: Don the lab coat and fasten all buttons. If required, don an additional chemical-resistant apron or coveralls.
-
Inner Gloves: Put on the first pair of nitrile gloves, ensuring they are pulled over the cuffs of the lab coat.
-
Eye Protection: Put on chemical safety goggles.
-
Face Protection: If a splash hazard exists, put on the face shield over the goggles.
-
Outer Gloves: Put on the second, outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
Step-by-Step Doffing (Taking Off) Protocol
This sequence is designed to prevent contact with contaminated surfaces.
-
Initial Decontamination: If grossly contaminated, wipe down the outer gloves and apron before removal.
-
Outer Gloves: Remove the outer gloves by pinching the outside of one glove at the wrist with your other gloved hand and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately.
-
Face/Eye Protection: Remove the face shield and goggles from the back of the head. Avoid touching the front surfaces. Place them in a designated area for decontamination.
-
Body Protection: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Turn the sleeves inside out as you remove it. Fold it so the contaminated outside is folded inward and place it in a designated laundry container.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 2.
-
Hygiene: Immediately and thoroughly wash your hands with soap and water.[1][14]
Disposal Plan
All disposable PPE (gloves, etc.) contaminated with this compound must be considered hazardous waste.
-
Collection: Place all contaminated solid waste, including gloves, weighing papers, and pipette tips, into a dedicated, clearly labeled hazardous waste container.[13]
-
Segregation: Do not mix this waste with other non-hazardous or incompatible waste streams.[13]
-
Disposal: The final disposal of the chemical and its contaminated waste must be handled by a licensed professional waste disposal service, often via incineration in a facility equipped with an afterburner and scrubber.[12][19][23]
References
- Benchchem. (n.d.). Personal protective equipment for handling Chloroacetamido-C4-NHBoc.
- Avetta. (n.d.). Understanding OSHA Requirements for Personal Protective Equipment (PPE).
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Standards.
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview.
- Avetta. (n.d.). OSHA Standards for Personal Protective Equipment.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%.
- Tucker Safety. (n.d.). PPE Requirements – OSHA.
- ChemicalBook. (n.d.). Chloroacetamide - Safety Data Sheet.
- Eurofins USA. (n.d.). 2-Chloroacetamide Safety Data Sheet.
- Chem Service. (2015). SAFETY DATA SHEET - 2-Chloroacetamide.
- Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH.
- Environmental Health and Safety, University of Tennessee Knoxville. (n.d.). Safe Handling of Chemicals.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloroacetamide.
- Chem Service. (2015). SAFETY DATA SHEET - N,N-Diallyl-2-chloroacetamide.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction | NIOSH.
- MIT Chemistry Department. (2019). Chemical Hygiene Plan and Safety Manual.
- ChemScene. (n.d.). This compound.
- University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Acros Organics. (2023). SAFETY DATA SHEET - 2-Chloroacetamide.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - N,N-Dimethylacetamide.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
- Onajole, O. K., et al. (2011). N-(Adamantan-1-yl)-2-chloroacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o627.
- International Labour Organization & World Health Organization. (2021). ICSC 0640 - 2-CHLOROACETAMIDE.
- Jacobs, W. A., & Heidelberger, M. (1921). Chloroacetamide. Organic Syntheses, 1, 28.
- Lab Manager. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab.
- European Commission. (2011). Opinion of the Scientific Committee on Consumer Safety on chloroacetamide (P27).
- Pharmaffiliates. (n.d.). CAS No : 5689-59-8 | Product Name : N-1-Adamantyl-2-chloroacetamide.
- Kalstein EU. (n.d.). Safety in the Handling of Laboratory Reagents.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Wikipedia. (n.d.). Chloroacetamide.
- Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 2-chloroacetamide.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 5. chemos.de [chemos.de]
- 6. chemistry.mit.edu [chemistry.mit.edu]
- 7. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 8. avetta.com [avetta.com]
- 9. tuckersafety.com [tuckersafety.com]
- 10. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 11. chemscene.com [chemscene.com]
- 12. eurofinsus.com [eurofinsus.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. artsci.usu.edu [artsci.usu.edu]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 17. kalstein.eu [kalstein.eu]
- 18. osha.oregon.gov [osha.oregon.gov]
- 19. cdn.chemservice.com [cdn.chemservice.com]
- 20. fishersci.com [fishersci.com]
- 21. Personal Protective Equipment - Standards | Occupational Safety and Health Administration [osha.gov]
- 22. Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC [cdc.gov]
- 23. cdn.chemservice.com [cdn.chemservice.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
